Product packaging for Ethyl pyridin-3-ylcarbamate(Cat. No.:CAS No. 6276-11-5)

Ethyl pyridin-3-ylcarbamate

Cat. No.: B1595404
CAS No.: 6276-11-5
M. Wt: 166.18 g/mol
InChI Key: YLRSARVOZNPQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1595404 Ethyl pyridin-3-ylcarbamate CAS No. 6276-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSARVOZNPQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284277
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-11-5
Record name 6276-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and IUPAC name of Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl pyridin-3-ylcarbamate, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, structural details, physicochemical properties, synthesis, and safety protocols, offering a consolidated resource for laboratory and research applications.

Chemical Identity and Structure

This compound is an organic compound featuring a pyridine ring substituted with a carbamate group. The precise arrangement of these functional groups is critical to its chemical behavior and reactivity.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is ethyl N-pyridin-3-ylcarbamate [1].

Synonyms: In scientific literature and commercial listings, this compound may be referred to by several alternative names, including:

  • Ethyl N-(pyridin-3-yl)carbamate

  • Ethyl (3-pyridyl)carbamate

  • Ethyl pyridin-3-yl-carbamate[1]

  • Ethyl N-3-pyridinylcarbamate[1]

The structural formula, depicted below, illustrates the connectivity of the atoms, with an ethyl group attached to the oxygen of the carbamate, which in turn is bonded to the nitrogen at the 3-position of the pyridine ring.

Synthesis cluster_reactants Reactants cluster_products Products 3-Aminopyridine 3-Aminopyridine Reaction + 3-Aminopyridine->Reaction Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction This compound This compound HCl HCl Arrow Reaction->Arrow Base (e.g., Pyridine or Triethylamine) Inert Solvent (e.g., THF, DCM) Arrow->this compound Arrow->HCl

References

Ethyl pyridin-3-ylcarbamate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Pyridin-3-ylcarbamate: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental properties, outline a detailed synthesis protocol with mechanistic insights, explore its critical applications in drug development, and provide essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Core Properties

This compound is a carbamate derivative of 3-aminopyridine. Its structure incorporates a pyridine ring, an amine linkage, and an ethyl carbamate group, making it a versatile building block in organic synthesis.

PropertyValueSource(s)
CAS Number 6276-11-5[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [2][4]
IUPAC Name ethyl N-pyridin-3-ylcarbamate[4]
Synonyms Ethyl (3-pyridyl)carbamate, Carbamic acid, N-3-pyridinyl-, ethyl ester[4]
Physical Form Solid[3]
Storage Temperature Room temperature, sealed in dry conditions[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-acylation of 3-aminopyridine with ethyl chloroformate. This reaction is a classic example of Schotten-Baumann conditions, typically requiring a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Reactant1 3-Aminopyridine Mix 1. Combine 3-Aminopyridine, Solvent, & Base Cool to 0°C Reactant1->Mix Reactant2 Ethyl Chloroformate Addition 2. Add Ethyl Chloroformate dropwise Maintain 0°C Reactant2->Addition Base Base (e.g., Triethylamine or Pyridine) Base->Mix Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Mix->Addition Reaction 3. Warm to Room Temperature Stir for 2-4 hours Addition->Reaction Workup 4. Aqueous Workup (Wash with water, brine) Reaction->Workup Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-aminopyridine.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). The aqueous washes remove the hydrochloride salt and any unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary function is to introduce a protected amino group onto a pyridine scaffold, which can then be modified in subsequent steps.

Intermediate for Piperidine Derivatives

A significant application is its use as a precursor for piperidin-3-ylcarbamate compounds.[4] The pyridine ring of this compound can be catalytically hydrogenated to form the corresponding piperidine ring. This transformation is a key step in the synthesis of various drug candidates.

G Start This compound Intermediate Ethyl Piperidin-3-ylcarbamate Start->Intermediate Catalytic Hydrogenation (e.g., Pd/C, H₂) Final Active Pharmaceutical Ingredients (APIs) Intermediate->Final Further Synthesis Steps (e.g., Deprotection, Alkylation)

Caption: Role as a key intermediate in API synthesis.

This hydrogenation is often performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] The resulting ethyl piperidin-3-ylcarbamate is a valuable chiral intermediate, especially for diabetes treatments, and can be resolved into its constituent enantiomers for stereospecific drug synthesis.[4]

Analogues in Antimitotic Agents Research

Research has also explored related structures, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, as potential antimitotic agents with antitumor activity.[6] This suggests that the pyridinylcarbamate moiety is a pharmacologically relevant scaffold for the development of novel therapeutics.

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.

    • Storage: Store in a tightly closed container in a dry place.

Spectroscopic Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Typical spectroscopic data are as follows:

Spectroscopy TypeExpected Chemical Shifts / Peaks
¹H NMR Chemical shifts (δ) in ppm: Protons on the pyridine ring would appear in the aromatic region (~7.2-8.5 ppm). The ethyl group would show a quartet for the -CH₂- group (~4.2 ppm) and a triplet for the -CH₃ group (~1.3 ppm). The N-H proton would appear as a broad singlet.
¹³C NMR Chemical shifts (δ) in ppm: The carbonyl carbon (C=O) of the carbamate would be observed around 154 ppm. Aromatic carbons would appear between 120-150 ppm. The ethyl group carbons would be seen at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-).
IR Spectroscopy Wavenumbers (cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch of the carbamate group is expected around 1700-1750 cm⁻¹. N-H stretching vibrations would be observed in the range of 3200-3400 cm⁻¹. C-H stretches for aromatic and aliphatic groups will also be present.

Note: Actual spectral values can vary depending on the solvent and instrument used.

Conclusion

This compound is a compound of significant utility in modern organic and medicinal chemistry. Its straightforward synthesis and its role as a stable, versatile intermediate for introducing the 3-aminopyridine moiety make it an invaluable tool for researchers. Its application in the synthesis of piperidine-based pharmaceuticals, particularly for metabolic diseases, underscores its importance in drug discovery pipelines. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

A Technical Guide to the Solubility of Ethyl Pyridin-3-ylcarbamate in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of Ethyl Pyridin-3-ylcarbamate, a heterocyclic carbamate of interest in pharmaceutical research. We will delve into the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol for its determination, and discuss the critical interplay between solute and solvent properties that governs this fundamental characteristic. This document is intended for researchers, scientists, and drug development professionals seeking both a practical methodology and a deeper mechanistic understanding of API solubility.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success.[3] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and underestimated toxicity in early-stage assays.[4][5] this compound, with its pyridine ring and carbamate functional group, presents a unique physicochemical profile. Understanding its solubility behavior in a range of organic solvents is essential for developing viable purification strategies (e.g., crystallization), creating stable liquid formulations, and predicting its behavior in complex biological systems.[2][6] This guide will provide the necessary framework to systematically evaluate and comprehend the solubility of this and similar molecules.

Foundational Principles: What Governs Solubility?

The adage "like dissolves like" provides a useful starting point, but a more nuanced understanding is required for scientific application.[7][8] The dissolution of a crystalline solute, such as this compound, into a solvent involves overcoming two primary energy barriers: the lattice energy of the solid (cohesive forces) and the energy required to create a cavity in the solvent. Dissolution is favored when these are offset by the formation of strong solute-solvent interactions (adhesive forces).[7]

Several key factors influence this process:

  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7] The dielectric constant is a common measure of a solvent's polarity and can be a useful guide in solvent selection.[7]

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., the N-H group in the carbamate) and acceptors (e.g., the nitrogen in the pyridine ring and the carbonyl oxygens) on this compound allows for specific interactions with protic solvents (like alcohols) and other hydrogen bond-accepting solvents.

  • Molecular Structure and Size: The size and shape of the solute molecule affect how easily it can fit into the solvent structure.[3][9]

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[3][9]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H10N2O2[10]
Molecular Weight 166.18 g/mol [10]
IUPAC Name ethyl N-pyridin-3-ylcarbamate[10]
Physical Form Solid
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3 (2 oxygens, 1 nitrogen)[10]

Experimental Determination: The Equilibrium Shake-Flask Method

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility must be determined. The shake-flask method is considered the gold standard for this purpose due to its reliability.[2][11] This method ensures that the solution has reached saturation and is in equilibrium with the solid API.[12]

Rationale for Method Selection

While high-throughput kinetic solubility assays are useful for early screening, they often overestimate true solubility by creating supersaturated solutions.[5][11][12] For the precise data needed in lead optimization and formulation, the thermodynamic (equilibrium) shake-flask method is superior.[5][13] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is achieved. Subsequent quantification of the dissolved compound in the supernatant, typically by High-Performance Liquid Chromatography (HPLC), provides an accurate and sensitive measurement, free from interference from undissolved solids or impurities.[14]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the shake-flask solubility determination method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Prep cluster_analysis Phase 4: Analysis & Calculation prep_api Weigh Excess API (e.g., ~10 mg) prep_solvent Add Known Volume of Solvent (e.g., 2 mL) prep_vial Combine in Sealed Vial shake Agitate at Constant Temp. (e.g., 24-48h at 25°C) prep_vial->shake Transfer to Shaker prep_vial->shake settle Allow to Settle withdraw Withdraw Supernatant settle->withdraw Careful Sampling settle->withdraw filter Filter through 0.45µm Syringe Filter dilute Dilute with Mobile Phase hplc Quantify via HPLC-UV dilute->hplc Inject Sample dilute->hplc calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate calibration Prepare Calibration Curve (Known Standards) calibration->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed. A visual confirmation of undissolved solid should be present throughout the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent in duplicate or triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[5]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial.[8][15] This step is crucial to remove any fine particulate matter that could interfere with the HPLC analysis.

    • Perform an appropriate, accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Develop a validated HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of the compound at known concentrations.[8]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

    • Inject the prepared (filtered and diluted) samples from the solubility experiment.

    • Determine the concentration in the diluted sample using the calibration curve equation.[8]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Results and Discussion: Interpreting Solubility Data

While specific experimental data for this compound is not widely published, we can predict trends and present a template for reporting results based on the principles discussed.

Table 1: Predicted Solubility Profile of this compound at 25°C

SolventDielectric Constant (Approx.)Solvent TypePredicted Solubility (Qualitative)Rationale
Methanol 32.7Polar, ProticHighStrong H-bond donor/acceptor, polar. Interacts well with carbamate and pyridine.
Ethanol 24.5Polar, ProticHighSimilar to methanol, good H-bonding capabilities.[16]
Acetone 20.7Polar, AproticModerate to HighPolar with a strong H-bond acceptor (carbonyl) for the carbamate N-H.
Acetonitrile 37.5Polar, AproticModerateHigh polarity but a weaker H-bond acceptor than acetone.
Ethyl Acetate 6.0Moderately PolarLow to ModerateLower polarity and H-bond accepting strength.
Dichloromethane 9.1Moderately PolarLow to ModerateCan act as a very weak H-bond acceptor; moderate polarity.
Toluene 2.4Non-polarVery LowLacks polarity and H-bonding sites to interact favorably with the solute.
Hexane 1.9Non-polarVery Low / InsolubleNon-polar nature provides no favorable interactions.

Discussion of Trends: The solubility of this compound is expected to be highest in polar, protic solvents like methanol and ethanol.[6] These solvents can engage in hydrogen bonding with both the donor (N-H) and acceptor sites (C=O, pyridine N) on the molecule. Polar aprotic solvents like acetone and acetonitrile should also be effective due to dipole-dipole interactions and their ability to accept hydrogen bonds.[17] As the solvent polarity decreases (e.g., ethyl acetate, toluene), the solubility is expected to drop significantly, as the energy required to break the solute's crystal lattice is no longer compensated by strong solute-solvent interactions.[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate the reliable thermodynamic solubility data essential for informed decision-making in process chemistry and formulation development. A thorough understanding of the interplay between the physicochemical properties of both the API and the solvent system is critical for predicting solubility trends and selecting appropriate systems for crystallization, purification, and drug delivery applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl pyridin-3-ylcarbamate (CAS 6276-11-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, explains the rationale behind experimental choices, and synthesizes the data to build a cohesive, validated structural profile of the molecule. By grounding our analysis in fundamental principles and authoritative data, this guide serves as a practical reference for the comprehensive characterization of this important heterocyclic building block.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic molecule incorporating a pyridine ring, a secondary amine, and a carbamate ester. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a key building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, with both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen, carbonyl oxygen) sites, allows for diverse molecular interactions critical in drug-receptor binding.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides the necessary evidence to verify molecular identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete analytical portrait of the molecule.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="-0.87,0.5!", color="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="0.87,-0.5!", color="#202124"]; C6 [label="C", pos="0.87,0.5!", color="#202124"]; N7 [label="N", pos="-1.7,1.2!", color="#4285F4"]; C8 [label="C", pos="-2.5,1.9!", color="#202124"]; O9 [label="O", pos="-2.3,2.9!", color="#EA4335"]; O10 [label="O", pos="-3.6,1.5!", color="#EA4335"]; C11 [label="C", pos="-4.5,2.2!", color="#202124"]; C12 [label="C", pos="-5.4,1.5!", color="#202124"];

// Hydrogen nodes H1 [label="H", pos="-1.5,-0.9!", color="#5F6368"]; H2 [label="H", pos="0,-1.7!", color="#5F6368"]; H3 [label="H", pos="1.5,-0.9!", color="#5F6368"]; H4 [label="H", pos="1.5,0.9!", color="#5F6368"]; H_N7 [label="H", pos="-1.5,1.9!", color="#5F6368"]; H_C11_1 [label="H", pos="-4.7,2.9!", color="#5F6368"]; H_C11_2 [label="H", pos="-4.3,2.9!", color="#5F6368"]; H_C12_1 [label="H", pos="-5.6,0.8!", color="#5F6368"]; H_C12_2 [label="H", pos="-6.1,2.0!", color="#5F6368"]; H_C12_3 [label="H", pos="-5.2,0.8!", color="#5F6368"];

// Number labels for carbons L_C1 [label="2", pos="-0.1,1.3!", fontcolor="#34A853"]; L_C2 [label="3", pos="-1.2,0.7!", fontcolor="#34A853"]; L_C4 [label="4", pos="-0.3,-1.2!", fontcolor="#34A853"]; L_C5 [label="5", pos="1.2,-0.7!", fontcolor="#34A853"]; L_C6 [label="6", pos="1.2,0.7!", fontcolor="#34A853"]; L_C8 [label="C=O", pos="-2.9,1.9!", fontcolor="#34A853"]; L_C11 [label="CH₂", pos="-4.8,2.2!", fontcolor="#34A853"]; L_C12 [label="CH₃", pos="-5.7,1.5!", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N7; N7 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- C11; C11 -- C12;

// Hydrogen bonds C4 -- H2; C5 -- H3; C6 -- H4; N3 -- H1; N7 -- H_N7; C11 -- H_C11_1; C11 -- H_C11_2; C12 -- H_C12_1; C12 -- H_C12_2; C12 -- H_C12_3; } end_dot Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the structure.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with lower solubility or to observe N-H protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). Its inclusion allows for accurate calibration of the chemical shift axis.

  • Acquisition: Record the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.45Doublet (d)1H~2.3 HzH-2
~8.42Doublet of Doublets (dd)1H~4.7, 1.4 HzH-6
~7.48Doublet of Doublets of Doublets (ddd)1H~8.4, 2.7, 1.4 HzH-4
~7.17Doublet of Doublets (dd)1H~8.4, 4.7 HzH-5
~4.22Quartet (q)2H~7.1 Hz-O-CH₂ -CH₃
~1.23Triplet (t)3H~7.1 Hz-O-CH₂-CH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is referenced from analogous compounds.[1]

Interpretation & Causality:

  • Pyridine Ring Protons (δ 7.1-8.5 ppm): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current.

    • H-2 and H-6: These protons are adjacent to the electronegative nitrogen, causing them to be the most deshielded. Their specific positions and multiplicities are determined by their coupling to neighboring protons.

    • H-4 and H-5: These protons appear further upfield relative to H-2 and H-6, consistent with their positions on the pyridine ring. The complex splitting patterns (e.g., ddd for H-4) arise from coupling to multiple, non-equivalent neighboring protons, providing definitive structural information.

  • Ethyl Group Protons (δ 1.2-4.3 ppm): This is a classic ethyl ester pattern.

    • Methylene (-O-CH₂-): The quartet at ~4.22 ppm is characteristic of a CH₂ group adjacent to both an oxygen atom (deshielding) and a methyl group (coupling). The splitting into a quartet is due to the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

    • Methyl (-CH₃): The triplet at ~1.23 ppm is due to the terminal methyl group. It is shifted upfield as it is further from the electronegative oxygen. Its signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

  • Carbamate Proton (-NH-): The N-H proton signal can be broad and its chemical shift is highly variable depending on solvent, concentration, and temperature. In CDCl₃, it may be difficult to observe, while in DMSO-d₆, it typically appears as a distinct, sharp singlet around δ 9-10 ppm.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~153.0C =O (Carbamate)
~149.0C-2
~148.8C-6
~135.3C-4
~134.7C-3
~123.5C-5
~61.5-O-CH₂ -CH₃
~14.5-O-CH₂-CH₃

Note: Data referenced from similar structures and publicly available databases.[2]

Interpretation & Causality:

  • Carbonyl Carbon (δ ~153.0 ppm): The carbamate carbonyl carbon is significantly deshielded, appearing far downfield. This is a highly characteristic shift for this functional group.

  • Pyridine Ring Carbons (δ 123-150 ppm): The aromatic carbons resonate in the expected region. The carbons directly attached to the nitrogen (C-2, C-6) are typically the most deshielded. The carbon bearing the carbamate substituent (C-3) is also identifiable within this region.

  • Ethyl Group Carbons (δ 14-62 ppm):

    • Methylene (-O-CH₂-): The carbon directly attached to the ester oxygen is deshielded, appearing around δ 61.5 ppm.

    • Methyl (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule, resonating upfield at ~14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
~3330Medium, SharpN-H StretchSecondary Amine (Carbamate)
~3060Medium-WeakC-H StretchAromatic (Pyridine)
~2980Medium-WeakC-H StretchAliphatic (Ethyl group)
~1700-1750Strong, SharpC=O StretchCarbamate Ester
~1540Medium-StrongN-H Bend / C-N StretchAmide II Band
~1250StrongC-O StretchEster

Note: Frequencies are approximate and sourced from general correlation tables and data from analogous compounds.[3]

Interpretation & Causality:

  • N-H Stretch (~3330 cm⁻¹): The sharp peak in this region is a definitive indicator of the N-H bond in the carbamate linkage. Its position suggests some degree of hydrogen bonding.

  • C=O Stretch (~1700-1750 cm⁻¹): This is typically the most intense and prominent peak in the spectrum. Its high frequency and strong intensity are characteristic of a carbonyl group, and its specific location is consistent with a carbamate ester.[3]

  • C-H Stretches (2980-3060 cm⁻¹): The spectrum shows two types of C-H stretches: those just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic ethyl group.

  • "Fingerprint Region" (<1600 cm⁻¹): This region contains a complex series of absorptions, including the characteristic C-O stretch of the ester group (~1250 cm⁻¹) and the N-H bending vibration (~1540 cm⁻¹). These bands, while sometimes difficult to assign individually, collectively provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable small molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the capillary column and be separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to be a radical cation, which is often unstable and fragments in a predictable manner.

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS Data & Interpretation
  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [4]

  • Monoisotopic Mass: 166.07 Da[5]

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
166[C₈H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
121[M - OCH₂CH₃]⁺Loss of the ethoxy radical
107[C₆H₅N₂]⁺Further fragmentation, potentially loss of CO
94[C₅H₆N₂]⁺•Aminopyridine radical cation
78[C₅H₄N]⁺Pyridyl cation

Note: Fragmentation is predicted based on established chemical principles.[6]

Interpretation & Fragmentation Pathway:

The mass spectrum is expected to show a clear molecular ion peak at m/z 166, confirming the molecular weight.[4] The fragmentation pattern provides corroborating structural evidence. A primary and highly probable fragmentation pathway involves the cleavage of the ester group, a common route for carbamates and esters.[6]

dot digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9];

M [label="[M]⁺•\nm/z = 166"]; F1 [label="[M - •OCH₂CH₃]⁺\nm/z = 121"]; F2 [label="[M - C₂H₅O• - CO]⁺\nm/z = 93"]; F3 [label="[C₅H₄N]⁺\nm/z = 78"];

M -> F1 [label="- •OC₂H₅"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- NH"]; } end_dot Figure 2: A plausible fragmentation pathway for this compound under EI-MS.

  • Molecular Ion (m/z 166): The peak corresponding to the intact molecule minus one electron.

  • Loss of Ethoxy Radical (m/z 121): A common fragmentation is the alpha-cleavage at the ester, resulting in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), yielding a stable acylium ion.

  • Loss of Carbon Monoxide (m/z 93): The resulting fragment at m/z 121 can then lose a neutral molecule of carbon monoxide (CO, 28 Da).

  • Formation of Pyridyl Cation (m/z 78): Further fragmentation can lead to the formation of the pyridyl cation or related ions.

Conclusion: A Synthesized Spectroscopic Profile

The collective spectroscopic data provides an unambiguous and self-validating confirmation of the structure of this compound.

  • NMR spectroscopy definitively maps the carbon-hydrogen framework, confirming the presence and connectivity of the pyridine ring and the ethyl carbamate side chain.

  • IR spectroscopy provides rapid and clear evidence for the key functional groups: the N-H bond, the strong C=O of the carbamate, and the aromatic and aliphatic C-H bonds.

  • Mass spectrometry confirms the precise molecular weight of 166.18 g/mol and shows a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of the ethoxy group.

Together, these techniques form the cornerstone of analytical characterization, ensuring the identity, purity, and structural integrity of this compound for its application in research and development.

References

The Ascendance of Pyridinyl Carbamates: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Pest Control to Neurological Therapeutics

The journey of the carbamate functional group in the annals of science is a compelling narrative of chemical serendipity and rational drug design. Initially rising to prominence in the mid-20th century as potent insecticides, these organic compounds, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, have undergone a remarkable transformation in their application, evolving from agents of pest control to sophisticated modulators of neurological function. This in-depth technical guide charts the discovery and historical background of a particularly significant subclass: the pyridinyl carbamates. We will explore the chemical ingenuity behind their synthesis, dissect their intricate mechanism of action as powerful enzyme inhibitors, and illuminate the structure-activity relationships that have guided their development into promising therapeutic agents for neurodegenerative diseases. For the discerning researcher, scientist, and drug development professional, this guide offers a comprehensive exploration of the core scientific principles and practical methodologies that underpin this important class of molecules.

Historical Lineage: The Genesis of Carbamate-Based Enzyme Inhibitors

The story of pyridinyl carbamates is intrinsically linked to the broader history of carbamate chemistry. The insecticidal properties of carbamates were first recognized in the 1930s, leading to their development and widespread use in agriculture by the 1940s.[1] These synthetic compounds were designed as more environmentally labile alternatives to the persistent organochlorine pesticides.[1] The foundational understanding of their biological activity stemmed from their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[2]

A pivotal moment in the transition of carbamates from agriculture to medicine was the study of physostigmine, a naturally occurring alkaloid isolated from the Calabar bean. Physostigmine, a potent AChE inhibitor, contains a carbamate moiety and served as the archetypal molecule for the development of synthetic carbamate-based drugs.[3] The early synthetic carbamate insecticides, such as carbaryl, were direct structural analogs of physostigmine.[3]

The conceptual leap to pyridinyl carbamates arose from the quest to refine the pharmacological properties of these early carbamates for human therapeutic use. The introduction of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, offered a versatile scaffold to modulate physicochemical properties such as solubility, basicity, and the potential for specific interactions with biological targets.[4] This strategic incorporation of the pyridinyl moiety marked a significant step in the evolution of carbamates from broad-spectrum insecticides to targeted human medicines.

The Art of Synthesis: Constructing the Pyridinyl Carbamate Core

The synthesis of pyridinyl carbamates can be achieved through several reliable and adaptable chemical strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the carbamate nitrogen, as well as the availability of starting materials. Here, we detail the most prevalent and field-proven methodologies.

General Synthetic Pathways

The construction of the pyridinyl carbamate scaffold typically involves the formation of the carbamate linkage by reacting a pyridinyl alcohol or a pyridinyl amine with a suitable carbamoylating agent. Three primary strategies dominate the synthetic landscape:

  • Reaction with Isocyanates: This is a direct and often high-yielding method where a pyridinyl alcohol (pyridinol) or a pyridinyl oxime is reacted with an appropriate isocyanate. The lone pair of electrons on the oxygen atom of the hydroxyl or oxime group attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate.[5][6]

  • Reaction with Haloformates: In this approach, a pyridinyl amine is treated with a haloformate, such as phenyl chloroformate or benzyl chloroformate, in the presence of a base like triethylamine. The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the haloformate, with the subsequent displacement of the halide leaving group.[1][7]

  • Transesterification: This method involves the reaction of a pyridinol with a pre-existing carbamate, such as a methyl or ethyl carbamate, in the presence of a Lewis acid catalyst at elevated temperatures. This process is particularly useful for synthesizing N-substituted carbamates and offers an isocyanate-free synthetic route.[4]

Synthesis_Workflow General Synthetic Workflow for Pyridinyl Carbamates cluster_isocyanate Isocyanate Route cluster_haloformate Haloformate Route cluster_transesterification Transesterification Route pyridinol Pyridinyl Alcohol/Oxime product1 Pyridinyl Carbamate pyridinol->product1 Reaction isocyanate Isocyanate (R-N=C=O) isocyanate->product1 pyridinyl_amine Pyridinyl Amine product2 Pyridinyl Carbamate pyridinyl_amine->product2 Reaction + Base haloformate Haloformate (X-CO-OR) haloformate->product2 pyridinol2 Pyridinyl Alcohol product3 Pyridinyl Carbamate pyridinol2->product3 Reaction + Lewis Acid alkyl_carbamate Alkyl Carbamate alkyl_carbamate->product3

Caption: Key synthetic routes to pyridinyl carbamates.

Detailed Experimental Protocol: Synthesis of 3-Pyridylmethyl N-methylcarbamate

This protocol provides a representative step-by-step methodology for the synthesis of a simple pyridinyl carbamate via the isocyanate route, a common and efficient method.

Materials:

  • 3-Pyridylcarbinol (3-pyridinemethanol)

  • Methyl isocyanate

  • Anhydrous benzene

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridylcarbinol (1 equivalent) in anhydrous benzene.

  • Addition of Isocyanate: To the stirred solution, add methyl isocyanate (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the product, 3-pyridylmethyl N-methylcarbamate, will often precipitate out of the benzene solution. If precipitation is not complete, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold benzene or an appropriate solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.[6]

Self-Validation: The identity and purity of the synthesized 3-pyridylmethyl N-methylcarbamate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired chemical structure.

Mechanism of Action: The Molecular Dance of Acetylcholinesterase Inhibition

The primary therapeutic utility of many pyridinyl carbamates lies in their ability to act as potent inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process that terminates the nerve signal. By inhibiting AChE, pyridinyl carbamates increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic function.[8]

The Carbamylation Reaction: A Pseudo-Irreversible Inhibition

Unlike reversible inhibitors that bind and dissociate from the enzyme, carbamates act as "pseudo-irreversible" or "slow-reversible" inhibitors. The inhibition process involves a two-step mechanism:

  • Formation of a Michaelis Complex: The pyridinyl carbamate first binds non-covalently to the active site of AChE, forming a Michaelis-like complex.

  • Carbamylation of the Catalytic Serine: The catalytic serine residue in the active site of AChE attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the pyridinyl alcohol leaving group and the formation of a stable, carbamylated enzyme.[9]

This carbamylated enzyme is catalytically inactive. The regeneration of the active enzyme occurs through a slow hydrolysis of the carbamate-serine bond, which can take minutes to hours, in stark contrast to the microsecond timescale of acetylcholine hydrolysis.[10]

AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition by Pyridinyl Carbamates cluster_step1 Step 1: Binding and Complex Formation cluster_step2 Step 2: Carbamylation cluster_step3 Step 3: Slow Reactivation AChE Active AChE Complex AChE-Carbamate Complex AChE->Complex Reversible Binding Carbamate Pyridinyl Carbamate Carbamate->Complex Complex2 AChE-Carbamate Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex2->Carbamylated_AChE Nucleophilic Attack Leaving_Group Pyridinyl Alcohol Complex2->Leaving_Group Release Carbamylated_AChE2 Carbamylated AChE (Inactive) Active_AChE2 Active AChE Carbamylated_AChE2->Active_AChE2 Slow Hydrolysis Carbamic_Acid Carbamic Acid (unstable) Carbamylated_AChE2->Carbamic_Acid SAR_Logic Key Structure-Activity Relationships of Pyridinyl Carbamates cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Impact on Activity Scaffold Pyridinyl Carbamate Core Pyridine_Subs Pyridine Ring Substituents Potency Increased/Decreased Potency (IC50) Pyridine_Subs->Potency Selectivity Selectivity for AChE vs. BChE Pyridine_Subs->Selectivity Carbamate_N_Subs Carbamate N-Substituents Carbamate_N_Subs->Potency Kinetics Modulation of Inhibition Kinetics Carbamate_N_Subs->Kinetics Carbamate_Position Carbamate Position Carbamate_Position->Potency

References

An In-depth Technical Guide to the Potential Biological Activities of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular therapeutics, this guide offers a comprehensive exploration of Ethyl Pyridin-3-ylcarbamate. While direct and extensive research on this specific molecule is emerging, the pyridin-3-yl and carbamate moieties are well-established pharmacophores present in a multitude of biologically active compounds. This document serves as a technical exploration of the potential biological activities of this compound, drawing upon robust evidence from structurally related analogues and derivatives. By examining the established activities of these related molecules, we can logically infer and propose promising avenues for future investigation into the therapeutic utility of this compound. This guide is designed not as a definitive statement of its biological profile, but as a well-reasoned, evidence-based roadmap for its scientific exploration.

Core Compound Profile: this compound

Ethyl N-(pyridin-3-yl)carbamate, a molecule with the chemical formula C8H10N2O2, presents a fascinating scaffold for medicinal chemistry.[1] Its structure marries the aromatic, electron-withdrawing pyridine ring with the versatile carbamate functional group. This combination imparts specific physicochemical properties that are frequently sought after in drug design, including potential hydrogen bonding capabilities and a degree of metabolic stability.

PropertyValueSource
Molecular Weight166.18 g/mol [1]
PubChem CID235275[1]
CAS Number6276-11-5[2][3][4]

The synthesis of this compound can be achieved through several established chemical routes, including the reaction of 3-aminopyridine with ethyl chloroformate or through a Hofmann rearrangement of nicotinamide in the presence of an alcohol.[5] Its utility as a synthetic intermediate is well-documented, serving as a building block for more complex molecules with demonstrated biological activities.[5]

Potential Anticancer Activity: A Multifaceted Approach

The pyridinyl and carbamate motifs are prevalent in a wide array of anticancer agents, suggesting that this compound could serve as a valuable starting point for the development of novel oncologic therapeutics.[6][7][8][9] The potential anticancer mechanisms are likely to be diverse, targeting various hallmarks of cancer.

Kinase Inhibition: Targeting Aberrant Signaling

A significant number of kinase inhibitors feature a pyridine core, which often serves as a crucial pharmacophore for binding to the ATP-binding pocket of various kinases.[10] Derivatives of pyridin-3-yl pyrimidines have shown potent inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[11][12]

Proposed Mechanism of Action: The pyridine nitrogen of this compound could act as a hydrogen bond acceptor, a common interaction in the hinge region of kinase ATP-binding sites. The overall scaffold could be optimized through medicinal chemistry to enhance potency and selectivity for specific kinases implicated in cancer progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A representative protocol to assess the kinase inhibitory potential of this compound and its derivatives would involve a well-established method such as a radiometric assay or a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Bcr-Abl) and a suitable substrate (e.g., a peptide with a tyrosine residue for phosphorylation) are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, and ATP (spiked with γ-³²P-ATP for radiometric assays) are incubated with the test compound at room temperature.

  • Detection:

    • Radiometric Assay: The reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated ³²P-ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • Fluorescence-Based Assay: An antibody specific for the phosphorylated substrate is used in conjunction with a fluorescently labeled secondary antibody or a fluorescence resonance energy transfer (FRET) pair to quantify the extent of phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Enzyme Incubation Incubation with ATP Kinase->Incubation Substrate Substrate Substrate->Incubation Compound This compound Compound->Incubation Measurement Measure Phosphorylation Incubation->Measurement IC50 Determine IC50 Measurement->IC50

Workflow for an in vitro kinase inhibition assay.
Pyruvate Kinase M2 (PKM2) Activation

Recent studies have identified pyridin-3-ylmethyl carbamodithioic esters as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect, a metabolic hallmark of cancer.[13][14] Activation of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation.

Proposed Mechanism of Action: While the carbamate in this compound differs from the carbamodithioate in the reported activators, the shared pyridin-3-yl moiety suggests a potential interaction with the allosteric binding site of PKM2. Further structural modifications could enhance this activity.

Experimental Protocol: PKM2 Activation Assay

  • Recombinant PKM2: Purified recombinant human PKM2 is used.

  • Assay Components: The assay mixture contains phosphoenolpyruvate (PEP), ADP, and a lactate dehydrogenase (LDH)/NADH coupled system in a suitable buffer.

  • Compound Incubation: Serial dilutions of this compound are added to the assay mixture.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of PKM2. The conversion of NADH to NAD+ by LDH, which is coupled to the production of pyruvate by PKM2, is monitored by the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of the reaction is calculated for each compound concentration. The AC50 value (the concentration required for 50% of maximal activation) is determined from a dose-response curve.

Potential as an Enzyme Inhibitor: Beyond Kinases

The carbamate functional group is a well-known feature in various enzyme inhibitors, often acting as a "warhead" that covalently modifies a key active site residue, typically a serine.[15] This suggests that this compound could exhibit inhibitory activity against a range of hydrolases.

Cholinesterase Inhibition

Carbamates are a classic class of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[16] Pyridinium derivatives containing a carbamate moiety have been shown to be potent AChE inhibitors.[16]

Proposed Mechanism of Action: this compound could act as a carbamoylating agent of the active site serine in cholinesterases. The pyridin-3-yl group would serve as the "leaving group" following nucleophilic attack by the serine hydroxyl.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Enzyme and Substrate: Purified AChE (from electric eel) or BuChE (from equine serum) and the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) are used.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The substrate is then added, and the reaction is initiated. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Cholinesterase_Inhibition_Pathway cluster_reaction Reaction Serine Serine Nucleophile Covalent_Adduct Carbamoylated Enzyme (Inactive) Serine->Covalent_Adduct Carbamoylation Carbamate This compound Carbamate->Serine Nucleophilic Attack Leaving_Group 3-Hydroxypyridine Carbamate->Leaving_Group Release

Proposed mechanism of cholinesterase inhibition.
Fatty Acid Amide Hydrolase (FAAH) Inhibition

Aryl carbamates have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[17][18] A significant increase in activity was observed when a phenyl ring was replaced with a pyridin-3-yl heterocycle, suggesting the importance of this moiety for potent inhibition.[17]

Proposed Mechanism of Action: Similar to cholinesterase inhibition, this compound is hypothesized to act as a covalent modifier of the catalytic serine nucleophile in the FAAH active site.[15] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack.

Experimental Protocol: FAAH Inhibition Assay

  • Enzyme Source: Rat brain homogenate or recombinant human FAAH can be used as the enzyme source.

  • Fluorogenic Substrate: A fluorogenic substrate such as N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide is employed.

  • Assay Procedure: The enzyme source is incubated with various concentrations of this compound. The fluorogenic substrate is then added.

  • Detection: The hydrolysis of the substrate by FAAH releases a fluorescent product, and the increase in fluorescence is measured over time using a fluorometer.

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve.

Potential Antibacterial Activity

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated strong antibacterial activity against Gram-positive bacteria.[19] While the oxazolidinone ring is a key pharmacophore in this class of antibiotics, the presence of the pyridin-3-yl moiety is crucial for their activity.

Proposed Mechanism of Action: The precise mechanism for these specific derivatives is under investigation, but oxazolidinones generally inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The pyridin-3-yl group may contribute to the binding affinity and pharmacokinetic properties of the compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).

  • Culture Medium: A suitable broth medium, such as Mueller-Hinton broth, is used.

  • Microdilution Method:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Potential Biological Activities and IC50/GI50 Data from Related Compounds

Compound ClassBiological ActivityTargetCell Lines/Enzyme SourceIC50/GI50Reference
Carbamate derivatives of melampomagnolide BAnticancerNot specifiedCCRF-CEM (Leukemia)620 nM[6]
Pyridin-3-yl pyrimidinesAnticancerBcr-AblNot specifiedPotent inhibition[11]
Pyridine derivativesAnticancer, PDE3A InhibitionPDE3AHeLa, MCF-73.76 nM (PDE3A), 34.3 µM (HeLa)[20]
Aryl carbamatesFAAH InhibitionFAAHRat brain homogenate0.002–0.004 µM[17]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesAntibacterialNot specifiedGram-positive bacteriaStrong activity[19]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. The extensive body of literature on related pyridinyl and carbamate-containing compounds strongly suggests a high potential for diverse biological activities, including anticancer, enzyme inhibitory, and antibacterial effects. This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

Future research should focus on:

  • Systematic Screening: Evaluating this compound in a broad range of in vitro assays targeting the activities outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

  • In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The journey from a simple chemical entity to a life-saving therapeutic is long and arduous, but it begins with a thorough understanding of the molecule's potential. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full therapeutic promise of this compound.

References

Review of literature on the synthesis of Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl Pyridin-3-ylcarbamate

This guide provides a comprehensive review of the synthetic methodologies for this compound, a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the core synthetic routes, analyzes the causality behind experimental choices, and presents field-proven protocols.

Introduction: The Significance of this compound

This compound (CAS No: 6276-11-5, Molecular Formula: C₈H₁₀N₂O₂) is a carbamate derivative of 3-aminopyridine.[1][2] Its structural importance lies in its role as a versatile building block, particularly in the synthesis of more complex heterocyclic structures. Notably, it serves as a key precursor for piperidin-3-ylcarbamate compounds, which are integral intermediates in the manufacturing of certain treatments for diabetes.[3][4] The efficient and scalable synthesis of this compound is therefore a critical consideration for the pharmaceutical industry. This guide will explore the predominant synthetic strategies, focusing on reaction mechanisms, process optimization, and detailed experimental procedures.

Chapter 1: The Primary Synthesis Route: N-Acylation of 3-Aminopyridine

The most direct and widely adopted method for synthesizing this compound is the N-acylation (or carbamation) of 3-aminopyridine using an acylating agent like ethyl chloroformate.[3][4][5] This approach is favored for its reliability, straightforward execution, and scalability.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The amino group (-NH₂) on the 3-aminopyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The pyridine ring itself is basic, but the generated HCl can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, an external base is typically added to act as an acid scavenger. Common choices include tertiary amines like triethylamine or even an excess of pyridine itself.[6][7] In aqueous media, an inorganic base such as sodium hydroxide can be used to maintain the optimal pH.[8]

Process Parameters and Optimization

The efficiency and purity of the final product are highly dependent on several key parameters:

  • Choice of Base: The base must be strong enough to neutralize the generated HCl but not so strong as to induce unwanted side reactions, such as the hydrolysis of the ethyl chloroformate reactant or the carbamate product. Triethylamine is a common and effective choice in organic solvents.[6]

  • Solvent System: The choice of solvent is critical for managing reaction temperature, and solubility of reactants and intermediates. Dichloromethane (DCM) and other chlorinated solvents are frequently used due to their inertness and ease of removal post-reaction.[6][9] Aqueous systems can also be employed, particularly in large-scale industrial processes.[8]

  • Temperature Control: The reaction is exothermic. The addition of ethyl chloroformate is typically performed at reduced temperatures (0–10 °C) to control the reaction rate, minimize side-product formation, and ensure safety.[7][8] After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion.[7]

  • Stoichiometry: A slight excess of ethyl chloroformate is sometimes used to ensure complete consumption of the 3-aminopyridine. The amount of base is typically stoichiometric or in slight excess relative to the ethyl chloroformate.

Data Summary: Acylation Conditions

The following table summarizes various reported conditions for the acylation of aminopyridines, providing a comparative overview for process development.

Starting MaterialAcylating AgentBaseSolventTemp. (°C)Yield (%)Reference
3-AminopyridineEthyl Chloroformate20% NaOH (aq)Water0–15 °CNot specified[8]
4-AminopyridineEthyl ChloroformateTriethylamineDichloromethaneNot specifiedHigh[6]
Aniline DerivativesEthyl ChloroformatePyridineBenzene10 °C to 25 °CNot specified[7]
2-(N-methylamino)-3-hydroxymethylpyridine DerivativeEthyl ChloroformateDiisopropylethylamineDichloromethaneRoom Temp to 40°C70-80%[9]
Detailed Experimental Protocol (Illustrative)

This protocol is a representative example derived from common laboratory practices for the N-acylation of an aminopyridine.[6][7]

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (aq)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq), diluted in a small amount of DCM, dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted 3-aminopyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a solid of high purity.

Workflow Diagram: N-Acylation of 3-Aminopyridine

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification A Dissolve 3-Aminopyridine & Triethylamine in DCM B Cool to 0°C A->B C Add Ethyl Chloroformate Dropwise B->C D Stir at Room Temperature (2-4h) C->D E Wash with 1M HCl D->E F Wash with Sat. NaHCO3 E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate under Reduced Pressure H->I J Recrystallization I->J K Obtain Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Chapter 2: Alternative Synthetic Strategies

While N-acylation is the predominant route, alternative methods exist and offer different advantages, such as avoiding haloformates or utilizing different starting materials.

Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement offers a classical alternative for converting an amide to an amine with one fewer carbon atom. In this context, nicotinamide (pyridine-3-carboxamide) can be treated with a reagent like bromine or N-bromosuccinimide in the presence of a strong base and an alcohol (ethanol). This process transforms the amide into an isocyanate intermediate, which is then trapped by the ethanol solvent to form the desired ethyl carbamate. While mechanistically elegant, this route is often considered less preferable than direct acylation for industrial applications due to the handling of hazardous reagents and potentially lower yields.[3][5][10]

Catalyst-Free Synthesis from Hetaryl Ureas

A more modern and environmentally conscious approach involves the reaction of N-pyridin-3-yl urea with an alcohol.[11] This method can proceed without a catalyst and avoids the use of corrosive haloformates. The reaction is believed to proceed through the thermal decomposition of the urea to form a pyridin-3-yl isocyanate intermediate, which is subsequently trapped by the alcohol. This strategy aligns with green chemistry principles by offering a potentially safer and more atom-economical pathway.[11]

Logical Comparison of Synthetic Routes

Synthesis_Comparison cluster_route1 Route 1: N-Acylation cluster_route2 Route 2: Hofmann Rearrangement cluster_route3 Route 3: From Urea A1 3-Aminopyridine D1 Reaction A1->D1 B1 Ethyl Chloroformate B1->D1 C1 Base (e.g., Et3N) C1->D1 Product This compound D1->Product A2 Nicotinamide C2 Rearrangement A2->C2 B2 Br2, NaOH, Ethanol B2->C2 C2->Product A3 N-Pyridin-3-yl Urea C3 Thermal Reaction A3->C3 B3 Ethanol B3->C3 C3->Product

Caption: Comparison of primary synthetic routes to the target compound.

Chapter 3: Purification and Characterization

Work-up and Purification Techniques

Regardless of the synthetic route, achieving high purity is paramount for pharmaceutical intermediates.

  • Extraction and Washing: As detailed in the N-acylation protocol, a standard aqueous work-up is effective for removing inorganic salts, acidic or basic impurities, and water-soluble reagents.[7]

  • Recrystallization: This is the most common method for purifying the final solid product. The selection of an appropriate solvent system is key to obtaining high-purity crystals with a good recovery rate.[12][13]

  • Chromatography: For challenging purifications or small-scale synthesis, silica gel column chromatography can be employed to separate the target compound from closely related impurities.[12]

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight and elemental composition.[6]

  • Chromatographic Purity: HPLC is the standard method for determining the purity of the final compound, often aiming for >99% for pharmaceutical applications.[9]

Conclusion

The synthesis of this compound is a well-established process, with the N-acylation of 3-aminopyridine using ethyl chloroformate standing out as the most robust and scalable method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and the effective neutralization of the HCl byproduct. While alternative routes like the Hofmann rearrangement and catalyst-free methods from ureas exist, the direct acylation approach remains the industry standard for its efficiency and reliability. Continued research into greener, safer, and more atom-economical syntheses will be valuable for the sustainable production of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl Pyridin-3-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on Ethyl pyridin-3-ylcarbamate, a molecule of interest in medicinal chemistry.[1][2] The carbamate functional group is a crucial structural component in numerous approved drugs.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for these computations. By elucidating the electronic structure and properties of this compound, we can gain profound insights into its reactivity, stability, and potential interactions with biological targets, thereby accelerating rational drug design.[3][4]

Introduction: The "Why" Behind the Calculation

In the realm of modern drug discovery, a "trial-and-error" approach is becoming increasingly untenable due to escalating costs and protracted timelines.[5] Computational chemistry, particularly quantum mechanics (QM), offers a powerful lens to scrutinize molecules at the atomic level, long before they are synthesized.[4][6] Quantum chemical calculations allow us to move beyond mere structural representations and delve into the electronic behavior that governs a molecule's properties and interactions.[3][4]

This compound, with its pyridine ring and carbamate linker, presents an interesting scaffold for medicinal chemistry. The carbamate group can act as a hydrogen bond donor and acceptor, and its conformational flexibility can influence how the molecule fits into a biological target.[1] Understanding the electronic landscape of this molecule is paramount for predicting its behavior. For instance, identifying regions susceptible to nucleophilic or electrophilic attack can presage metabolic pathways or key binding interactions. This guide will equip you with the knowledge to perform these predictive calculations, transforming a flat 2D structure into a dynamic 3D model of chemical potential.

Theoretical Foundations: Choosing the Right Tools for the Job

The bedrock of our investigation is Density Functional Theory (DFT) , a quantum mechanical method that has become a cornerstone of computational chemistry.[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure of a molecule based on its electron density, offering a favorable balance of accuracy and computational efficiency for systems of this size.[7][8]

For our study of this compound, we will employ the B3LYP hybrid functional . This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, and has a long-standing track record of providing reliable results for a wide range of organic molecules.[9][10]

To describe the spatial distribution of the electrons, we will use the 6-31G(d,p) basis set . This split-valence basis set provides a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical analysis of this compound. We will use the ORCA software package as an example, as it is a powerful and freely available tool for academic research.[11][12][13] However, the principles are readily transferable to other quantum chemistry software like Gaussian.[14][15]

Step 1: Molecular Structure Preparation
  • Obtain the 3D coordinates: The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro or obtained from a database like PubChem (CID 235275).[16]

  • Initial Pre-optimization: It is good practice to perform a quick molecular mechanics-based geometry optimization to obtain a reasonable starting structure. This can be done within most molecular building software.

Step 2: Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule.

  • ORCA Input File (epc_opt.inp):

  • Explanation of Keywords:

    • ! B3LYP 6-31G(d,p): Specifies the DFT functional and basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed after the optimization.

    • %pal nprocs 8 end: An example of parallel processing settings (adjust nprocs to the number of available CPU cores).

    • * xyzfile 0 1 initial_structure.xyz: Specifies the input coordinate file, charge (0), and spin multiplicity (1 for a closed-shell molecule).

Step 3: Verification of the Optimized Geometry

A true energy minimum on the potential energy surface has no imaginary frequencies. The frequency calculation performed in the previous step serves as a self-validation check.

  • Analysis of the Output: Examine the output file (epc_opt.out) for the vibrational frequencies. All frequencies should be positive. The presence of imaginary frequencies (listed as negative values) indicates a saddle point, and the optimization should be restarted from a perturbed geometry.

Step 4: Calculation of Molecular Properties

Once a stable geometry is confirmed, we can calculate various electronic properties.

  • ORCA Input File (epc_props.inp):

  • Explanation of Keywords:

    • The %plots block requests the generation of cube files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Results and Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data that can be used to predict the chemical behavior of this compound.

Optimized Geometry

The optimized bond lengths, bond angles, and dihedral angles provide the most stable 3D structure of the molecule. This information is critical for understanding its shape and how it might interact with a receptor.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d,p))

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length (Å) C(carbonyl)O(ester)--1.35
C(carbonyl)O(carbonyl)--1.22
N(carbamate)C(carbonyl)--1.38
C(pyridine)N(carbamate)--1.41
Bond Angle (°) ** O(ester)C(carbonyl)O(carbonyl)-125.0
O(ester)C(carbonyl)N(carbamate)-110.0
C(pyridine)N(carbamate)C(carbonyl)-128.0
Dihedral Angle (°) **C(pyridine)N(carbamate)C(carbonyl)O(ester)178.0

(Note: These are representative values and would be obtained from the calculation output.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key players in chemical reactions.[17] The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.[17][18]

  • HOMO Energy: A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity).

  • LUMO Energy: A lower LUMO energy suggests a greater ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[19][20] A smaller gap generally implies higher reactivity.[21]

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))

PropertyValue (eV)
HOMO Energy -6.8
LUMO Energy -0.5
HOMO-LUMO Gap 6.3

(Note: These are representative values.)

The distribution of the HOMO and LUMO across the molecule is also informative. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be more distributed over the carbamate group. This suggests that the pyridine ring is a likely site for electrophilic attack, while the carbamate could be involved in interactions with electron-rich residues in a protein.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule.[22] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, particularly drug-receptor binding.[22][23][24]

  • Negative Regions (Red/Yellow): These are areas with an excess of electrons and are likely sites for electrophilic attack or hydrogen bond acceptance. In this compound, these would be expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carbamate.

  • Positive Regions (Blue): These are electron-deficient areas and are susceptible to nucleophilic attack or can act as hydrogen bond donors. The hydrogen atom on the carbamate nitrogen is a likely positive region.

Visualizations: Bringing the Data to Life

Visual representations are essential for interpreting the complex data generated by quantum chemical calculations.

Computational_Workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation (ORCA) cluster_analysis 3. Analysis & Interpretation A Build 3D Structure B Pre-optimization (MM) A->B C Geometry Optimization (B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D E Property Calculation (HOMO, LUMO, MEP) D->E If all frequencies are real F Optimized Geometry E->F G HOMO-LUMO Analysis E->G H MEP Surface E->H I Drug Design Insights G->I H->I

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.

Property_Relationships cluster_calc Calculated Properties cluster_predict Predicted Characteristics HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity e- donation Metabolism Metabolic Stability HOMO->Metabolism LUMO LUMO Energy LUMO->Reactivity e- acceptance LUMO->Metabolism MEP MEP Surface Binding Receptor Binding (Non-covalent Interactions) MEP->Binding Electrostatic Complementarity

Caption: The relationship between calculated quantum chemical properties and their implications for drug design.

Conclusion: A Foundation for Rational Drug Design

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can move beyond a static picture of the molecule and gain a deeper understanding of its electronic properties. The insights derived from HOMO-LUMO analysis and the Molecular Electrostatic Potential are directly applicable to the challenges of modern drug discovery, informing lead optimization, predicting metabolic fate, and elucidating mechanisms of action.[5][6][7] These computational techniques are not a replacement for experimental work, but rather a powerful and cost-effective tool to guide and accelerate the discovery of new and effective therapeutics.

References

Methodological & Application

Synthesis of Ethyl Pyridin-3-ylcarbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of ethyl pyridin-3-ylcarbamate, a valuable intermediate in pharmaceutical and agrochemical research. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the practical execution of the synthesis but also the underlying mechanistic rationale and safety considerations, ensuring a thorough and reliable resource for laboratory application.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a carbamate functional group attached to a pyridine ring, allows for diverse chemical modifications. The synthesis from 3-aminopyridine and ethyl chloroformate is a common and efficient method for its preparation. This application note provides a detailed protocol for this transformation, along with insights into the reaction mechanism, safety precautions, and characterization of the final product.

Mechanism and Rationale

The synthesis of this compound from 3-aminopyridine and ethyl chloroformate is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of an aprotic solvent like acetone or tetrahydrofuran (THF) is crucial as it solubilizes the reactants without participating in the reaction.

The overall transformation can be visualized as the acylation of the amine, where the ethoxycarbonyl group is transferred to the nitrogen atom of 3-aminopyridine.

Materials and Equipment

Materials
ReagentFormulaCAS No.Molarity/ConcentrationSupplier
3-AminopyridineC₅H₆N₂462-08-8≥99%Sigma-Aldrich
Ethyl ChloroformateC₃H₅ClO₂541-41-3≥97%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃584-08-7≥99%Sigma-Aldrich
AcetoneC₃H₆O67-64-1ACS gradeFisher Scientific
DichloromethaneCH₂Cl₂75-09-2ACS gradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularFisher Scientific
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-Aminopyridine, Potassium Carbonate, and Acetone B Cool the suspension to 0-5 °C A->B Initial mixing C Add Ethyl Chloroformate dropwise B->C Controlled addition D Warm to room temperature and stir overnight C->D Reaction progression E Filter to remove inorganic salts D->E End of reaction F Concentrate the filtrate E->F Isolation of crude product G Recrystallize from a suitable solvent F->G Purification step H Isolate and dry the product G->H Final product isolation

Synthesis Workflow Diagram

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 3-aminopyridine (10.0 g, 106.3 mmol) and anhydrous potassium carbonate (16.1 g, 116.9 mmol).

  • Add 100 mL of acetone to the flask to create a suspension.

  • Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

Step 2: Addition of Ethyl Chloroformate

  • Charge the dropping funnel with ethyl chloroformate (11.0 mL, 116.9 mmol).

  • Add the ethyl chloroformate dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

Step 4: Work-up and Isolation

  • Upon completion of the reaction, filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.

Step 5: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, to yield pure this compound as a white to off-white solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are the expected characterization data.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solid
Melting Point 118-121 °C
Solubility Soluble in dichloromethane, chloroform, and hot ethyl acetate.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.55 (d, J = 2.4 Hz, 1H): Proton on the pyridine ring at position 2.

  • 8.30 (dd, J = 4.8, 1.2 Hz, 1H): Proton on the pyridine ring at position 6.

  • 7.95 (ddd, J = 8.4, 2.4, 1.2 Hz, 1H): Proton on the pyridine ring at position 4.

  • 7.25 (dd, J = 8.4, 4.8 Hz, 1H): Proton on the pyridine ring at position 5.

  • 7.10 (br s, 1H): NH proton of the carbamate.

  • 4.25 (q, J = 7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.

  • 1.30 (t, J = 7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 154.5: Carbonyl carbon (C=O) of the carbamate.

  • 145.0: Pyridine ring carbon at position 6.

  • 142.0: Pyridine ring carbon at position 2.

  • 135.0: Pyridine ring carbon at position 3.

  • 127.0: Pyridine ring carbon at position 4.

  • 123.5: Pyridine ring carbon at position 5.

  • 61.5: Methylene carbon (-CH₂-) of the ethyl group.

  • 14.5: Methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3250-3150 (N-H stretch): Characteristic of the carbamate N-H bond.

  • 3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations of the pyridine ring.

  • 2980-2850 (C-H stretch, aliphatic): Aliphatic C-H stretching of the ethyl group.

  • 1720-1700 (C=O stretch): Strong absorption due to the carbonyl group of the carbamate.

  • 1600-1450 (C=C and C=N stretch): Aromatic ring stretching vibrations.

  • 1250-1200 (C-O stretch): Stretching vibration of the ester C-O bond.

Mass Spectrometry (MS):

  • m/z: 167.08 [M+H]⁺, 189.06 [M+Na]⁺.[1]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield Incomplete reaction.Ensure all reagents are dry. Extend the reaction time and monitor by TLC.
Loss of product during work-up or purification.Minimize the number of transfer steps. Use an appropriate solvent volume for recrystallization to avoid product loss in the mother liquor.
Impure Product Presence of unreacted 3-aminopyridine or side products.Ensure the dropwise addition of ethyl chloroformate is slow and at a low temperature to minimize side reactions. Optimize the recrystallization solvent system for better purification.
Incomplete removal of inorganic salts.Wash the crude product thoroughly with water after the initial filtration if the product is not water-soluble.
Oily Product Instead of Solid Presence of residual solvent or impurities.Ensure the product is completely dry by using a high-vacuum pump. If impurities are present, consider purification by column chromatography.

Safety Precautions

It is imperative to handle all chemicals with care and to use appropriate personal protective equipment (PPE).

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation and may cause respiratory irritation.[2] Handle in a well-ventilated fume hood.[1][2] Wear protective gloves, clothing, and eye/face protection.[1][2]

  • Ethyl Chloroformate: Highly flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with extreme care in a fume hood, away from ignition sources.

  • Potassium Carbonate: May cause skin and eye irritation. Avoid inhalation of dust.

  • Acetone and Dichloromethane: Highly flammable (acetone) and volatile solvents. Handle in a well-ventilated area and away from open flames. Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2] An emergency eyewash and safety shower should be readily accessible.[1]

References

Application Notes and Protocols: Ethyl Pyridin-3-ylcarbamate as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine-3-ylcarbamate Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Ethyl pyridin-3-ylcarbamate has emerged as a highly valuable and versatile intermediate, primarily due to the presence of a pyridine ring and a carbamate functional group. This unique combination offers multiple reaction sites for molecular elaboration, enabling access to a diverse range of complex molecular architectures.

The pyridine moiety is a common feature in many approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The ethyl carbamate group serves as a protected amine, which can be deprotected or modified, but more importantly, it is a key precursor to the corresponding piperidine ring system through catalytic hydrogenation. This transformation is a cornerstone of its utility, as the resulting piperidin-3-ylcarbamate is a crucial chiral building block for a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes, and a range of kinase inhibitors targeting inflammatory diseases and cancer.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a strategic intermediate. We will delve into detailed protocols for its synthesis and its conversion into key downstream intermediates, with a focus on the synthesis of ethyl piperidin-3-ylcarbamate. Furthermore, we will explore the application of this intermediate in the synthesis of advanced drug candidates, including DPP-IV and kinase inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 6276-11-5[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance Solid[2]
Storage Sealed in a dry place at room temperature.[2]

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid breathing dust.

  • Fire Safety: Keep away from heat and open flames.

  • Spills: In case of a spill, contain the material and clean up using appropriate methods.

PART 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-aminopyridine with ethyl chloroformate. This reaction is a standard procedure for the formation of a carbamate from an amine.

Reaction Scheme:

Synthesis of this compound 3-Aminopyridine 3-Aminopyridine Product This compound 3-Aminopyridine->Product + Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product + Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Synthesis of this compound.

Materials:

  • 3-Aminopyridine

  • Ethyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Protocol 2: Catalytic Hydrogenation to Ethyl (R,S)-Piperidin-3-ylcarbamate

The reduction of the pyridine ring in this compound to a piperidine ring is a critical step in the synthesis of many drug candidates. This is typically achieved through catalytic hydrogenation. The use of a palladium catalyst is a cost-effective and efficient method for this transformation.[1]

Reaction Scheme:

Hydrogenation to Piperidine Start This compound Product Ethyl (R,S)-Piperidin-3-ylcarbamate Start->Product + H₂ Catalyst Pd/C Catalyst->Product Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Product H2 H₂ (gas)

Caption: Catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, typically 5-10 wt. %)

  • Solvent (e.g., acetic acid, ethanol, or a mixture)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Celite® for filtration

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., acetic acid).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol%.

  • Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may vary depending on the specific substrate and catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using TLC, GC-MS, or HPLC. The reaction time can range from a few hours to overnight.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) if an acidic solvent was used.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl (R,S)-Piperidin-3-ylcarbamate.

  • The crude product can be purified by column chromatography or recrystallization.

PART 2: Application in the Synthesis of Drug Candidates

Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

Ethyl (R,S)-piperidin-3-ylcarbamate is a key precursor for the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] These inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The synthesis of these drugs often requires the optically pure (R)-enantiomer of the piperidine intermediate.

Workflow for DPP-IV Inhibitor Synthesis:

DPP-IV Inhibitor Synthesis Workflow A This compound B Catalytic Hydrogenation A->B C Ethyl (R,S)-Piperidin-3-ylcarbamate B->C D Chiral Resolution C->D E Ethyl (R)-Piperidin-3-ylcarbamate D->E F Deprotection (Hydrolysis of Carbamate) E->F G (R)-3-Aminopiperidine F->G H Coupling with Xanthine Derivative G->H I DPP-IV Inhibitor (e.g., Linagliptin Precursor) H->I

Caption: General workflow for the synthesis of DPP-IV inhibitors.

The synthesis of a DPP-IV inhibitor like Linagliptin involves the coupling of the chiral (R)-3-aminopiperidine with a substituted xanthine core.[4] The (R)-3-aminopiperidine is obtained from Ethyl (R)-piperidin-3-ylcarbamate through deprotection. The racemic Ethyl (R,S)-piperidin-3-ylcarbamate can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Application 2: Synthesis of Kinase Inhibitors

The piperidine scaffold derived from this compound is also a key structural motif in a variety of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Targeted Kinases and Signaling Pathways:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[5][6] IRAK4 inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[7][8]

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors.[9][10] Syk inhibitors are being developed for the treatment of autoimmune diseases like rheumatoid arthritis and certain hematological cancers.[11]

  • Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling pathways that regulate immune responses.[12][13] Selective TYK2 inhibitors are promising therapeutics for autoimmune diseases such as psoriasis.

Generalized Synthetic Strategy for Kinase Inhibitors:

The synthesis of kinase inhibitors often involves the coupling of the piperidine intermediate with various heterocyclic cores that are designed to bind to the ATP-binding site of the target kinase.

Kinase Inhibitor Synthesis Strategy A Ethyl (R,S)-Piperidin-3-ylcarbamate B N-Functionalization or Deprotection/Functionalization A->B C Functionalized Piperidine Intermediate B->C D Coupling with Heterocyclic Core (e.g., Pyrimidine, Pyrazole) C->D E Kinase Inhibitor D->E

Caption: Generalized strategy for synthesizing kinase inhibitors.

The specific synthetic route will depend on the target kinase and the desired final compound. However, the general principle involves modifying the piperidine intermediate (either at the nitrogen or after deprotection of the carbamate) and then coupling it with a suitable heterocyclic system.

PART 3: Analytical Methods and Quality Control

Rigorous analytical testing is crucial to ensure the quality and purity of this compound and its downstream products. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical TechniquePurposeKey Parameters to Monitor
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Retention factor (Rf) of starting materials, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Peak area, retention time, and comparison to a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Mass-to-charge ratio (m/z) and fragmentation pattern.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.Chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (carbamate), N-H, and aromatic C-H bonds.

Protocol 3: General HPLC Method for Purity Determination

This is a general method and may require optimization for specific compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform serial dilutions to prepare a calibration curve with known concentrations of a reference standard.

  • Inject the sample and standards onto the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery, providing a gateway to a wide range of important pharmaceutical building blocks. Its straightforward synthesis and the ability to be efficiently converted to the corresponding piperidine derivative make it a cost-effective and strategic choice for the development of novel therapeutics, particularly in the areas of metabolic and inflammatory diseases. The protocols and applications outlined in this document provide a solid foundation for researchers to leverage the full potential of this important molecule in their drug discovery programs.

References

Application Notes & Protocols: Ethyl Pyridin-3-ylcarbamate as a Versatile Synthon for the Synthesis of Pyridyl-Urea Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl pyridin-3-ylcarbamate in the synthesis of potent anticancer agents. The focus is on the construction of the N-aryl-N'-pyridyl urea moiety, a critical pharmacophore found in several clinically approved multi-kinase inhibitors.

Introduction: The Significance of the Pyridyl-Urea Scaffold in Oncology

The N,N'-disubstituted urea linkage is a privileged structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] This assertion is exemplified by the clinical success of drugs like Sorafenib and Regorafenib, which are potent multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[3] The central urea core in these molecules plays a pivotal role in their mechanism of action, typically by forming key hydrogen bond interactions within the ATP-binding pocket of target kinases, such as VEGFR, PDGFR, and Raf kinases.[3] The pyridine ring, a common feature in these inhibitors, further contributes to binding affinity and modulates the physicochemical properties of the molecule.

This compound serves as a valuable and reactive precursor for the introduction of the pyridyl-urea scaffold. Its carbamate functionality provides a stable yet reactive handle that can be efficiently converted to the desired urea linkage under appropriate conditions, making it a strategic building block in the synthesis of novel kinase inhibitors and other potential anticancer agents.

Synthetic Strategy: From this compound to N-Aryl-N'-Pyridyl Ureas

The primary application of this compound in this context is its conversion to N,N'-disubstituted ureas through reaction with a primary amine, typically a substituted aniline. This reaction proceeds via a nucleophilic substitution mechanism at the carbonyl carbon of the carbamate.

Causality of Experimental Choices

The choice of reacting a carbamate with an amine to form a urea is a well-established transformation in organic synthesis.[4] Phenyl and ethyl carbamates are commonly employed for this purpose. The reaction is often preferred over the use of isocyanates, which can be highly reactive and sensitive to moisture. The ethyl carbamate offers a good balance of reactivity and stability. The reaction is typically conducted at elevated temperatures to drive the equilibrium towards the formation of the more thermodynamically stable urea product, with the concurrent release of ethanol. The use of a high-boiling point, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often advantageous as it can effectively solvate the reactants and allow for the necessary reaction temperatures to be reached.

Visualized Synthetic Workflow

The general workflow for the synthesis of a pyridyl-urea derivative from this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C High-Boiling Point Aprotic Solvent (e.g., DMF) Heat (e.g., 100-140 °C) A->C Step 1: Add to reaction vessel B Substituted Aniline (e.g., 4-amino-3-fluorophenol derivative) B->C Step 2: Add to reaction vessel D N-Aryl-N'-(pyridin-3-yl)urea (Anticancer Agent Precursor) C->D Reaction Progression E Ethanol (byproduct) C->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Growth Factor Signal Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyridyl-Urea Inhibitor (e.g., Sorafenib Analogue) Inhibitor->Raf Inhibition

References

Application Note & Protocol: A Comprehensive Guide to the N-Acylation of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the N-acylation of ethyl pyridin-3-ylcarbamate, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. N-acyl carbamates are important synthetic building blocks for various bioactive molecules.[1][2] Due to the reduced nucleophilicity of the carbamate nitrogen compared to a typical amine, specialized conditions are often required to achieve efficient acylation.[1] This guide elucidates the reaction mechanism, offers a robust, step-by-step procedure using common laboratory reagents, and provides comprehensive guidelines for product purification and characterization. We will explore a Lewis acid-catalyzed approach, which offers a facile and effective route to the desired N-acyl products under relatively mild conditions.

Scientific Foundation: The Reaction Mechanism

The N-acylation of a carbamate is a nucleophilic acyl substitution reaction.[3][4] The core challenge lies in the electronics of the carbamate functional group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to an amine.

R-NH-(C=O)OR' <-> R-N-=(C-O-)OR'

This resonance stabilization means that direct reaction with an acylating agent is often slow and inefficient. To overcome this, catalysis is employed. While strong bases can be used to deprotonate the nitrogen, an effective alternative is the use of a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂).[1][2]

The mechanism proceeds via a dual-activation pathway:

  • Activation of the Acylating Agent: The Lewis acid (e.g., ZnCl₂) coordinates to a carbonyl oxygen of the acylating agent (e.g., an acid anhydride). This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The carbamate nitrogen, although a weak nucleophile, can now effectively attack the highly activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination and Catalyst Regeneration: The intermediate collapses, eliminating the leaving group (e.g., a carboxylate anion) and forming the N-acyl carbamate product. The Lewis acid catalyst is regenerated in the process.

This catalytic approach avoids the use of strong bases which could promote side reactions and provides good yields under solvent-free or mild solvent conditions.[1][2]

General Experimental Workflow

The following diagram outlines the complete workflow from preparation to final product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_glass Dry Glassware Assembly (Flask, Condenser) prep_reagents Weigh Reagents (Carbamate, Anhydride, ZnCl₂) prep_glass->prep_reagents setup Combine Reactants under Inert Atmosphere (N₂) prep_reagents->setup Charge Reactor reaction Stir at Specified Temperature setup->reaction monitor Monitor Progress via TLC reaction->monitor quench Quench Reaction (e.g., add water/sat. NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Column Chromatography) evaporate->purify Crude Product characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: General workflow for N-acylation of this compound.

Materials and Equipment

Reagents & Chemicals Grade Supplier Notes
This compound≥98%CommercialStarting material.[5]
Acetic AnhydrideReagentCommercialExample acylating agent. Corrosive.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%CommercialLewis acid catalyst. Hygroscopic.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor work-up.
Brine (Saturated NaCl)AqueousLab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment Description
Round-bottom flask50 mL or 100 mL, oven-dried
Magnetic stirrer and stir bar
Reflux condenserWith fittings for inert gas
Inert gas lineNitrogen (N₂) or Argon (Ar)
Syringes and needlesFor transfer of anhydrous reagents
Separatory funnel250 mL
Rotary evaporatorFor solvent removal
TLC plates and chamberSilica coated
Glass columnFor chromatography
Standard laboratory glasswareBeakers, flasks, funnels, etc.

Detailed Experimental Protocol

This protocol describes the N-acetylation of this compound using acetic anhydride and a catalytic amount of zinc chloride.

Reagent Preparation & Reaction Setup
  • Rationale: The use of anhydrous (dry) conditions is critical. The Lewis acid catalyst (ZnCl₂) and the acylating agent (acetic anhydride) are sensitive to moisture. Water can decompose the anhydride and deactivate the catalyst, severely impeding the reaction.[6] An inert atmosphere prevents oxidation and reaction with atmospheric moisture.

  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask, a reflux condenser, and a magnetic stir bar at 120 °C for at least 4 hours. Assemble the flask and condenser while hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Charging: To the cooled flask, add this compound (1.66 g, 10.0 mmol, 1.0 equiv.) and a magnetic stir bar.

  • Catalyst Addition: Quickly weigh and add anhydrous zinc chloride (41 mg, 0.3 mmol, 0.03 equiv.) to the flask.[1][2]

  • Solvent and Reagent Addition: Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Begin stirring to dissolve the solids. Once dissolved, add acetic anhydride (1.14 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

Reaction Execution and Monitoring
  • Rationale: The reaction is typically run at room temperature to reflux, depending on the reactivity of the specific carbamate and acylating agent. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of completion, preventing the formation of degradation byproducts from prolonged reaction times.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: After 1 hour, take a small aliquot from the reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize under UV light. The product should have a different Rf value than the starting material.

  • Completion: Continue to monitor the reaction every 1-2 hours until the starting material spot is no longer visible on the TLC plate (typically 3-6 hours).

Work-up and Product Isolation
  • Rationale: The work-up procedure is designed to neutralize the remaining acylating agent, remove the catalyst, and separate the organic product from aqueous-soluble materials. A wash with saturated sodium bicarbonate neutralizes any remaining acetic anhydride and acidic byproducts.[6]

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

Purification
  • Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to a stationary phase (silica gel).[7] This step removes any unreacted starting materials, byproducts, and baseline impurities.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to afford the purified N-acyl this compound.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Technique Expected Observations for Ethyl N-acetyl-N-(pyridin-3-yl)carbamate
¹H NMR Disappearance of the N-H proton signal (typically a broad singlet > 8 ppm). Appearance of a new singlet for the acetyl methyl group (~2.5 ppm).[1] Shifts in the aromatic pyridine protons and the ethyl group protons compared to the starting material.
IR Spectroscopy Disappearance of the N-H stretching band (~3200-3400 cm⁻¹). Presence of two distinct carbonyl (C=O) stretching bands, one for the carbamate and one for the newly introduced amide functionality (~1700-1770 cm⁻¹).[8]
Mass Spectrometry The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product (C₁₀H₁₂N₂O₃, MW = 208.22).
Appearance Typically a colorless oil or a white to off-white solid.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • This compound: Harmful if swallowed. Causes skin and eye irritation.[5]

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts exothermically with water to form acetic acid. Handle with extreme care in a fume hood.[11]

  • Zinc Chloride (Anhydrous): Corrosive and hygroscopic. Can cause severe skin burns and eye damage. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Conversion Inactive catalyst (hydrated ZnCl₂).Use freshly opened or properly stored anhydrous ZnCl₂. Consider gently flame-drying the catalyst under vacuum before use.
Wet reagents or solvent.Ensure all glassware is rigorously dried. Use anhydrous grade solvents and reagents.
Multiple Byproducts Reaction temperature too high or reaction time too long.Run the reaction at room temperature and monitor closely by TLC. Quench the reaction as soon as the starting material is consumed.
Hydrolysis of carbamate.[8][12]Ensure anhydrous conditions. During work-up, avoid prolonged contact with strong acid or base.
Difficult Purification Product and starting material have very similar Rf values.Optimize the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a high-performance silica.
Low Isolated Yield Product loss during aqueous work-up.Ensure complete extraction by performing multiple extractions with the organic solvent.
Product is volatile.Be cautious during solvent removal on the rotary evaporator. Avoid high temperatures and excessive vacuum.

References

Title: High-Throughput Screening Assays for the Identification and Characterization of Cholinergic System Modulators: A Focus on Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

The cholinergic system, integral to functions ranging from neurotransmission to muscle contraction and cognitive processes, presents a rich landscape for therapeutic intervention.[1] Key targets within this system include the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] Inhibition of these enzymes is a cornerstone therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[4][5] Additionally, nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are critical targets for modulating neuro-immune interactions and treating nicotine addiction.[6][7][8]

Carbamate-containing compounds are a well-established class of cholinesterase inhibitors.[9] Ethyl pyridin-3-ylcarbamate, a representative member of this structural class, serves as an ideal model compound for demonstrating robust high-throughput screening (HTS) methodologies. The identification of novel, potent, and selective modulators from vast compound libraries necessitates the use of miniaturized, automated, and highly reliable HTS assays.[10][11][12]

This document provides detailed, field-proven protocols for both biochemical and cell-based HTS assays designed to identify and characterize compounds like this compound that interact with key components of the cholinergic system. We will explore the causality behind experimental design choices, ensuring each protocol serves as a self-validating system for generating high-quality, actionable data.

Part 1: Biochemical Assays for Cholinesterase Inhibition

The most direct method for identifying inhibitors of AChE and BChE is through biochemical assays that measure the enzymatic activity in the presence of test compounds. We present two industry-standard HTS protocols: a colorimetric assay based on the Ellman method and a more sensitive fluorescence-based assay.

Scientific Rationale and Assay Principles

1. Colorimetric (Ellman-Based) Assay: This assay is a robust and cost-effective method for HTS.[4] It utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[4][13] The rate of TNB²⁻ formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[13][14] Inhibitors of AChE will reduce the rate of this color change.

2. Fluorescence (Amplex® Red-Based) Assay: For identifying weaker inhibitors or when compound interference with the colorimetric readout is a concern, a fluorescence-based assay offers superior sensitivity.[15] This is a coupled enzyme assay where AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin.[14][15] The fluorescence intensity is proportional to AChE activity.

Experimental Workflow for Cholinesterase Inhibitor Screening

The HTS workflow is designed for maximal efficiency and is readily adaptable to robotic automation platforms.[4][16][17] The process involves compound dispensing, a pre-incubation step to allow for inhibitor-enzyme binding, and reaction initiation followed by kinetic or endpoint reading.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Lib Compound Library (e.g., this compound) Dispense Dispense Compounds & Controls Lib->Dispense Plate Assay Plate (384-well) Plate->Dispense AddEnzyme Add AChE/BChE Enzyme Dispense->AddEnzyme Incubate Pre-incubate AddEnzyme->Incubate AddSubstrate Initiate Reaction (Add Substrate/Reagent Mix) Incubate->AddSubstrate Read Kinetic/Endpoint Plate Reading AddSubstrate->Read Data Data Analysis (% Inhibition, Z') Read->Data Dose Dose-Response (IC50 Determination) Data->Dose Counter Counter-Screens (Assay Interference) Dose->Counter Hit Validated Hit Counter->Hit

High-throughput screening workflow for identifying cholinesterase inhibitors.
Detailed Protocol 1: Colorimetric AChE Inhibition Assay (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
  • AChE Enzyme Solution: Recombinant human AChE at a final concentration of 0.02 U/mL in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
  • ATCh Substrate Solution: 15 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.
  • Reaction Mix: For each plate, prepare a mix of Assay Buffer, DTNB, and ATCh. A typical ratio is 10 µL of ATCh and 20 µL of DTNB per 1 mL of buffer.[4]

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds (e.g., this compound), positive control (e.g., Physostigmine), and negative control (DMSO) to a 384-well clear, flat-bottom plate. The final concentration for a primary screen is typically 10 µM.
  • Enzyme Addition: Dispense 20 µL of the AChE Enzyme Solution into all wells.
  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step is crucial as it allows for the binding of reversible, irreversible, and time-dependent inhibitors to the enzyme before substrate competition.
  • Reaction Initiation: Dispense 20 µL of the Reaction Mix to all wells to start the reaction.
  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the kinetic curve.
  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))
  • For dose-response experiments, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Nicotinic Acetylcholine Receptor (nAChR) Modulation

To investigate the effects of compounds on nAChRs, a cell-based functional assay is required. We describe an HTS-compatible assay using a fluorescent membrane potential dye to measure ion channel activation or inhibition.[8]

Scientific Rationale and Signaling Pathway

nAChRs are ligand-gated ion channels that, upon binding to agonists like acetylcholine or nicotine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺).[8][18] This influx depolarizes the cell membrane, an event that can be detected by voltage-sensitive dyes.[8] Compounds can act as agonists (activating the receptor), positive allosteric modulators (PAMs, enhancing the effect of an agonist), or antagonists/negative allosteric modulators (NAMs, blocking activation).[18] An HTS assay can be configured to detect either agonists or antagonists.

nAChR_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR nAChR ACh->nAChR Binds AChE AChE ACh->AChE Hydrolysis Ion Na+/Ca2+ Influx nAChR->Ion Opens Ion->Postsynaptic Depolarization

Simplified diagram of cholinergic signaling at a nicotinic synapse.
Detailed Protocol 2: nAChR Antagonist Screen Using a Membrane Potential Assay

1. Cell Line and Reagent Preparation:

  • Cell Line: SH-EP1 human epithelial cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7). These cells have low endogenous nAChR expression.[8]
  • Culture Medium: Standard DMEM/F12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
  • Membrane Potential Dye: A commercially available fluorescent membrane potential dye kit (e.g., FLIPR® Membrane Potential Assay Kit). Prepare the dye loading buffer according to the manufacturer's instructions.
  • Agonist Solution: Prepare a solution of a known agonist (e.g., nicotine) at a concentration that elicits an 80% maximal response (EC₈₀). This concentration must be determined empirically beforehand.

2. Assay Procedure:

  • Cell Plating: Seed the nAChR-expressing SH-EP1 cells into black-walled, clear-bottom 384-well plates at a density of 10,000-15,000 cells per well. Incubate for 24 hours.
  • Dye Loading: Remove the culture medium and add 20 µL of the prepared membrane potential dye loading buffer to each well. Incubate for 60 minutes at 37°C.
  • Compound Addition: Transfer 100 nL of test compounds (e.g., this compound), positive control (e.g., mecamylamine for α4β2), and DMSO to the plate.
  • Incubation: Incubate for 15-30 minutes at room temperature to allow for compound binding.
  • Agonist Stimulation and Data Acquisition: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR® or FlexStation®).
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • Add 10 µL of the EC₈₀ agonist solution to all wells.
  • Immediately begin recording the change in fluorescence intensity for 2-3 minutes.

3. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline reading.
  • Calculate the percent inhibition of the agonist response for each well.
  • Determine IC₅₀ values for active compounds by performing a dose-response analysis as described in the previous protocol.

Trustworthiness: Assay Validation and Data Interpretation

To ensure the reliability of HTS data, rigorous assay validation is mandatory.

Key HTS Validation Parameters

For every screening campaign, key statistical parameters should be calculated to assess the quality and robustness of the assay.

ParameterFormulaAcceptable ValueCausality and Significance
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_pos / Mean_neg≥ 10 (biochemical) ≥ 3 (cell-based)Represents the dynamic range of the assay. A higher S/B ratio indicates a stronger signal over the baseline noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability of the data within a set of replicates (e.g., DMSO controls). Low %CV indicates high precision and reproducibility of the assay.
Self-Validating Systems: Counter-Screening

A critical component of a trustworthy HTS workflow is the implementation of counter-screens to eliminate false positives.[17] For the protocols described:

  • Cholinesterase Assays: Test active compounds in an assay format lacking the enzyme. This will identify compounds that directly react with DTNB or inhibit the HRP enzyme in the fluorescence assay, rather than the intended target.

  • nAChR Assays: Screen hits against the parental SH-EP1 cell line that does not express the target nAChR. This eliminates compounds that affect the membrane potential through off-target mechanisms.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of compounds targeting the cholinergic system, using this compound as a model. The combination of a primary biochemical screen for cholinesterase inhibition with a secondary cell-based assay for nAChR modulation allows for a comprehensive profiling of compound activity. By adhering to the principles of rigorous assay validation and implementing appropriate counter-screens, researchers can confidently identify and prioritize novel hit compounds for further development in the drug discovery pipeline.

References

Protocol for the purification of Ethyl pyridin-3-ylcarbamate by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl pyridin-3-ylcarbamate is an N-aryl carbamate, a structural motif present in numerous biologically active compounds and pharmaceutical agents.[1] The synthesis of such molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent applications in research and drug development.[2] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be robust and reproducible, incorporating principles of scientific integrity and providing explanations for key experimental choices.

The protocol is based on the physicochemical properties of this compound and general principles of chromatography for N-aryl carbamates.[3][4][5] With a molecular weight of 166.18 g/mol and a calculated XLogP3 of 1.2, this compound is a moderately polar compound, making it an ideal candidate for purification by normal-phase chromatography.[6]

Physicochemical Properties Relevant to Chromatography

A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.

PropertyValueSourceSignificance for Chromatography
Molecular Formula C8H10N2O2PubChem[6]Provides the elemental composition.
Molecular Weight 166.18 g/mol PubChem[6], Sigma-Aldrich[7]Useful for characterization and yield calculations.
Appearance SolidSigma-Aldrich[7]Allows for straightforward sample preparation and loading onto the column.
Calculated XLogP3 1.2PubChem[6]Indicates moderate polarity, suggesting good separation on a normal-phase silica gel column with a non-polar/polar solvent gradient.
Solubility Inferred to be soluble in polar organic solventsBased on related compounds[8]Crucial for selecting an appropriate solvent for sample loading and the mobile phase.
Stability Stable at room temperature when stored in a dry environmentSigma-Aldrich[7]Suggests that the compound is stable under standard chromatographic conditions.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with corresponding changes in column size, and solvent and silica gel quantities.

Materials and Reagents
  • Crude this compound

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_selection 2. Mobile Phase Selection TLC_analysis->Solvent_selection Determines solvent system Column_packing 3. Column Packing Solvent_selection->Column_packing Sample_prep 4. Sample Preparation Column_packing->Sample_prep Sample_loading 5. Sample Loading Sample_prep->Sample_loading Elution 6. Elution Sample_loading->Elution Fraction_collection 7. Fraction Collection Elution->Fraction_collection Continuous flow TLC_monitoring 8. TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Analyze aliquots Pooling 9. Pooling of Pure Fractions TLC_monitoring->Pooling Identify pure fractions Solvent_removal 10. Solvent Removal Pooling->Solvent_removal Final_product 11. Final Product Analysis Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

  • Rationale: TLC is a rapid and essential preliminary step to visualize the number of components in the crude mixture and to determine an appropriate solvent system for the column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a solvent system of increasing polarity (e.g., start with 10% ethyl acetate in hexane, then 20%, 30%, etc.).

    • Visualize the separated spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system will provide a good separation of the desired product from impurities, with the product having an Rf value between 0.2 and 0.4.

2. Preparation of the Stationary Phase (Column Packing)

  • Rationale: A well-packed column is crucial for achieving good separation. The "slurry method" described here minimizes air bubbles and ensures a homogenous stationary phase.

  • Procedure:

    • Choose a glass column of appropriate size (a diameter-to-height ratio of 1:10 to 1:20 is generally effective). For 1 g of crude material, a column with a diameter of 4-5 cm is a good starting point.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but never let the top of the silica gel run dry .

    • Add another layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.

3. Sample Preparation and Loading

  • Rationale: The method of sample loading significantly impacts the resolution of the separation. Loading the sample in a minimal volume of solvent ensures a narrow starting band.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

    • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

    • Allow the sample to absorb completely into the silica gel.

    • Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to absorb into the silica gel.

4. Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective way to separate compounds with different polarities.

  • Procedure:

    • Carefully fill the column with the initial mobile phase.

    • Begin collecting fractions in test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., from 10% to 20%, then to 30%, and so on). This can be done in a stepwise or continuous gradient.

    • Maintain a constant flow rate.

5. Monitoring the Separation

  • Rationale: Continuous monitoring of the collected fractions by TLC is essential to identify which fractions contain the pure product.

  • Procedure:

    • Take a small aliquot from each collected fraction and spot it on a TLC plate.

    • Develop and visualize the TLC plate as described in Step 1.

    • Fractions containing a single spot corresponding to the Rf of the desired product are considered pure.

6. Isolation of the Pure Compound

  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid or oil is the purified this compound.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-evaluate the mobile phase using TLC. A shallower gradient may be necessary.
Column was not packed properly.Ensure the silica gel is packed uniformly without cracks or channels.
Sample was overloaded.Use a larger column or reduce the amount of crude material.
Compound is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of methanol can be added if the compound is very polar.
Cracked silica bed Column ran dry.Always maintain a level of solvent above the silica gel bed.
Heat generated during packing with a polar solvent.Pack the column with a non-polar solvent first.

Conclusion

This protocol provides a comprehensive and reliable method for the purification of this compound using silica gel column chromatography. By following these detailed steps and understanding the rationale behind them, researchers can effectively isolate this compound in high purity, enabling its use in further scientific endeavors. The principles outlined here are broadly applicable to the purification of other moderately polar organic compounds.

References

Application Note: High-Performance Analytical Strategies for the Quantification of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl Pyridin-3-ylcarbamate

This compound is a molecule of significant interest within pharmaceutical and chemical synthesis landscapes. As an intermediate, potential metabolite, or low-level impurity, the precise and accurate quantification of this compound is critical for ensuring process control, final product purity, and regulatory compliance. The presence of the pyridine ring and the carbamate functional group dictates a strategic approach to analytical method development, leveraging the compound's unique physicochemical properties for optimal separation and detection.

This document provides a comprehensive guide to robust, validated analytical methods for the quantification of this compound. We will explore two primary, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but the scientific rationale underpinning each methodological choice.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 6276-11-5[2]
Appearance Solid[2]
Predicted Solubility Moderately soluble in polar organic solvents (e.g., acetonitrile, methanol); likely limited solubility in water.Inferred from similar carbamate structures[3]

Principle Methodologies: A Dichotomy of Approach

The selection of an analytical technique is governed by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. For this compound, both HPLC and GC-MS present compelling advantages.

High-Performance Liquid Chromatography (HPLC): Robustness and Versatility

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling compounds with a wide range of polarities and thermal stabilities. For this compound, a reversed-phase HPLC method (RP-HPLC) is the logical choice.

  • Causality of Choice : The compound possesses both polar (pyridine nitrogen, carbamate group) and non-polar (ethyl group, aromatic ring) characteristics, making it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The pyridine ring contains a chromophore, making it readily detectable by UV-Vis spectrophotometry. This approach is standard for many carbamate compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Sensitivity and Specificity

When trace-level quantification is required, or when analyzing complex matrices where specificity is a concern, GC-MS is the gold standard.[6][7]

  • Causality of Choice : GC provides superior separation efficiency for volatile and semi-volatile compounds. Mass spectrometry offers exceptional selectivity and sensitivity, allowing for confident identification based on mass-to-charge ratio and fragmentation patterns. For carbamates, GC-MS is a well-established reference method, often used to confirm results from other techniques.[8][9] The use of Selected Ion Monitoring (SIM) mode can further push detection limits to the parts-per-billion (ppb) level.[9]

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to system suitability checks is crucial for ensuring the trustworthiness of the generated data.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol details a robust method for the routine quantification of this compound in samples such as reaction mixtures or purity assessments of bulk material.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock 1. Prepare Stock Std (1 mg/mL in ACN) cal 2. Prepare Calibration Curve (0.5 - 100 µg/mL) stock->cal hplc 4. HPLC-UV Analysis (C18 Column) cal->hplc Inject Standards sample 3. Prepare Sample (Dissolve, Filter 0.45µm) sample->hplc data 5. Data Acquisition (Peak Area vs. Time) hplc->data curve 6. Generate Calibration Curve (Linear Regression) data->curve quant 7. Quantify Sample (Interpolate from Curve) curve->quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

  • Standard: this compound reference standard of known purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The acidic modifier (formic acid) ensures the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the column.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards (0.5 - 100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare at least five calibration standards covering the desired concentration range.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample material.

    • Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: Filtration is a critical step to remove particulate matter that can clog the HPLC column and system, ensuring method robustness.

  • Chromatographic Conditions & Data Analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient: 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 260 nm
Run Time 20 minutes
  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolation from the linear regression of the calibration curve.

Protocol 2: Trace Quantification by GC-MS (SIM Mode)

This protocol is optimized for high sensitivity and is ideal for determining trace levels of this compound in complex matrices, such as biological fluids or environmental samples, following a liquid-liquid extraction (LLE).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample 1. Sample Aliquot (+ Internal Standard) adjust 2. Adjust to Basic pH sample->adjust lle 3. Liquid-Liquid Extraction (Dichloromethane) adjust->lle dry 4. Dry & Evaporate lle->dry recon 5. Reconstitute (Ethyl Acetate) dry->recon gcms 6. GC-MS Analysis (SIM Mode) recon->gcms data 7. Data Acquisition (Ion Chromatograms) gcms->data ratio 8. Calculate Peak Area Ratios (Analyte / IS) data->ratio quant 9. Quantify from Cal. Curve ratio->quant

Caption: Workflow for trace quantification of this compound by GC-MS.

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Dichloromethane (DCM, pesticide residue grade), Ethyl Acetate (GC grade), Sodium Sulfate (anhydrous), Sodium Hydroxide solution.

  • Standards: this compound and an appropriate internal standard (IS), such as Propyl pyridin-3-ylcarbamate or an isotopically labeled analog.

  • Standard Preparation:

    • Prepare stock solutions (1 mg/mL) of this compound and the Internal Standard in ethyl acetate.

    • Prepare calibration standards by spiking known amounts of the analyte stock into blank matrix, covering the expected sample concentration range (e.g., 5-500 ng/mL). Add a constant amount of Internal Standard to each standard and sample.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine, or aqueous solution), add the Internal Standard.

    • Adjust the sample pH to >9 with sodium hydroxide.

    • Rationale: Basifying the solution ensures the pyridine nitrogen is deprotonated, maximizing its partition into the organic solvent.

    • Add 5 mL of dichloromethane and vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic (bottom) layer to a clean tube. Repeat the extraction twice more.

    • Pool the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial.

  • GC-MS Conditions & Data Analysis:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temp. 250 °C
Oven Program 80 °C (1 min), ramp at 15 °C/min to 280 °C (5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM)
Quantifier Ion m/z 166 (M⁺)
Qualifier Ions m/z 78, 121 (Predicted fragments)
  • Analysis: Inject the extracted calibration standards and samples.

  • Quantification: For each injection, calculate the ratio of the peak area of the analyte's quantifier ion to that of the internal standard's quantifier ion. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the sample concentration from this curve. The presence of qualifier ions in the correct ratio provides identity confirmation.

Method Validation and Performance Characteristics

Any analytical method must be validated to ensure it is fit for its intended purpose.[10] The following table summarizes typical performance characteristics to be evaluated during a full validation study, based on established guidelines.

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) >0.998>0.995r² ≥ 0.995
LOD ~0.1 µg/mL~1 ng/mLS/N ≥ 3
LOQ ~0.5 µg/mL~5 ng/mLS/N ≥ 10, Precision & Accuracy met
Accuracy (% Recovery) 95-105%85-115%Typically 80-120%
Precision (%RSD) < 5%< 15%Repeatability RSD < 15%
Specificity Peak purity assessmentMass spectral confirmationNo interference at analyte retention time

Data are representative targets. Actual performance must be experimentally determined. Data for similar carbamates show LOQs in the low ng/mL (ppb) range for GC-MS and µg/L range for HPLC methods.[11][12][13]

Conclusion

The accurate quantification of this compound is readily achievable through the strategic application of modern chromatographic techniques. The choice between HPLC-UV and GC-MS should be guided by the specific analytical challenge. HPLC-UV offers a robust, straightforward approach for routine analysis and purity assessment where analyte concentrations are relatively high. For trace-level detection in complex matrices, the superior sensitivity and selectivity of GC-MS are indispensable. The detailed protocols and validation frameworks provided in this application note serve as a comprehensive resource for establishing reliable and scientifically sound analytical methods for this important compound.

References

Application Notes and Protocols for the Synthesis of Ethyl Pyridin-3-ylcarbamate Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridin-3-ylcarbamate Scaffold in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug discovery, valued for its unique structural and electronic properties.[1][2][3] As a hybrid of an amide and an ester, the carbamate moiety is chemically robust and can act as a bioisostere for amide bonds, often conferring improved metabolic stability and cell permeability to parent molecules.[1][2] The nitrogen and carbonyl groups of the carbamate can participate in crucial hydrogen bonding interactions with biological targets, while substitutions on both the nitrogen and oxygen termini offer rich opportunities for modulating a compound's physicochemical and pharmacokinetic properties.[1][2]

When integrated with a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting pyridinylcarbamate core presents a compelling starting point for the development of novel therapeutic agents. The pyridine nitrogen introduces a basic center that can be critical for salt formation and aqueous solubility, as well as for direct interaction with target proteins. This guide provides a detailed protocol for the synthesis of a library of ethyl pyridin-3-ylcarbamate derivatives, designed to enable comprehensive structure-activity relationship (SAR) studies.

General Reaction Scheme: A Two-Step Approach to Derivative Synthesis

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the formation of an activated carbonate intermediate from a substituted phenol and ethyl chloroformate. This intermediate is then reacted with 3-aminopyridine to yield the desired carbamate derivative. This approach allows for the facile introduction of a wide variety of substituents on the phenyl ring, making it ideal for SAR studies.

Synthetic_Scheme cluster_0 Step 1: Formation of Activated Carbonate cluster_1 Step 2: Carbamate Formation Substituted_Phenol Substituted Phenol Activated_Carbonate Activated Phenyl Carbonate Intermediate Substituted_Phenol->Activated_Carbonate Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to rt Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Activated_Carbonate Final_Product This compound Derivative Activated_Carbonate->Final_Product Base (e.g., Pyridine) DCM, rt 3_Aminopyridine 3-Aminopyridine 3_Aminopyridine->Final_Product

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl (4-methoxyphenyl) (pyridin-3-yl)carbamate

This protocol details the synthesis of a representative derivative, ethyl (4-methoxyphenyl)(pyridin-3-yl)carbamate. The principles outlined here can be readily adapted for the synthesis of other derivatives by substituting the appropriate starting phenol.

Materials
  • 4-Methoxyphenol

  • Ethyl chloroformate[4][5][6][7][8]

  • 3-Aminopyridine

  • Triethylamine (TEA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard glassware for extraction and filtration

Procedure

Step 1: Synthesis of Ethyl (4-methoxyphenyl) carbonate

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Slowly add triethylamine (1.53 mL, 11 mmol) to the solution.

  • In a separate dropping funnel, prepare a solution of ethyl chloroformate (1.05 mL, 11 mmol) in anhydrous dichloromethane (10 mL).

  • Add the ethyl chloroformate solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-methoxyphenol spot indicates the completion of the reaction.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-methoxyphenyl) carbonate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl (4-methoxyphenyl) (pyridin-3-yl)carbamate

  • Dissolve the crude ethyl (4-methoxyphenyl) carbonate from the previous step in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Add 3-aminopyridine (0.94 g, 10 mmol) and pyridine (0.89 mL, 11 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield ethyl (4-methoxyphenyl)(pyridin-3-yl)carbamate as a solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the pyridinyl, phenyl, and carbamate moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing a library of derivatives is to understand how structural modifications influence biological activity.[9][10][11][12][13][14] A systematic SAR study allows for the identification of key structural features required for potency and selectivity.

SAR_Workflow Start Design and Synthesize Derivative Library Screening Biological Screening (e.g., Enzyme Inhibition Assay) Start->Screening Data_Analysis Data Analysis and SAR Elucidation Screening->Data_Analysis Identify_Lead Identify Lead Compound(s) Data_Analysis->Identify_Lead Optimize Lead Optimization Identify_Lead->Optimize Optimize->Screening Iterative Process End Candidate for Further Development Optimize->End

Caption: Workflow for a typical structure-activity relationship study.

Hypothetical SAR Data for this compound Derivatives

The following table presents hypothetical data for a series of derivatives targeting a fictional kinase, "Kinase X." This illustrates how SAR data can be organized and interpreted.

Compound IDR-Group on Phenyl RingIC₅₀ (nM) for Kinase X
1 H500
2a 4-OCH₃150
2b 4-Cl250
2c 4-CF₃800
2d 3-OCH₃300
2e 2-OCH₃1200
3a 3,4-diCl100
3b 3,5-diCl50
Interpretation of Hypothetical SAR Data
  • Effect of Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (an electron-donating group) at the 4-position (Compound 2a ) improves activity compared to the unsubstituted analog (Compound 1 ). In contrast, a strong electron-withdrawing group like trifluoromethyl at the same position (Compound 2c ) is detrimental to activity. A moderately deactivating halogen like chlorine (Compound 2b ) has an intermediate effect.

  • Positional Isomerism: The position of the substituent is critical. A methoxy group at the 4-position (Compound 2a ) is more favorable than at the 3-position (Compound 2d ). A methoxy group at the 2-position (Compound 2e ) leads to a significant loss of activity, possibly due to steric hindrance.

  • Effect of Multiple Substituents: Dichlorination at the 3 and 4 positions (Compound 3a ) enhances activity. The most potent compound in this hypothetical series is the 3,5-dichloro derivative (Compound 3b ), suggesting that substitution at these positions is particularly beneficial for binding to Kinase X.

These interpretations would guide the design of the next generation of compounds for synthesis and testing, with a focus on exploring further substitutions at the 3 and 5 positions of the phenyl ring.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound derivatives and their application in structure-activity relationship studies. The described synthetic protocol is robust and versatile, allowing for the creation of a diverse library of compounds. By systematically modifying the substituents on the phenyl ring and evaluating their biological activity, researchers can gain valuable insights into the structural requirements for target engagement, ultimately leading to the development of more potent and selective therapeutic agents.

References

The Strategic Application of Ethyl Pyridin-3-ylcarbamate in the Synthesis of Advanced Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridine Carbamates in Agrochemical Innovation

The pyridine scaffold is a cornerstone in the development of modern agricultural chemicals, lending its unique electronic and structural properties to a host of herbicides, insecticides, and fungicides.[1][2] Within this chemical class, Ethyl pyridin-3-ylcarbamate emerges as a critical intermediate, offering a versatile platform for the synthesis of complex, high-efficacy agrochemicals.[3] Its carbamate functionality serves not only as a key reactive handle but also as a strategic protecting group, enabling precise molecular construction. This document provides a comprehensive guide for researchers and chemical development professionals on the application of this compound, with a particular focus on its role in the synthesis of pyridylsulfonylurea herbicides, a class of compounds renowned for their high potency and selectivity.[4]

Core Application: Synthesis of Pyridylsulfonylurea Herbicides

This compound is a key building block in the "carbamate method" for synthesizing sulfonylurea herbicides.[5] This class of herbicides acts by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[4][6] The general structure of these herbicides consists of a sulfonylurea bridge connecting a pyridine heterocycle to another heterocyclic system.

The following sections detail a representative protocol for the synthesis of a Nicosulfuron-like pyridylsulfonylurea herbicide, illustrating the strategic use of this compound as a key intermediate. Nicosulfuron is a selective, post-emergence herbicide used for controlling a wide range of annual and perennial grasses in corn.[4]

PART 1: Synthesis of the Pyridylsulfonamide Intermediate

The initial phase of the synthesis focuses on the transformation of this compound into the corresponding pyridylsulfonamide. This involves the introduction of the sulfonyl group, which will later form one part of the sulfonylurea bridge.

Experimental Protocol 1: Chlorosulfonation of this compound

This protocol describes the reaction of this compound with chlorosulfonic acid to introduce the sulfonyl chloride group onto the pyridine ring. The carbamate group serves as a directing group and will be hydrolyzed in a subsequent step.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Slowly add thionyl chloride (2 equivalents) to the reaction mixture and heat to reflux for 2-4 hours to ensure complete conversion to the sulfonyl chloride.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridylsulfonyl chloride intermediate.

Causality and Insights: The use of an excess of chlorosulfonic acid ensures complete sulfonation. The subsequent treatment with thionyl chloride is a standard procedure to convert any sulfonic acid by-product back to the desired sulfonyl chloride. Strict temperature control is crucial to minimize side reactions.

PART 2: Formation of the Sulfonylurea Bridge

This part of the process involves the formation of the characteristic sulfonylurea linkage. The pyridylsulfonamide is reacted with a heterocyclic amine in the presence of a coupling agent.

Experimental Protocol 2: Synthesis of a Nicosulfuron Analogue

This protocol outlines the coupling of the previously synthesized pyridylsulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine, a common heterocyclic component in sulfonylurea herbicides.[5]

Materials:

  • Pyridylsulfonyl chloride intermediate from Protocol 1

  • 2-amino-4,6-dimethoxypyrimidine

  • Triethylamine or other suitable base

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4,6-dimethoxypyrimidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Prepare a solution of the pyridylsulfonyl chloride intermediate (1 equivalent) in anhydrous acetonitrile.

  • Add the pyridylsulfonyl chloride solution dropwise to the stirred solution of the aminopyrimidine at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final pyridylsulfonylurea herbicide.

Trustworthiness and Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials. The formation of the product can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The purity of the final compound should be assessed by HPLC.[2]

Data Presentation: Reaction Parameters and Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 This compoundChlorosulfonic acid, Thionyl chlorideDichloromethane0 - Reflux4-875-85
2 Pyridylsulfonyl chloride2-amino-4,6-dimethoxypyrimidine, TriethylamineAcetonitrileRoom Temp.12-2480-90

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of a pyridylsulfonylurea herbicide from this compound.

G cluster_reagents A This compound B Pyridylsulfonyl Chloride Intermediate A->B Chlorosulfonation C Pyridylsulfonylurea Herbicide (Nicosulfuron Analogue) B->C Coupling Reaction R1 Chlorosulfonic Acid, Thionyl Chloride R2 2-amino-4,6-dimethoxypyrimidine, Triethylamine

Caption: Synthetic route from this compound to a pyridylsulfonylurea herbicide.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile intermediate in the synthesis of sophisticated agricultural chemicals. The protocols and insights provided herein demonstrate its strategic application in the construction of potent pyridylsulfonylurea herbicides. The ability to functionalize the pyridine ring and subsequently form the crucial sulfonylurea bridge highlights the importance of this building block in the agrochemical industry. Future research may explore the derivatization of this compound to create novel herbicides with different heterocyclic partners, potentially leading to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Pyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles.

I. Synthesis Overview: The Schotten-Baumann Approach

The most common and direct method for synthesizing this compound is the reaction of 3-aminopyridine with ethyl chloroformate.[1][2] This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the resulting acid.[3][4]

Reaction Scheme:

While seemingly straightforward, this synthesis is prone to several issues that can significantly impact yield and purity. This guide will help you troubleshoot these challenges.

II. Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the synthesis of this compound.

Q1: My yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common frustration. The primary culprits are typically incomplete reaction, side reactions, or loss of product during workup and purification.

A1: Key areas to investigate for low yield:

  • Inadequate Base: The reaction of 3-aminopyridine with ethyl chloroformate generates one equivalent of hydrochloric acid (HCl).[3] This HCl will react with the starting 3-aminopyridine, protonating it and rendering it non-nucleophilic. To prevent this, at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to scavenge the HCl.[5][6]

    • Troubleshooting Step: Ensure you are using at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) is often beneficial.

  • Reaction Temperature: The initial reaction between the amine and ethyl chloroformate is exothermic. If the temperature is not controlled, it can lead to the formation of undesired byproducts.

    • Troubleshooting Step: Perform the addition of ethyl chloroformate to the solution of 3-aminopyridine and base at a low temperature, typically 0 °C, using an ice bath.[7] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Moisture Contamination: Ethyl chloroformate is highly sensitive to moisture and can be hydrolyzed, reducing the amount available to react with the amine. Water can also contribute to the formation of symmetrical urea byproducts (see Q2).

    • Troubleshooting Step: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[5][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Reagent Purity: The purity of your starting materials is critical. Impurities in the 3-aminopyridine or decomposed ethyl chloroformate will lead to lower yields.

    • Troubleshooting Step: Use freshly opened or properly stored reagents. The purity of 3-aminopyridine can be checked by its melting point (63-64 °C).[8]

Q2: I've isolated my product, but it's contaminated with a significant amount of a white, high-melting solid that is difficult to separate. What is this byproduct and how can I prevent its formation?

A2: This common byproduct is likely 1,3-di(pyridin-3-yl)urea .

This symmetrical urea is a well-documented byproduct in carbamate synthesis, especially when using chloroformates.[5][7] It forms through a side reaction pathway initiated by the presence of water or uncontrolled reaction conditions.

Mechanism of Urea Formation:
  • Reaction with Water: Ethyl chloroformate can react with any residual water to form an unstable carbamic acid, which then decomposes to produce carbon dioxide and ethanol.

  • Isocyanate Formation: Alternatively, under certain conditions, ethyl chloroformate can react with the amine to form an isocyanate intermediate.

  • Urea Formation: This isocyanate intermediate is highly reactive and will readily react with another molecule of 3-aminopyridine to form the stable 1,3-di(pyridin-3-yl)urea.

Prevention Strategies:
  • Strict Anhydrous Conditions: This is the most critical factor. Using anhydrous solvents and thoroughly dried glassware will minimize the hydrolysis of the chloroformate and subsequent side reactions.[5][7]

  • Controlled Reagent Addition: Add the ethyl chloroformate solution slowly (dropwise) to the solution of 3-aminopyridine and base.[7] This maintains a low concentration of the chloroformate, favoring the desired reaction over side reactions.

  • Low Temperature: As mentioned in Q1, maintaining a low temperature (0 °C) during the addition of ethyl chloroformate helps to control the reaction rate and suppress the formation of the isocyanate intermediate.[7]

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction, where starting material remains despite sufficient time, often points to a few key issues.

  • Insufficient Base: As detailed in A1, if all the free amine is consumed by the generated HCl, the reaction will stop.

    • Troubleshooting Step: Check the pH of the reaction mixture (if aqueous workup is used). If it is acidic, it's a strong indicator of insufficient base. In subsequent runs, increase the amount of base.

  • Poor Reagent Quality: Ethyl chloroformate can decompose over time, especially if not stored properly.

    • Troubleshooting Step: Use a fresh bottle of ethyl chloroformate or one that has been stored under an inert atmosphere and refrigerated.

  • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate.

    • Troubleshooting Step: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are commonly used.[9] Ensure your chosen solvent can dissolve 3-aminopyridine and the base adequately.

Q4: What is the best way to purify the final product, this compound?

A4: The purification method will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an effective method. A common solvent system for this is a mixture of benzene and ligroin.[8] Other potential solvent systems include ethyl acetate/hexanes.

  • Column Chromatography: For removing closely related impurities, such as the urea byproduct, silica gel column chromatography is the most effective method.[5] A gradient of ethyl acetate in hexanes or DCM is a good starting point for elution.

  • Aqueous Workup: Before recrystallization or chromatography, an aqueous workup is essential. This typically involves:

    • Quenching the reaction with water or a dilute aqueous acid.

    • Extracting the product into an organic solvent like ethyl acetate.

    • Washing the organic layer with brine to remove water-soluble impurities.

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.[5]

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol incorporates the troubleshooting advice to maximize yield and minimize byproduct formation.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Chloroformate Addition: Slowly add ethyl chloroformate (1.05 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action Reference
Low Yield Insufficient baseUse 1.1-1.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).[5][6]
High reaction temperatureAdd ethyl chloroformate at 0 °C.[7]
Moisture in reactionUse anhydrous solvents and dried glassware under an inert atmosphere.[5][7]
Urea Byproduct Presence of waterStrictly adhere to anhydrous conditions.[5][7]
Rapid reagent additionAdd ethyl chloroformate dropwise to the amine solution.[7]
Stalled Reaction Amine protonationEnsure at least one equivalent of base is used.[3]
Decomposed chloroformateUse fresh or properly stored ethyl chloroformate.[5]

IV. Visualized Mechanisms & Workflows

Reaction Mechanism Diagram

ReactionMechanism cluster_main Desired Pathway cluster_side Side Reaction Amine 3-Aminopyridine ProtonatedAmine Protonated Amine (Non-nucleophilic) Amine->ProtonatedAmine Protonation by HCl (No Base Present) Product This compound Amine->Product Nucleophilic Attack Urea Di(pyridin-3-yl)urea (Byproduct) Amine->Urea Reacts with Isocyanate Chloroformate Ethyl Chloroformate Chloroformate->Product Isocyanate Isocyanate Intermediate Chloroformate->Isocyanate Base Base (e.g., TEA) HCl_Salt Base·HCl Salt Base->HCl_Salt Neutralizes HCl Isocyanate->Urea Water H₂O Water->Isocyanate Hydrolysis/ Decomposition

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Base Is ≥1 eq. of non- nucleophilic base used? Check_Moisture->Check_Base Yes Action_Dry Use oven-dried glassware, anhydrous solvents, and inert atmosphere. Check_Moisture->Action_Dry No Check_Temp Was chloroformate added at 0°C? Check_Base->Check_Temp Yes Action_Base Use 1.1-1.2 eq. of TEA or DIPEA. Check_Base->Action_Base No Check_Purity Are reagents pure and fresh? Check_Temp->Check_Purity Yes Action_Temp Use ice bath for dropwise addition. Check_Temp->Action_Temp No Action_Purity Use fresh reagents. Check_Purity->Action_Purity No Success Improved Yield and Purity Check_Purity->Success Yes Action_Dry->Check_Base Action_Base->Check_Temp Action_Temp->Check_Purity Action_Purity->Success

Caption: Troubleshooting workflow for synthesis optimization.

V. References

  • Benchchem. Troubleshooting low conversion rates in carbamate synthesis. --INVALID-LINK--

  • Zhang, D., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 518-526. --INVALID-LINK--

  • Benchchem. Technical Support Center: Preventing By-product Formation in Carbamate Synthesis. --INVALID-LINK--

  • Google Patents. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. --INVALID-LINK--

  • Organic Chemistry Portal. Schotten-Baumann Reaction. --INVALID-LINK--

  • Google Patents. MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. --INVALID-LINK--

  • Google Patents. US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. --INVALID-LINK--

  • Reddit. Troubleshooting of hydrazine carbamate synthesis. (2023-05-14). --INVALID-LINK--

  • Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. --INVALID-LINK--

  • Nagy, J., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Sustainable Chemistry & Engineering, 11(50), 18260-18268. --INVALID-LINK--

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. --INVALID-LINK--

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017-03-07). --INVALID-LINK--

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025-10-17). --INVALID-LINK--

  • Szafran, M. M., et al. (2007). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 12(5), 1095-1101. --INVALID-LINK--

  • National Center for Biotechnology Information. Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate. --INVALID-LINK--

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. --INVALID-LINK--

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. --INVALID-LINK--

  • Organic Syntheses. 3-Aminopyridine. --INVALID-LINK--

  • Wikipedia. Schotten–Baumann reaction. --INVALID-LINK--

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. --INVALID-LINK--

  • Oakwood Chemical. This compound. --INVALID-LINK--

  • Angene. Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate. --INVALID-LINK--

  • Google Patents. WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. --INVALID-LINK--

  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025-08-06). --INVALID-LINK--

  • ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mil. (2013-06-05). --INVALID-LINK--

  • Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. --INVALID-LINK--

  • Google Patents. US3264281A - Preparation of amides. --INVALID-LINK--

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine. --INVALID-LINK--

  • BLD Pharm. 6276-11-5|this compound. --INVALID-LINK--

  • PubMed. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. --INVALID-LINK--

  • Google Patents. US20110021780A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. --INVALID-LINK--

  • Benchchem. Side reaction prevention in carbamate synthesis from (R)-quinuclidin-3-yl carbonochloridate. --INVALID-LINK--

  • PubMed Central. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. --INVALID-LINK--

References

Troubleshooting side reactions in the synthesis of Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl pyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.

Troubleshooting Guide: Navigating Side Reactions

The synthesis of this compound is typically achieved by the reaction of 3-aminopyridine with ethyl chloroformate in the presence of a base. While this reaction appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will delve into the mechanisms of these side reactions and provide actionable troubleshooting strategies.

The Main Reaction Pathway

The desired reaction proceeds via the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of ethyl chloroformate. A base is used to neutralize the hydrochloric acid generated during the reaction.

3-Aminopyridine 3-Aminopyridine This compound This compound 3-Aminopyridine->this compound + Ethyl Chloroformate + Base HCl HCl

Caption: Desired reaction for this compound synthesis.

Side Reaction 1: Formation of N,N'-dipyridin-3-ylurea

This is one of the most common and often most significant side reactions. The formation of the urea byproduct can be difficult to separate from the desired carbamate product due to their similar polarities.

Mechanism of Urea Formation

The formation of N,N'-dipyridin-3-ylurea is believed to proceed through an isocyanate intermediate. This can happen in two ways:

  • Reaction with Phosgene Impurities: Ethyl chloroformate can contain trace amounts of phosgene, which can react with 3-aminopyridine to form 3-pyridyl isocyanate.

  • In-situ Formation of Isocyanate: Under certain conditions, particularly at elevated temperatures, the initially formed carbamate can eliminate ethanol to form the isocyanate.

Once the 3-pyridyl isocyanate is formed, it is highly reactive and will readily react with another molecule of 3-aminopyridine to form the symmetrical urea. The presence of water can also exacerbate this issue by hydrolyzing the isocyanate to form an unstable carbamic acid, which then decomposes to 3-aminopyridine and carbon dioxide; the newly formed amine can then react with another isocyanate molecule to form the urea byproduct[1][2].

cluster_0 Isocyanate Formation cluster_1 Urea Formation 3-Aminopyridine 3-Aminopyridine 3-Pyridyl Isocyanate 3-Pyridyl Isocyanate 3-Aminopyridine->3-Pyridyl Isocyanate + Phosgene (impurity) N,N'-dipyridin-3-ylurea N,N'-dipyridin-3-ylurea 3-Pyridyl Isocyanate->N,N'-dipyridin-3-ylurea + 3-Aminopyridine

Caption: Mechanism of N,N'-dipyridin-3-ylurea formation.

Identification of N,N'-dipyridin-3-ylurea
Technique Observations
TLC The urea byproduct is typically more polar than the starting amine and less polar than the desired carbamate. It will appear as a distinct spot.
¹H NMR Look for a single NH proton signal for the urea, which will integrate to 2H, and a distinct set of aromatic signals for the two pyridine rings.
¹³C NMR A characteristic carbonyl signal for the urea will be present, typically around 153-155 ppm. The 13C NMR for the closely related methyl N-pyridin-3-ylcarbamate shows the carbamate carbonyl at a different chemical shift, aiding in differentiation[3].
Mass Spec The molecular weight of N,N'-dipyridin-3-ylurea (C₁₁H₁₀N₄O) is 214.22 g/mol [4].
Troubleshooting and Prevention of Urea Formation
Strategy Explanation
Strict Anhydrous Conditions Use oven-dried glassware and anhydrous solvents to minimize the hydrolysis of any isocyanate intermediate to the amine, which would then form the urea byproduct[1][2].
Low Reaction Temperature Maintain a low temperature (e.g., 0 °C) during the addition of ethyl chloroformate to control the exothermic reaction and suppress the formation of the isocyanate intermediate[2].
Order of Addition Slowly add the ethyl chloroformate to the solution of 3-aminopyridine and base. This ensures that the chloroformate is immediately consumed by the amine, minimizing its potential to form an isocyanate[5].
High-Purity Reagents Use high-purity ethyl chloroformate that is free of phosgene.
Choice of Base Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced. Avoid using primary or secondary amines as bases, as they can compete as nucleophiles[1].

Side Reaction 2: Di-acylation of 3-Aminopyridine

Over-acylation can occur where the nitrogen of the newly formed carbamate acts as a nucleophile and reacts with a second molecule of ethyl chloroformate.

Mechanism of Di-acylation

The nitrogen atom of the carbamate group is less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group. However, under forcing conditions (e.g., excess ethyl chloroformate, high temperatures, or a strong base), it can be deprotonated and subsequently react with another equivalent of ethyl chloroformate.

This compound This compound Deprotonated Carbamate Deprotonated Carbamate This compound->Deprotonated Carbamate + Base Di-acylated Product Di-acylated Product Deprotonated Carbamate->Di-acylated Product + Ethyl Chloroformate

Caption: Mechanism of di-acylation side reaction.

Identification of the Di-acylated Product
Technique Observations
TLC The di-acylated product will be significantly less polar than the desired mono-carbamate.
¹H NMR The NH proton signal will be absent. You will observe two distinct ethyl group signals (quartet and triplet).
Mass Spec The molecular weight will correspond to the addition of a second carboethoxy group (C₁₆H₁₆N₂O₄, MW: 300.31 g/mol ).
Troubleshooting and Prevention of Di-acylation
Strategy Explanation
Stoichiometry Control Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of ethyl chloroformate.
Controlled Temperature Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of this less favorable secondary reaction.
Weaker Base Using a milder base like potassium carbonate may be less likely to deprotonate the carbamate nitrogen compared to stronger organic bases. A patent for this synthesis successfully uses potassium carbonate[6].

Side Reaction 3: Reaction at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is nucleophilic and can react with ethyl chloroformate to form an N-ethoxycarbonyl pyridinium salt. This can lead to subsequent reactions, including ring-opening.

Mechanism of Reaction at Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen can attack the electrophilic carbonyl carbon of ethyl chloroformate, forming a pyridinium salt. This salt can be unstable and may lead to downstream byproducts. Research has shown that reactions between ethyl chloroformate and pyridine derivatives can lead to complex mixtures and ring-opened products[1][2].

3-Aminopyridine 3-Aminopyridine N-Ethoxycarbonyl Pyridinium Salt N-Ethoxycarbonyl Pyridinium Salt 3-Aminopyridine->N-Ethoxycarbonyl Pyridinium Salt + Ethyl Chloroformate Ring-Opened Products Ring-Opened Products N-Ethoxycarbonyl Pyridinium Salt->Ring-Opened Products Further Reaction

Caption: Reaction at the pyridine nitrogen.

Identification of Pyridinium Salt and Related Byproducts

These byproducts are often highly polar and may remain in the aqueous phase during workup. They can be difficult to characterize by standard techniques in the crude organic extract.

Troubleshooting and Prevention
Strategy Explanation
Use of a Non-nucleophilic Base Using a hindered, non-nucleophilic base like DIPEA or even an inorganic base like potassium carbonate ensures that the more nucleophilic 3-amino group reacts preferentially.
Appropriate Solvent Using a less polar solvent may disfavor the formation of the charged pyridinium salt.
Temperature Control As with other side reactions, maintaining a low temperature will favor the more reactive amino group's nucleophilic attack over the less nucleophilic pyridine nitrogen.

General Troubleshooting

Issue Potential Causes Solutions
Low Yield or Incomplete Conversion - Insufficient base- Poor quality reagents- Reaction time too short- Use at least one equivalent of base.- Ensure reagents are pure and dry.- Monitor the reaction by TLC to determine completion.
Product Purification Challenges - Similar polarity of product and urea byproduct- Oily product that won't crystallize- Use column chromatography with a carefully selected solvent system.- Attempt recrystallization from a different solvent system.- If the product is an oil, try to form a salt to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature, which demonstrates a successful synthesis[6].

  • To a suspension of 3-aminopyridine (1.0 eq) and potassium carbonate (1.1 eq) in acetone, add ethyl chloroformate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point is a 1:1 mixture of Hexane and Ethyl Acetate. The polarity can be adjusted based on the separation observed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf values: The starting material (3-aminopyridine) will be the most polar, followed by the urea byproduct, and then the desired carbamate product. The di-acylated product, if present, will be the least polar.

Protocol 3: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Elution Order: In reverse-phase HPLC, the most polar compounds will elute first. Therefore, the expected elution order would be: 3-aminopyridine -> N,N'-dipyridin-3-ylurea -> this compound -> di-acylated product.

Protocol 4: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Protocol 5: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Potential Solvents: Mixtures of ethyl acetate and hexanes, or isopropanol and water could be effective.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of a byproduct that is very close to my product on the TLC plate. What is it and how do I remove it?

A1: This is likely the N,N'-dipyridin-3-ylurea byproduct. Its polarity is often very similar to the desired carbamate. Careful column chromatography with a shallow solvent gradient is the most effective way to separate these two compounds. Alternatively, you can try recrystallization from various solvent systems, as the different crystal lattice energies of the two compounds may allow for selective crystallization.

Q2: I see a new, less polar spot on my TLC plate after adding the ethyl chloroformate. What could this be?

A2: A significantly less polar spot is likely the di-acylated product. This indicates that you may have used too much ethyl chloroformate or the reaction temperature was too high. To confirm, you can try to isolate and characterize this byproduct by NMR and mass spectrometry.

Q3: My yield is very low, even though the TLC shows complete consumption of the starting material. What happened?

A3: Low isolated yields despite complete conversion can be due to several factors. It's possible that a significant portion of your product was lost during the workup, for example, if it has some water solubility. Alternatively, side reactions that produce highly polar byproducts (like the reaction at the pyridine nitrogen) may have consumed your starting material, and these byproducts were removed in the aqueous wash. Re-examine your extraction and purification steps to ensure you are not losing the product.

Q4: Can I use pyridine as the base for this reaction?

A4: While pyridine is a common base in acylation reactions, it is not recommended here. The pyridine nitrogen is nucleophilic and can react with ethyl chloroformate, as discussed in Side Reaction 3. This would consume your base and introduce additional impurities. A non-nucleophilic base like triethylamine or DIPEA, or an inorganic base like potassium carbonate, is a much better choice.

Q5: How can I be sure my reagents are anhydrous?

A5: Solvents should be purchased as anhydrous grade and stored over molecular sieves. Glassware should be oven-dried at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon). 3-aminopyridine can be hygroscopic and should be stored in a desiccator.

References

Optimization of reaction conditions for the synthesis of Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the optimization of reaction conditions for the synthesis of Ethyl pyridin-3-ylcarbamate.

Technical Support Center: Synthesis of this compound

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for yield and purity. My insights are drawn from established chemical principles and practical laboratory experience to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the reaction of 3-aminopyridine with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: Why is the choice of base so critical in this synthesis?

The choice of base is crucial for several reasons. Firstly, the reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.[1] Secondly, the base should be non-nucleophilic to avoid competing with the 3-aminopyridine in reacting with the ethyl chloroformate. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices.[1][2] Using a primary or secondary amine as a base would lead to the formation of undesired urea byproducts.

Q3: What are the typical reaction conditions (temperature, solvent, time)?

Optimal conditions can vary, but a general starting point is to perform the reaction at a low temperature, such as 0 °C, to control the initial exothermic reaction.[1] The reaction can then be allowed to warm to room temperature and stirred for several hours. Common anhydrous solvents include tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.[1][4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[1][5]

Q4: What are the key safety precautions when working with ethyl chloroformate?

Ethyl chloroformate is a highly toxic, flammable, and corrosive substance that is also moisture-sensitive.[6][7][8][9] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][7] It should be stored under an inert atmosphere and away from moisture, as it can react with water to release heat and corrosive HCl gas.[6] All glassware must be thoroughly dried before use.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but upon workup, I have a very low yield of this compound. What could be the cause?

A low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Moisture Contamination: This is the most frequent culprit. Ethyl chloroformate readily hydrolyzes in the presence of water. Furthermore, water can lead to side reactions.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inactive Reagents: The quality of your starting materials is paramount.

    • Solution: Use a fresh bottle of ethyl chloroformate or one that has been properly stored.[1] 3-Aminopyridine can be somewhat hygroscopic; ensure it is dry.[10]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical.

    • Solution: A slight excess (1.05-1.2 equivalents) of ethyl chloroformate may be used to ensure the complete consumption of the limiting 3-aminopyridine. Ensure at least one equivalent of your non-nucleophilic base is used.[4]

  • Suboptimal Temperature: Temperature control affects reaction rate and side product formation.

    • Solution: Add the ethyl chloroformate to the solution of 3-aminopyridine and base at a low temperature (0 °C) to manage the initial exotherm.[1] Allowing the reaction to proceed at too high a temperature might favor side reactions.[5]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initially planned time, extend the reaction time.[5]

low_yield_troubleshooting start Low Yield Observed check_moisture 1. Check for Moisture - Anhydrous Solvents? - Dried Glassware? start->check_moisture check_reagents 2. Verify Reagent Quality - Fresh Ethyl Chloroformate? - Dry 3-Aminopyridine? check_moisture->check_reagents If Yes solution_moisture Implement Strict Anhydrous Conditions check_moisture->solution_moisture If No check_stoichiometry 3. Review Stoichiometry - Correct Molar Ratios? - Sufficient Base? check_reagents->check_stoichiometry If Yes solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents If No check_conditions 4. Assess Reaction Conditions - Correct Temperature Profile? - Adequate Reaction Time? check_stoichiometry->check_conditions If Yes solution_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_stoichiometry If No solution_conditions Optimize Temperature & Time (Monitor by TLC/LC-MS) check_conditions->solution_conditions If No rerun Re-run Experiment check_conditions->rerun If Yes (Consider other issues) solution_moisture->rerun solution_reagents->rerun solution_stoichiometry->rerun solution_conditions->rerun

Caption: A workflow diagram for troubleshooting low yield.

Issue 2: Significant Side Product Formation

Q: My reaction seems to have worked, but I'm seeing a significant, insoluble white solid and other impurities in my crude product. What are these and how can I avoid them?

This is a classic sign of side reactions. The most likely culprit is the formation of symmetrical urea, with other possibilities including bis-acylation.

Potential Causes & Solutions:

  • Symmetrical Urea Formation: This occurs when a second molecule of 3-aminopyridine reacts with an isocyanate intermediate, which can form from the decomposition of the carbamate or from the reaction of the amine with CO2 (if present from air). The presence of water exacerbates this issue.[1]

    • Solution: Maintain strict anhydrous conditions.[1] The order of addition can also be critical; slowly adding the ethyl chloroformate to the amine solution helps to keep the concentration of the acylating agent low, minimizing side reactions.[1]

  • Bis-acylation on Pyridine Nitrogen: While less common for the pyridine nitrogen itself due to aromaticity, it's a theoretical possibility, especially under harsh conditions. More likely is over-alkylation of the newly formed carbamate nitrogen if alkylating agents are present.

    • Solution: This is generally not a major issue with ethyl chloroformate but is a consideration in other carbamate syntheses.[5] Sticking to a 1:1 stoichiometry and controlled temperature helps prevent this.

reaction_mechanism cluster_main Desired Pathway cluster_side Side Reactions A 3-Aminopyridine C This compound (Product) A->C + Base, - HCl E Symmetrical Urea Byproduct A->E + Isocyanate Intermediate B Ethyl Chloroformate B->C F Hydrolyzed Chloroformate B->F + H₂O D Water (H₂O) D->E Promotes Urea Formation D->F

Caption: The desired reaction pathway and common side reactions.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil/waxy solid that is difficult to purify. What are the best practices for purification?

Purification can indeed be challenging. A combination of aqueous workup and chromatography or recrystallization is often necessary.

Purification Strategy:

  • Aqueous Workup:

    • Quench: After the reaction is complete, cool the mixture and quench by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.[1]

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[1]

    • Wash: Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

      • Brine (saturated NaCl solution) to remove excess water.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.

    • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is the method of choice.[1] A gradient of ethyl acetate in hexanes is a good starting point for elution.

Experimental Protocol & Data

Optimized Protocol for this compound Synthesis
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopyridine (5.0 g, 53.1 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (8.1 mL, 58.4 mmol, 1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add ethyl chloroformate (5.6 mL, 55.8 mmol, 1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 20-50% ethyl acetate in hexanes, to afford this compound as a white to off-white solid.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
3-Aminopyridine 1.0 eqLimiting reagent.
Ethyl Chloroformate 1.05 - 1.1 eqA slight excess drives the reaction to completion.
Base (TEA/DIPEA) 1.1 - 1.2 eqNeutralizes HCl byproduct and a slight excess ensures a basic medium.[2]
Temperature 0 °C to Room Temp.Controls initial exotherm and minimizes side reactions.[1][3]
Solvent Anhydrous DCM, THFAprotic solvents that dissolve reactants well.
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS for completion.[5]
Table 2: Characterization Data
AnalysisExpected Result
¹H NMR (CDCl₃) Aromatic protons (pyridine ring): δ 7.2-8.5 ppm; Ethyl quartet: δ ~4.2 ppm; Ethyl triplet: δ ~1.3 ppm.[11]
¹³C NMR (CDCl₃) Carbonyl carbon: ~155 ppm; Aromatic carbons: ~123-148 ppm; Methylene carbon: ~61 ppm; Methyl carbon: ~14 ppm.[12]
IR (KBr) N-H stretch: ~3200-3400 cm⁻¹; C=O stretch (carbamate): ~1700-1750 cm⁻¹.[11]
Appearance White to off-white solid.

References

How to avoid the formation of impurities during Ethyl pyridin-3-ylcarbamate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Pyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you optimize your synthesis, minimize impurity formation, and ensure the highest quality of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, is most commonly achieved through the N-acylation of 3-aminopyridine with ethyl chloroformate. While seemingly straightforward, this reaction is often complicated by the formation of several process-related impurities. Understanding the reaction mechanism and the factors that influence side reactions is crucial for a successful and reproducible synthesis.

This guide will delve into the common challenges encountered during this synthesis, with a primary focus on the formation of the most prevalent impurity, N,N'-di-(3-pyridyl)-urea. We will explore the underlying chemical principles and provide practical, field-proven strategies to control the reaction, leading to a higher yield and purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Presence of a High-Melting, Insoluble White Solid in the Crude Product

Question: After my reaction, I've isolated a significant amount of a white solid that is poorly soluble in my desired product's recrystallization solvent and has a much higher melting point. What is this impurity and how can I prevent its formation?

Answer: This is a classic sign of the formation of N,N'-di-(3-pyridyl)-urea . This symmetrical urea is a common and often problematic byproduct in this synthesis.

Root Cause Analysis:

The formation of N,N'-di-(3-pyridyl)-urea can occur through two primary pathways, both of which are influenced by the reaction conditions.

  • Pathway A: Reaction of the Carbamate with 3-Aminopyridine: The desired product, this compound, can react with unreacted 3-aminopyridine, especially at elevated temperatures, to form the urea and ethanol. The presence of a base can facilitate this reaction.

  • Pathway B: Formation of a Pyridin-3-yl Isocyanate Intermediate: While less common under standard acylation conditions, it is possible for the initial carbamate to eliminate ethanol to form a highly reactive pyridin-3-yl isocyanate intermediate. This intermediate will then rapidly react with another molecule of 3-aminopyridine to form the urea.[1]

impurity_formation

Preventative Measures:

Controlling the formation of N,N'-di-(3-pyridyl)-urea relies on careful management of reaction conditions to favor the kinetic product (the carbamate) over the thermodynamically more stable urea.[2][3][4][5][6]

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of ethyl chloroformate. Higher temperatures can promote the formation of the urea byproduct.

  • Stoichiometry and Order of Addition: Use a slight excess of ethyl chloroformate (1.05-1.1 equivalents) to ensure complete consumption of the 3-aminopyridine. It is also recommended to add the ethyl chloroformate solution slowly to a solution of 3-aminopyridine and a non-nucleophilic base. This "inverse addition" can help to minimize localized high concentrations of the acylating agent.[7]

  • Choice of Base: Employ a non-nucleophilic tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without competing with the 3-aminopyridine as a nucleophile.[8]

  • Reaction Time: Monitor the reaction progress by TLC or HPLC. Once the 3-aminopyridine has been consumed, proceed with the work-up promptly to avoid prolonged reaction times at higher temperatures, which could favor urea formation.

ParameterRecommended ConditionRationale
Temperature 0-5 °CFavors kinetic control, minimizing urea formation.
Stoichiometry 1.05-1.1 eq. Ethyl ChloroformateEnsures complete consumption of 3-aminopyridine.
Base 1.1-1.2 eq. Triethylamine or DIPEANeutralizes HCl without competing in the reaction.
Solvent Aprotic (e.g., Dichloromethane, THF)Solubilizes reactants and is inert to the reaction.
Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My post-reaction analysis (TLC/HPLC) shows a significant amount of unreacted 3-aminopyridine. What could be the cause?

Answer: The presence of unreacted 3-aminopyridine is typically due to issues with the reactants or reaction setup.

Troubleshooting Steps:

  • Purity of Ethyl Chloroformate: Ethyl chloroformate is susceptible to hydrolysis.[9] Ensure that you are using a fresh, high-purity reagent. If the bottle has been opened multiple times, its effective concentration may be lower than stated.

  • Moisture in the Reaction: The presence of water in the solvent or on the glassware will rapidly quench the ethyl chloroformate, rendering it unavailable for reaction with the 3-aminopyridine. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Insufficient Base: An inadequate amount of base will result in the formation of 3-aminopyridine hydrochloride salt, which is significantly less nucleophilic and will not react with the ethyl chloroformate. Ensure at least a stoichiometric amount of base is used.

Issue 3: Product is an Oil or Fails to Crystallize

Question: My crude product is an oil, or I am having difficulty inducing crystallization during purification. What are my options?

Answer: Oiling out or difficulty with crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying this compound.[9][10][11][12]

Solvent Selection:

A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures. A solvent pair system is often effective for this compound.

Solvent SystemProcedure
Ethyl Acetate / Hexanes Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Ethanol / Water Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until persistent cloudiness is observed. Reheat to obtain a clear solution and then cool slowly.

Step-by-Step Recrystallization:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a small amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to boiling.

  • Continue adding the primary solvent in small portions until the product is fully dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Slowly add the anti-solvent (e.g., hexanes) to the hot filtrate until the solution becomes cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

purification_workflow

Frequently Asked Questions (FAQs)

Q1: What is the role of the pyridine nitrogen in this reaction? Can it react with ethyl chloroformate?

A1: The exocyclic amino group of 3-aminopyridine is significantly more nucleophilic than the pyridine ring nitrogen due to resonance delocalization of the lone pair on the ring nitrogen. Therefore, N-acylation at the amino group is the overwhelmingly favored reaction.[13] While reaction at the pyridine nitrogen is theoretically possible, it is generally not observed as a significant side reaction under the typical conditions used for this synthesis.[14]

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A2: While inorganic bases can be used, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. A soluble organic base like triethylamine provides a more homogeneous and generally more efficient reaction.

Q3: How can I analyze the purity of my this compound and quantify the impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for this analysis.[15][16][17][18][19][20] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile impurities.[21][22][23][24][25]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other methods exist, such as the Hofmann rearrangement of nicotinamide in the presence of an alcohol.[15] However, the reaction of 3-aminopyridine with ethyl chloroformate remains one of the most direct and widely used synthetic routes.

References

Technical Support Center: Optimizing the Synthesis of Piperidin-3-ylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of pH in Maximizing Reaction Yields.

Welcome to the Technical Support Center for the synthesis of piperidin-3-ylcarbamate compounds. This guide, developed by our Senior Application Scientists, provides in-depth technical assistance to troubleshoot and optimize your synthetic protocols. We will delve into the nuanced effects of pH on reaction outcomes, offering field-proven insights and evidence-based solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section addresses specific issues you may encounter during the synthesis of piperidin-3-ylcarbamate, with a focus on pH-related causes and solutions.

Q1: My yield of piperidin-3-ylcarbamate is unexpectedly low, with a significant amount of unreacted piperidine starting material. What is the likely cause?

A low yield with unreacted starting material often points to suboptimal reaction conditions, primarily pH. The formation of the carbamate bond is a nucleophilic acyl substitution reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the reagent (e.g., a chloroformate or di-tert-butyl dicarbonate).[1] The nucleophilicity of the piperidine nitrogen is paramount for this reaction to proceed efficiently.

  • The Problem of Protonation: Piperidine is a secondary amine and a moderately strong base, with the pKa of its conjugate acid being around 11.[2][3] In acidic conditions (low pH), the lone pair of electrons on the nitrogen atom is protonated, forming a piperidinium ion. This positively charged species is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus halting the carbamate formation. The reaction that forms the carbamate, especially with chloroformates, generates hydrochloric acid (HCl) as a byproduct.[4] If this acid is not neutralized, it will protonate the starting piperidine, effectively shutting down the reaction.

  • Troubleshooting Steps:

    • Incorporate a Base: It is crucial to add a base to the reaction mixture to scavenge the acid produced.[1][5] Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[5] Inorganic bases like sodium carbonate or sodium hydroxide can also be effective.[1][6]

    • Monitor the pH: Throughout the reaction, monitor the pH to ensure it remains in the optimal basic range. The ideal pH is typically between 8 and 10.

    • Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base relative to the acid-producing reagent. An excess of the base is often recommended to maintain basicity.

Q2: I'm observing the formation of significant byproducts, and my desired piperidin-3-ylcarbamate is difficult to purify. Could pH be the culprit?

Yes, pH can significantly influence the formation of byproducts. The nature of these byproducts depends on the reagents and conditions used.

  • Hydrolysis of Reagents: Carbamate forming reagents like chloroformates and di-tert-butyl dicarbonate are susceptible to hydrolysis, especially under strongly alkaline conditions (high pH).[7][8][9] Excessive pH can lead to the degradation of your electrophile, reducing the amount available to react with the piperidine and thereby lowering the yield of the desired product.

  • Side Reactions of the Piperidine: While less common, at very high pH values, other functionalities on a substituted piperidine ring could potentially be affected, leading to undesired side reactions.

  • Troubleshooting Steps:

    • Optimize pH: Avoid excessively high pH values (e.g., >11) to minimize the hydrolysis of your reagents. A controlled pH in the 8-10 range is often a good starting point.

    • Anhydrous Conditions: Moisture can contribute to the hydrolysis of reagents.[5] Ensure your solvents and reagents are anhydrous, especially when working with sensitive electrophiles.[5]

    • Controlled Addition: Add the base and the carbamate-forming reagent slowly and controllably to maintain a stable pH and temperature.

Q3: I am using a Boc-protecting group (di-tert-butyl dicarbonate), and I am getting low yields. Is this related to pH?

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[10][11] If the reaction medium becomes acidic, even transiently, the newly formed Boc-carbamate can be cleaved, regenerating the starting piperidine and leading to a lower isolated yield.

  • The Importance of Basicity for Boc Protection: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) also benefits from a basic environment to ensure the amine remains nucleophilic.[12] While this reaction does not produce a strong acid like HCl, maintaining a basic pH is still crucial for optimal kinetics.

  • Troubleshooting Steps:

    • Strict pH Control: Maintain a basic pH throughout the reaction and workup.

    • Avoid Acidic Quenching: During the workup, avoid quenching the reaction with strong acids. Use a mild basic or neutral wash (e.g., saturated sodium bicarbonate solution or water) to remove any unreacted reagents.

    • Storage: Store the final Boc-protected product under neutral or slightly basic conditions and avoid exposure to acidic vapors.[10]

Frequently Asked Questions (FAQs)

What is the optimal pH range for the synthesis of piperidin-3-ylcarbamate?

The optimal pH is a balance between ensuring the piperidine nitrogen is sufficiently nucleophilic and preventing the hydrolysis of the carbamate-forming reagent. Generally, a pH range of 8-10 is considered ideal for most carbamate formation reactions involving piperidines.

How does the choice of base impact the reaction?

The choice of base is critical. It should be strong enough to neutralize the acid byproduct but should not introduce competing side reactions.

  • Non-Nucleophilic Organic Bases (e.g., TEA, DIPEA): These are often preferred as they are soluble in organic solvents and do not compete with the piperidine as a nucleophile.[5]

  • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaOH): These can be very effective and are often used in biphasic reaction conditions (e.g., Schotten-Baumann conditions).[1] Care must be taken with stronger bases like NaOH to avoid excessive hydrolysis of the electrophile.

Can the reaction be performed without a base?

It is highly inadvisable, especially when using reagents like chloroformates that generate HCl. The reaction will likely be very slow and incomplete as the generated acid will protonate the starting piperidine.

My piperidine starting material has other functional groups. How will pH affect them?

This is an important consideration. If your piperidine derivative contains other pH-sensitive functional groups (e.g., esters, which can be hydrolyzed under strongly basic conditions), you will need to carefully select your base and control the pH to avoid undesired side reactions. In such cases, a milder base like sodium bicarbonate might be more appropriate.

Data Presentation

The following table summarizes the expected trend in the yield of a model piperidin-3-ylcarbamate synthesis at different pH values.

pH RangeExpected YieldPrimary Reason
< 7Very LowProtonation of piperidine nitrogen, rendering it non-nucleophilic.
7 - 8ModerateIncomplete neutralization of acid byproduct, leading to some piperidine protonation.
8 - 10 High (Optimal) Piperidine is deprotonated and highly nucleophilic; minimal reagent hydrolysis.
> 11Moderate to LowIncreased rate of hydrolysis of the carbamate-forming reagent (e.g., chloroformate).

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Piperidin-3-amine at Optimal pH
  • Dissolve piperidin-3-amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: pH Optimization Study for Carbamate Synthesis
  • Set up several small-scale parallel reactions with your piperidine substrate and carbamate-forming reagent.

  • In each reaction, use a different buffer solution to maintain a specific pH (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).

  • Alternatively, use a pH meter and a titrator to maintain a constant pH by the controlled addition of a base.

  • Run all reactions for the same amount of time and at the same temperature.

  • Quench the reactions and analyze the crude product mixture by a quantitative method such as HPLC or qNMR to determine the yield of the desired product at each pH.

  • Plot the yield as a function of pH to identify the optimal pH for your specific substrate.

Visualization of pH Effect

The following diagram illustrates the critical role of pH in the reaction.

pH_Effect cluster_high_ph High pH (> 11) Piperidine_H Piperidinium Ion (Protonated) R-NH₂⁺ NoReaction No Reaction Piperidine_H->NoReaction Non-nucleophilic Piperidine Piperidine (Deprotonated) R-NH Carbamate Piperidin-3-ylcarbamate (High Yield) Piperidine->Carbamate Nucleophilic Attack Reagent_Hydrolysis Reagent Hydrolysis Low_Yield Low Yield Reagent_Hydrolysis->Low_Yield Reagent Carbamate Reagent (e.g., R'-O-CO-Cl) Reagent->Carbamate Reagent->Reagent_Hydrolysis

Caption: The influence of pH on the synthetic pathway of piperidin-3-ylcarbamate.

References

Safe handling and storage procedures for Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and storage procedures for Ethyl pyridin-3-ylcarbamate (CAS No. 6276-11-5). It is intended for researchers, scientists, and professionals in drug development and related fields. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure procedural accuracy and user safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound should be handled with care due to its potential health risks. According to safety data, it is classified as harmful if swallowed (H302). It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Due to its structural relation to ethyl carbamate (urethane), which is classified as a substance that may cause cancer (H350), it is prudent to handle this compound as a potential carcinogen[3][4]. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information.

Q2: What are the correct storage conditions for this compound?

A2: Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[5][6]. Storing in this manner prevents potential decomposition and protects it from atmospheric moisture. Avoid exposure to heat, sparks, open flames, or any other sources of ignition[5].

Q3: What materials or chemicals are incompatible with this compound?

A3: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and bases[5][7]. Such materials can cause vigorous reactions or decomposition of the compound. Always review the full incompatibility list on the manufacturer's SDS before introducing new materials into your workflow.

Q4: What happens if the compound is exposed to fire? What are its hazardous decomposition products?

A4: While the compound itself may not be flammable under standard conditions, it is combustible[8]. In the event of a fire, thermal decomposition can occur, liberating toxic and hazardous fumes. These include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[8][9]. Firefighting personnel must wear self-contained breathing apparatus (SCBA) and full protective gear[8][10].

Troubleshooting Guide

Q1: I've accidentally spilled a small amount of solid this compound on my lab bench. What should I do?

A1: For a small, incidental spill, a trained lab user can perform the cleanup. The immediate priority is to prevent exposure and dispersal. First, alert others in the immediate area[11]. Then, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, carefully sweep up the solid material, avoiding dust formation[6][12]. Place the collected material into a suitable, labeled container for hazardous waste disposal[6]. Decontaminate the spill area with a suitable solvent or soapy water, followed by a final wipe-down[13]. For a detailed workflow, refer to the Spill Response diagram below.

Q2: What are the first aid measures in case of accidental exposure?

A2: Immediate and appropriate first aid is critical. The following steps are based on standard chemical safety protocols:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist[3][14].

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water[2][14]. If skin irritation occurs or persists, get medical advice[2].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[6][15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[14][15]. Call a physician or poison control center immediately[15].

In all cases of exposure, bring the chemical's Safety Data Sheet (SDS) to the attending medical personnel[3][6].

Q3: How do I properly dispose of waste containing this compound and its empty container?

A3: All waste containing this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) office[3][16]. Do not discharge into drains or the environment[6][10]. For empty containers, they must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste[16]. For compounds with high toxicity, it is recommended to collect the first three rinses as hazardous waste[16]. Once decontaminated, the container can be disposed of according to local regulations.

Data & Protocols

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The following table summarizes the required equipment when handling this compound.

Protection TypeRequired EquipmentRationale & Standards
Eye/Face Chemical safety goggles or face shieldProtects against splashes and airborne particles. Must conform to standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US)[15].
Hand Compatible, chemical-resistant gloves (e.g., Butyl rubber)[17]Prevents direct skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contamination[10].
Body Lab coat or flame-retardant antistatic protective clothing[3]Protects skin and personal clothing from contamination. Should be removed immediately if contaminated[3].
Respiratory Use only in a chemical fume hood or well-ventilated area. A NIOSH/MSHA-approved respirator may be required for large quantities or if ventilation is inadequate[7][12][15].Minimizes inhalation of dust or aerosols, the primary route of respiratory irritation[2].
Storage & Handling Conditions

Adherence to correct storage and handling protocols is essential for safety and product stability.

ParameterSpecificationJustification
Temperature Store in a cool place[5][8].Prevents thermal decomposition.
Atmosphere Store in a dry, well-ventilated area[5][6].Prevents moisture absorption and degradation; disperses any potential vapors.
Container Keep container tightly closed and upright[5][10].Prevents spills and contamination.
Handling Handle under a chemical fume hood. Avoid creating dust. Take precautionary measures against static discharge[3][5].Minimizes exposure and ignition risk.
Incompatibilities Strong oxidizing agents, strong acids, bases[5][7].Avoids potentially violent or hazardous chemical reactions.
Experimental Protocol: Incidental Spill Cleanup

This protocol outlines the steps for managing a small, incidental spill of solid this compound.

  • Assess & Secure: Immediately assess the spill size and alert nearby personnel. Cordon off the area to prevent cross-contamination[11].

  • Don PPE: Put on all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain: If the spill is a powder, cover it gently with a paper towel to prevent it from becoming airborne[18].

  • Clean Up: Carefully sweep the solid material into a dustpan. Avoid aggressive sweeping that could create dust[12]. Alternatively, use an inert absorbent material to collect the spill[11].

  • Package Waste: Place all contaminated materials (spilled substance, paper towels, gloves) into a clearly labeled, sealable bag or container for hazardous waste[13].

  • Decontaminate: Wipe the spill surface with a cloth dampened with soapy water or an appropriate solvent. Collect the cleaning materials as hazardous waste.

  • Final Steps: Remove PPE and wash hands thoroughly. Report the incident to your supervisor and restock any used spill kit supplies[11].

Visual Workflow

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_cleanup Phase 2: Cleanup cluster_post Phase 3: Final Steps Spill Spill Detected Alert Alert Personnel & Secure Area Spill->Alert Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->Don_PPE Contain Cover Spill to Prevent Dust Formation Don_PPE->Contain Collect Carefully Sweep or Absorb Spilled Material Contain->Collect Package Place Contaminated Material in Labeled Waste Container Collect->Package Decontaminate Clean Spill Area with Appropriate Solvent/Detergent Package->Decontaminate Dispose Dispose of Waste via Institutional EHS Procedures Decontaminate->Dispose Report Wash Hands Thoroughly & Report Incident to Supervisor Dispose->Report Restock Restock Spill Kit Supplies Report->Restock

References

Validation & Comparative

A Comparative Analysis of Ethyl Pyridin-3-ylcarbamate and its Methyl Analog for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Ethyl Pyridin-3-ylcarbamate and its structural analog, Mthis compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the physicochemical properties, synthesis, and potential biological activities of these compounds, with a specific focus on their role as potential acetylcholinesterase inhibitors. By synthesizing data from established literature and providing detailed experimental protocols, this guide aims to equip scientists with the foundational knowledge to make informed decisions in their research endeavors.

Introduction: The Significance of the Carbamate Scaffold in Neurological Targets

The carbamate functional group is a cornerstone in medicinal chemistry, recognized for its stability and its ability to act as a bioisostere for the amide bond.[1] This moiety is present in numerous FDA-approved drugs, including the notable acetylcholinesterase (AChE) inhibitor, rivastigmine, used in the management of Alzheimer's disease.[2][3] The primary mechanism of carbamate inhibitors against AChE involves the carbamoylation of a serine residue within the enzyme's active site, leading to a temporary, or "pseudo-irreversible," inhibition.[4] This targeted action has made the carbamate scaffold a subject of intense investigation for therapies targeting neurodegenerative diseases.[5]

This guide focuses on two simple, yet distinct, analogs: this compound and Mthis compound. The core scientific question is to understand how a minimal structural change—the substitution of a methyl group for an ethyl group on the carbamate ester—influences the molecule's overall properties and biological efficacy. This type of structure-activity relationship (SAR) study is fundamental to the process of lead optimization in drug discovery.[6]

Comparative Physicochemical Properties

The seemingly minor difference between a methyl and an ethyl group can impart subtle but significant changes in a molecule's physicochemical profile, affecting its solubility, lipophilicity, and membrane permeability. These factors are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic properties.

PropertyMthis compoundThis compoundRationale for Significance
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂Defines the elemental composition.
Molecular Weight 152.15 g/mol 166.18 g/mol Influences diffusion rates and membrane transport.
XLogP3 0.51.2A measure of lipophilicity; higher values indicate greater lipid solubility, which can affect blood-brain barrier penetration.
H-Bond Donors 11The N-H group is a key hydrogen bond donor, crucial for target binding.
H-Bond Acceptors 33The pyridine nitrogen and two oxygen atoms act as hydrogen bond acceptors.
Topological Polar Surface Area 51.2 Ų51.2 ŲTPSA is correlated with drug transport properties, including intestinal absorption and brain penetration.

Data sourced from PubChem compound summaries.

The most notable difference lies in the XLogP3 value, an indicator of lipophilicity. This compound is predicted to be more lipophilic than its methyl counterpart. This increased lipophilicity could potentially enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs. However, it may also lead to decreased aqueous solubility.

Synthesis of Pyridin-3-ylcarbamates: A Mechanistic Approach

The synthesis of both Ethyl and Mthis compound is typically achieved through a nucleophilic acyl substitution reaction. The common precursor, 3-aminopyridine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the respective alkyl chloroformate. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of Alkyl Pyridin-3-ylcarbamates

This protocol is a generalized procedure that can be adapted for both the ethyl and methyl analogs by selecting the appropriate chloroformate.

Reagents and Materials:

  • 3-Aminopyridine

  • Ethyl Chloroformate or Methyl Chloroformate

  • Anhydrous Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) and the base (e.g., pyridine or triethylamine, 1.2 eq) in the anhydrous solvent (e.g., DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Chloroformate: Slowly add the corresponding alkyl chloroformate (ethyl or methyl, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Alkyl Pyridin-3-ylcarbamate.

Causality of Experimental Choices:

  • Anhydrous Conditions: Alkyl chloroformates are highly reactive towards water, which would lead to their decomposition and reduce the yield.

  • Use of a Base: The reaction generates HCl as a byproduct. A non-nucleophilic base is required to neutralize the acid, which would otherwise protonate the 3-aminopyridine, rendering it non-nucleophilic.

  • Controlled Temperature: The reaction is exothermic. Low-temperature addition helps to prevent side reactions and ensures better control over the formation of the desired product.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 3-Aminopyridine\nand Base in\nAnhydrous Solvent Dissolve 3-Aminopyridine and Base in Anhydrous Solvent Cool to 0°C Cool to 0°C Dissolve 3-Aminopyridine\nand Base in\nAnhydrous Solvent->Cool to 0°C Slowly Add\nAlkyl Chloroformate Slowly Add Alkyl Chloroformate Cool to 0°C->Slowly Add\nAlkyl Chloroformate Stir at Room Temp\n(2-4 hours) Stir at Room Temp (2-4 hours) Slowly Add\nAlkyl Chloroformate->Stir at Room Temp\n(2-4 hours) Quench with Water Quench with Water Stir at Room Temp\n(2-4 hours)->Quench with Water Wash with NaHCO3,\nWater, and Brine Wash with NaHCO3, Water, and Brine Quench with Water->Wash with NaHCO3,\nWater, and Brine Dry Organic Layer Dry Organic Layer Wash with NaHCO3,\nWater, and Brine->Dry Organic Layer Concentrate Solvent Concentrate Solvent Dry Organic Layer->Concentrate Solvent Purify Product\n(Recrystallization/Chromatography) Purify Product (Recrystallization/Chromatography) Concentrate Solvent->Purify Product\n(Recrystallization/Chromatography)

Caption: General workflow for the synthesis of Alkyl Pyridin-3-ylcarbamates.

Comparative Biological Activity: Acetylcholinesterase Inhibition

Mechanism of AChE Inhibition by Carbamates

Carbamate inhibitors function as "pseudo-substrate" inhibitors of AChE. The inhibition process involves two key steps:

  • Formation of a Michaelis Complex: The inhibitor binds non-covalently to the active site of the enzyme.

  • Carbamoylation: The carbamate carbonyl group is attacked by the hydroxyl group of the catalytic serine residue (Ser203), leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the carbamate (methanol or ethanol) and forming a stable, carbamoylated enzyme which is catalytically inactive.

  • Decarbamoylation: The carbamoylated enzyme is eventually hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis is significantly slower than the hydrolysis of the acetylated enzyme, leading to prolonged inhibition.

Structure-Activity Relationship (SAR) Analysis

For simple alkyl carbamates, the nature of the alkyl group can influence the rate of both carbamoylation and decarbamoylation.

  • Steric Hindrance: The active site of AChE is a narrow gorge. While both methyl and ethyl groups are relatively small, the slightly larger size of the ethyl group could introduce minor steric hindrance during the formation of the tetrahedral intermediate, potentially slowing the rate of carbamoylation compared to the methyl analog.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This could subtly affect the electrophilicity of the carbonyl carbon, although this effect is generally considered minor for small alkyl groups.

  • Leaving Group Stability: Upon carbamoylation, ethanol is released from the ethyl carbamate and methanol from the methyl carbamate. There is little difference in the stability of these two small alcohol leaving groups.

Predicted Performance: Based on general SAR principles for carbamate inhibitors of AChE, the Mthis compound would be expected to be a slightly more potent inhibitor than the Ethyl analog . The smaller size of the methyl group would likely lead to a more favorable fit within the enzyme's active site, potentially resulting in a faster rate of carbamoylation. However, without direct experimental data, this remains a well-founded hypothesis. The difference in potency is likely to be modest.

Proposed Signaling Pathway Interaction

G cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE AChE Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamoylated AChE (Inactive) Carbamoylated AChE (Inactive) AChE->Carbamoylated AChE (Inactive) Pyridinyl Carbamate Pyridinyl Carbamate Pyridinyl Carbamate->AChE Inhibition Synaptic Cleft Synaptic Cleft Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction

Caption: Inhibition of Acetylcholinesterase (AChE) by Pyridinyl Carbamates.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine and compare the inhibitory potency of the ethyl and methyl analogs, the Ellman's method is the gold standard.[8][9] It is a robust, colorimetric assay suitable for high-throughput screening.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant.

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (Ethyl and Mthis compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • ATCI Solution: 14 mM ATCI in deionized water (prepare fresh).

    • AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration should be determined empirically to give a linear rate of reaction for at least 10 minutes.

  • Assay Protocol (96-well plate):

    • Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).

    • Test Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution (at various concentrations).

  • Pre-incubation: Add all components except ATCI to the wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Conclusion and Future Perspectives

This guide has provided a comparative framework for evaluating this compound and its methyl analog. While both compounds share a common scaffold and are likely to exhibit activity as acetylcholinesterase inhibitors, subtle differences in their physicochemical properties, particularly lipophilicity, may influence their pharmacokinetic profiles. Based on established structure-activity relationships for carbamate inhibitors, the methyl analog is hypothesized to be a slightly more potent AChE inhibitor due to potentially more favorable steric interactions within the enzyme's active site.

The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to empirically validate these hypotheses. Future studies should focus on obtaining precise IC₅₀ values for both compounds against AChE and butyrylcholinesterase (BChE) to assess both potency and selectivity. Furthermore, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays would be crucial to evaluate their drug-like properties, including metabolic stability and permeability across the blood-brain barrier. This comprehensive approach will be essential in determining the therapeutic potential of these and related pyridinyl carbamates in the challenging field of neurodegenerative disease research.

References

A Comparative Guide to the Structural Validation of Synthesized Ethyl Pyridin-3-ylcarbamate: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, unambiguous structural validation is a critical step to ensure the identity, purity, and conformation of the target molecule.[1] This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of synthesized Ethyl pyridin-3-ylcarbamate, a key intermediate in the development of various therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the carbamation of 3-aminopyridine.[2] This reaction involves the treatment of 3-aminopyridine with an alkyl halocarbonate, such as ethyl chloroformate, to introduce the ethyl carbamate moiety onto the amino group. The choice of reagents and reaction conditions is crucial for achieving a high yield and purity of the final product. A general synthetic scheme is presented below.

Experimental Workflow: From Synthesis to Validation

Caption: Workflow from synthesis to structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[3][4] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The Causality Behind the Choice: For a novel synthesized compound like this compound, obtaining a crystal structure is paramount. It provides irrefutable proof of the molecular connectivity and stereochemistry, which is essential for understanding its biological activity and for patent applications. The ability of X-ray crystallography to provide accurate and precise measurements of molecular dimensions is unmatched by other techniques.[3]

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent and crystallization conditions (temperature, rate of evaporation) is critical for obtaining crystals suitable for diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern.[5] The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal.[6] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Trustworthiness of the Protocol: The protocol is self-validating through several key parameters generated during data refinement, such as the R-factor and goodness-of-fit. Low values for these parameters indicate a high-quality structure determination. Furthermore, the resulting atomic coordinates and displacement parameters provide a detailed and verifiable model of the molecule.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the ultimate structural proof, it is not always feasible, as some compounds are difficult to crystallize.[4][7] In such cases, a combination of spectroscopic techniques is employed to elucidate the structure.[1][8][9]

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[3]Connectivity of atoms (1H, 13C), chemical environment of nuclei, dynamic information in solution.[7][8]Presence of specific functional groups based on vibrational modes.[1]Molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures.[1][8]
Sample State Single crystal.[6]Solution.[7]Solid or solution.Solid, liquid, or gas.
Strengths Unambiguous structure determination; "gold standard".[5]Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution).[7][10]Rapid and simple method for identifying functional groups.High sensitivity and provides exact molecular weight.[8]
Limitations Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule.[10]Can be complex to interpret for large molecules; less precise than X-ray for atomic coordinates.[11]Provides limited information on the overall molecular structure.[1]Does not directly provide information on stereochemistry or connectivity.

The Logic of a Multi-Technique Approach: For a comprehensive validation, especially when a crystal structure is not available, a combination of spectroscopic methods is essential.[12][13] NMR spectroscopy establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (e.g., C=O of the carbamate, N-H bond), and mass spectrometry determines the molecular weight, confirming the elemental composition.[14]

  • NMR Spectroscopy: A solution of the purified this compound in a deuterated solvent (e.g., CDCl3) is prepared. 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to determine the connectivity of the atoms.

  • IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory. The absorption bands are compared to characteristic frequencies for known functional groups.

  • Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization) to obtain the mass-to-charge ratio of the molecular ion, which corresponds to the molecular weight.

Diagram of the Validation Logic

Validation_Logic Synthesized_Compound Synthesized Ethyl pyridin-3-ylcarbamate X-ray X-ray Crystallography Synthesized_Compound->X-ray NMR NMR Spectroscopy Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmed Unambiguous Structure Confirmed X-ray->Structure_Confirmed Combined_Analysis Combined Spectroscopic Analysis NMR->Combined_Analysis IR->Combined_Analysis MS->Combined_Analysis Structure_Inferred Inferred Structure Combined_Analysis->Structure_Inferred

References

A Comparative Guide to the Biological Activity of Ethyl Pyridin-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone of pharmacophore design, lending its versatile electronic and steric properties to a multitude of therapeutic agents.[1][2] When functionalized with a carbamate moiety, specifically forming ethyl pyridin-3-ylcarbamate derivatives, a scaffold of significant biological potential emerges. These derivatives have garnered considerable attention for their diverse activities, ranging from potent enzyme inhibition to broad-spectrum antimicrobial and anticancer effects.[3][4][5]

This guide offers an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will delve into their efficacy as cholinesterase inhibitors, their cytotoxic effects against cancer cell lines, and their potency as antimicrobial agents. The causality behind experimental choices and the structure-activity relationships (SAR) that govern their biological functions will be a central focus.

Cholinesterase Inhibition: A Key Target for Neurodegenerative Diseases

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] Carbamates are a well-established class of cholinesterase inhibitors, acting as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of the enzyme.[7][8][9][10]

Comparative Inhibitory Activity

The inhibitory potency of this compound derivatives against cholinesterases is highly dependent on the nature and position of substituents on the pyridine ring and the carbamate nitrogen. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative derivatives against AChE and butyrylcholinesterase (BuChE).

Compound IDSubstitution PatternAChE IC50 (µM)BuChE IC50 (µM)Reference
EPC-1 Unsubstituted15.225.8Fictional Data
EPC-2 2-chloro8.712.4Fictional Data
EPC-3 4-methyl12.518.9Fictional Data
EPC-4 6-fluoro5.19.3Fictional Data
Rivastigmine Reference Drug0.0450.008[6]

Note: The data in this table is illustrative and synthesized from typical findings in the literature for comparative purposes.

From the representative data, a clear trend emerges: the introduction of electron-withdrawing groups, such as halogens, at the 2- or 6-position of the pyridine ring tends to enhance inhibitory activity. This is likely due to an increase in the electrophilicity of the carbamate carbonyl carbon, facilitating the carbamylation of the serine residue in the cholinesterase active site.

Mechanism of Action: Cholinesterase Inhibition

The inhibitory action of carbamates on acetylcholinesterase is a two-step process. Initially, the carbamate binds to the active site of the enzyme. Subsequently, the carbamate carbonyl group is attacked by the hydroxyl group of a serine residue in the active site, leading to the formation of a transient carbamylated enzyme intermediate. This intermediate is more stable than the acetylated intermediate formed with the natural substrate, acetylcholine, thus effectively inhibiting the enzyme's function.

cholinesterase_inhibition AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-Carbamate Michaelis Complex AChE->Complex Binding Carbamate This compound Derivative Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Alcohol Leaving Group (Ethanol) Complex->Alcohol Regenerated_AChE Regenerated AChE (Active) Carbamylated_AChE->Regenerated_AChE Slow Hydrolysis H2O H₂O H2O->Regenerated_AChE

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[11][12][13][14][15]

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water.

    • AChE solution of appropriate concentration in phosphate buffer.

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Add 10 µL of AChE solution.

    • Add 10 µL of DTNB solution.

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ellman_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Add_Reagents Add Buffer, Inhibitor, AChE, and DTNB to wells Reagents->Add_Reagents Pre_Incubate Pre-incubate for 10 min at 25°C Add_Reagents->Pre_Incubate Start_Reaction Initiate reaction with ATCI Pre_Incubate->Start_Reaction Measure_Absorbance Kinetic measurement at 412 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Experimental Workflow for the Ellman's Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-based compounds have shown significant promise as anticancer agents, with their activity often linked to the inhibition of key signaling pathways involved in cell growth and proliferation.[1][16][17] The ethyl carbamate moiety can further enhance this activity through various mechanisms, including improved cell permeability and interactions with target proteins.

Comparative Cytotoxicity

The cytotoxic effects of this compound derivatives are typically evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are a key metric for comparison.

Compound IDSubstitution PatternMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
EPC-5 Unsubstituted45.258.162.5Fictional Data
EPC-6 2-amino22.831.435.7Fictional Data
EPC-7 4-nitro15.620.324.9Fictional Data
EPC-8 6-methoxy38.947.251.3Fictional Data
Doxorubicin Reference Drug0.81.21.5[17]

Note: The data in this table is illustrative and synthesized from typical findings in the literature for comparative purposes.

The structure-activity relationship for anticancer activity is complex. However, the presence of electron-withdrawing groups like a nitro group at the 4-position or an amino group at the 2-position often correlates with increased cytotoxicity. These substitutions can influence the electronic distribution of the pyridine ring, potentially enhancing interactions with biological targets.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents. Pyridine derivatives have been investigated for their antibacterial and antifungal properties, and the incorporation of a carbamate functional group can modulate this activity.[4][21][22][23]

Comparative Antimicrobial Potency

The antimicrobial efficacy of this compound derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
EPC-9 Unsubstituted128256>256Fictional Data
EPC-10 2-bromo3264128Fictional Data
EPC-11 4-chloro64128128Fictional Data
EPC-12 6-methyl128>256>256Fictional Data
Ciprofloxacin Reference Drug0.50.015N/A[24]
Fluconazole Reference DrugN/AN/A2[24]

Note: The data in this table is illustrative and synthesized from typical findings in the literature for comparative purposes.

The antimicrobial data suggests that halogenated derivatives, particularly at the 2-position of the pyridine ring, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The lipophilicity and electronic effects of these substituents likely play a crucial role in their ability to penetrate microbial cell walls and interact with intracellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using a broth microdilution method.[21]

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in the broth medium.

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion

This guide provides a comparative overview of the diverse biological activities of this compound derivatives. The presented data and protocols highlight the significant potential of this chemical scaffold in the development of novel therapeutic agents. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds for specific biological targets. Further research into the precise mechanisms of action and in vivo efficacy of promising derivatives is warranted to translate these findings into clinical applications.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with unintended biological targets. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of Ethyl pyridin-3-ylcarbamate, a compound featuring a carbamate moiety—a class of molecules known for their potential as enzyme inhibitors—and a pyridine ring, a common scaffold in medicinal chemistry.[1][2]

This document eschews a rigid template, instead offering a logical, field-proven workflow for characterizing the selectivity of a novel chemical entity. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and reproducibility. Our focus will be on establishing a robust cross-reactivity profile, a cornerstone of preclinical safety assessment.

The Imperative of Early-Stage Cross-Reactivity Profiling

Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[3][4] Proactively identifying these unintended molecular interactions is not merely a regulatory requirement but a fundamental aspect of building a comprehensive safety profile and understanding a compound's mechanism of action. For a molecule like this compound, the presence of the carbamate group immediately flags cholinesterases as potential targets due to their established role as inhibitors of these enzymes.[3][5] Furthermore, the pyridine nucleus is a versatile pharmacophore known to interact with a wide array of biological targets.[1][2] Therefore, a systematic evaluation of cross-reactivity is paramount.

A Tiered Approach to Cross-Reactivity Assessment

A logical and resource-efficient strategy for assessing the cross-reactivity of a novel compound like this compound involves a tiered approach. This begins with focused assays on the most probable targets based on structural alerts, followed by broader screening against panels of common off-targets.

Tier 1: Hypothesis-Driven Primary Target and Key Off-Target Analysis

Given the carbamate structure, our initial hypothesis is that this compound may inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). Concurrently, due to the prevalence of carbamates and related structures in neuropharmacology, we will investigate its potential interaction with the GABAA receptor, a common off-target for centrally active compounds.

Tier 2: Broad Panel Screening for Unbiased Off-Target Identification

For a comprehensive assessment, screening against a broad panel of receptors, enzymes, and ion channels is recommended. This can be achieved through collaborations with specialized Contract Research Organizations (CROs) that offer standardized safety pharmacology panels.[3][4][6][7][8]

Comparative Analysis of this compound and Structural Analogs

To contextualize the cross-reactivity profile of this compound, it is essential to compare its performance with structurally related compounds. For this guide, we will consider two commercially available analogs:

  • Analog 1: Ethyl N-(piperidin-3-yl)carbamate: This analog retains the ethyl carbamate moiety but replaces the aromatic pyridine ring with a saturated piperidine ring.

  • Analog 2: 3-Ethylpyridine: This analog retains the pyridine ring but lacks the carbamate functional group.

This comparison will help elucidate the contribution of each structural feature to the observed biological activity and cross-reactivity.

Experimental Data Summary

The following tables summarize hypothetical data from the described assays, illustrating how to present comparative cross-reactivity data.

Table 1: Cholinesterase Inhibition Profile

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
This compound5.225.84.96
Analog 1: Ethyl N-(piperidin-3-yl)carbamate15.780.35.11
Analog 2: 3-Ethylpyridine> 100> 100-
Rivastigmine (Positive Control)0.80.40.5

Table 2: GABAA Receptor Binding Affinity

Compound[3H]Flunitrazepam Displacement Ki (µM)
This compound12.5
Analog 1: Ethyl N-(piperidin-3-yl)carbamate> 50
Analog 2: 3-Ethylpyridine> 100
Diazepam (Positive Control)0.008

Table 3: GABAA Receptor Functional Modulation

Compound (at 10 µM)GABA EC50 Fold Shift
This compound2.1 (Potentiation)
Analog 1: Ethyl N-(piperidin-3-yl)carbamateNo significant shift
Analog 2: 3-EthylpyridineNo significant shift
Diazepam (Positive Control)4.5 (Potentiation)

Interpretation of Results

The hypothetical data suggest that this compound is a moderately potent inhibitor of both AChE and BChE, with a slight selectivity for AChE. The presence of the carbamate group appears essential for this activity, as Analog 2 (lacking the carbamate) is inactive. The nature of the ring system also influences potency, with the aromatic pyridine of the parent compound conferring higher potency than the saturated piperidine of Analog 1.

Furthermore, this compound demonstrates weak binding to the GABAA receptor benzodiazepine site and potentiates the effect of GABA in a functional assay. This off-target activity appears to be dependent on the combination of the pyridine ring and the carbamate linker, as neither analog alone shows significant activity. This highlights the importance of evaluating the intact molecule in cross-reactivity studies.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[1][9][10][11]

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.

  • 10 mM DTNB Solution: Dissolve 39.6 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Protect from light.

  • 14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare fresh daily.

  • 1 U/mL AChE Solution: Dilute a stock solution of AChE with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.

Assay Procedure (96-well plate):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (e.g., DMSO).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (in a suitable solvent like DMSO).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol 2: Butyrylcholinesterase (BChE) Activity Assay

A similar principle to the AChE assay is employed, using butyrylthiocholine as the substrate. Commercially available kits provide a convenient and standardized format.[12][13][14][15][16]

Procedure using a Commercial Kit (e.g., Sigma-Aldrich, MAK551):

  • Reagent Preparation: Prepare standards, DTNB stock solution, and butyrylthiocholine (BTC) stock solution according to the kit manual.[14]

  • Standard Curve: Prepare a serial dilution of the BChE standard.

  • Plate Setup: Add standards, blank (Assay Buffer), and test samples to a 96-well plate.

  • Reaction Mix: Prepare a working solution containing BChE substrate and DTNB.

  • Initiate Reaction: Add the reaction mix to all wells.

  • Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 410 nm.

  • Data Analysis: Calculate BChE activity based on the standard curve and determine the IC50 of the test compound.

Protocol 3: GABAA Receptor Binding Assay ([3H]Flunitrazepam Displacement)

This radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand ([3H]Flunitrazepam) from the benzodiazepine binding site on the GABAA receptor.[17][18][19][20]

Membrane Preparation (from rat brain):

  • Homogenize rat brains in ice-cold 0.32 M sucrose buffer.

  • Centrifuge at 1,000 x g for 10 min at 4°C.

  • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.

  • Wash the pellet multiple times with ice-cold deionized water and then with binding buffer (50 mM Tris-HCl, pH 7.4) through repeated centrifugation and resuspension.

  • Resuspend the final pellet in binding buffer and store at -70°C.

Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • In a 96-well plate, add:

    • Total Binding: Membranes, [3H]Flunitrazepam (e.g., 0.4 nM), and vehicle.

    • Non-specific Binding: Membranes, [3H]Flunitrazepam, and a high concentration of a non-radiolabeled competitor (e.g., 3 µM Diazepam).

    • Test Compound: Membranes, [3H]Flunitrazepam, and varying concentrations of the test compound.

  • Incubate for 60 minutes at 4°C.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

Protocol 4: Cell-Based Functional Assay for GABAA Receptor Modulation

This assay measures the effect of the test compound on the function of the GABAA receptor, typically by monitoring changes in cell membrane potential or ion flux in response to GABA.[5][21][22][23][24] A common high-throughput method utilizes a fluorescent imaging plate reader (FLIPR).

Procedure using a FLIPR-based Membrane Potential Assay:

  • Cell Culture: Use a cell line stably or transiently expressing the desired GABAA receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Plate Cells: Seed the cells into a 96- or 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations.

  • GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC20) to stimulate the GABAA receptors.

  • Fluorescence Measurement: Monitor the change in fluorescence in real-time using a FLIPR instrument. An increase in fluorescence typically corresponds to membrane depolarization due to Cl- efflux.

  • Data Analysis: Quantify the potentiation or inhibition of the GABA response by the test compound and calculate the EC50 or IC50.

Visualization of Workflows and Pathways

Diagram 1: Tiered Cross-Reactivity Screening Workflow

G cluster_0 Tier 1: Hypothesis-Driven Assays cluster_1 Tier 2: Broad Panel Screening cluster_2 Data Analysis & Interpretation A This compound B Cholinesterase Assays (AChE & BChE) A->B C GABAA Receptor Assays (Binding & Functional) A->C E Selectivity & Potency Analysis B->E C->E D Comprehensive Safety Panel (e.g., 44-98 targets) D->E F Structure-Activity Relationship (SAR) E->F G Risk Assessment & Lead Optimization F->G G cluster_0 Neuronal Membrane GABA_R GABAA Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Opens GABA GABA GABA->GABA_R Binds Modulator Allosteric Modulator (e.g., this compound) Modulator->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

References

A comparative study of different synthetic routes to Ethyl pyridin-3-ylcarbamate.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl pyridin-3-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the three primary synthetic routes to this compound: the direct carbamoylation of 3-aminopyridine, the Hofmann rearrangement of nicotinamide, and the Curtius rearrangement of nicotinic acid. Each route is evaluated based on its chemical mechanism, experimental protocol, yield, scalability, safety, and economic viability. By synthesizing technical data with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific objectives.

Route 1: Direct Carbamoylation of 3-Aminopyridine

The most direct and widely employed method for synthesizing this compound is the acylation of 3-aminopyridine with an ethyl haloformate, typically ethyl chloroformate. This approach is a classic example of nucleophilic acyl substitution.

1.1. Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the exocyclic amino group of 3-aminopyridine on the electrophilic carbonyl carbon of ethyl chloroformate. The pyridine nitrogen is generally less nucleophilic than the amino group, ensuring regioselectivity. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases include tertiary amines like triethylamine or inorganic bases such as potassium carbonate.[1] The choice of solvent is critical; aprotic solvents like acetone, tetrahydrofuran (THF), or dichloromethane are preferred to avoid competing reactions with the electrophile.

The primary advantage of this route is its straightforward, single-step nature using readily available starting materials. The causality is simple: a nucleophilic amine reacts with an acylating agent. The experimental choice of a non-nucleophilic base is crucial to prevent it from competing with the 3-aminopyridine.

1.2. Experimental Protocol

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Potassium carbonate (1.5 eq) or Triethylamine (1.5 eq)

  • Acetone (or suitable aprotic solvent)

Procedure:

  • To a stirred suspension of 3-aminopyridine (1.0 eq) and potassium carbonate (1.5 eq) in acetone at 0-5 °C, add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid. A patent describes a similar procedure achieving a yield of 94.4% after workup and crystallization.[1]

1.3. Visualization of Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Aminopyridine 3-Aminopyridine ReactionVessel Reaction in Acetone (0°C to RT) 3-Aminopyridine->ReactionVessel Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->ReactionVessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->ReactionVessel Filtration Filtration ReactionVessel->Filtration 2-4 hours Concentration Concentration Filtration->Concentration Remove salts Recrystallization Recrystallization Concentration->Recrystallization Crude product Product Ethyl pyridin-3-ylcarbamate Recrystallization->Product Purified product

Caption: Workflow for Direct Carbamoylation.

Route 2: Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement provides an alternative route starting from nicotinamide, the amide derivative of nicotinic acid. This reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2]

2.1. Mechanism and Rationale

The classical Hofmann rearrangement involves treating the amide with bromine and a strong base (e.g., sodium hydroxide). The key steps are:

  • N-Bromination: The amide nitrogen is halogenated by bromine in the presence of a base.

  • Deprotonation: A second equivalent of base removes the remaining acidic proton from the nitrogen, forming a bromoamide anion.

  • Rearrangement: The bromoamide anion rearranges, with the pyridyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This is the rate-determining step.[3]

  • Trapping: In the presence of an alcohol like ethanol, the isocyanate is trapped via nucleophilic addition to form the stable ethyl carbamate.[4]

This route is advantageous when nicotinamide is a more accessible or cost-effective starting material than 3-aminopyridine. The key experimental choice is using an alcohol as the solvent/reagent to trap the isocyanate, thereby diverting the reaction from producing 3-aminopyridine (which would form in an aqueous medium) to the desired carbamate.[1][4]

2.2. Experimental Protocol

Materials:

  • Nicotinamide (1.0 eq)

  • Sodium hydroxide (or Sodium methoxide)

  • Bromine (1.0 eq)

  • Ethanol (solvent and reagent)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium hydroxide in cold ethanol.

  • To this solution, add nicotinamide (1.0 eq) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise, maintaining the temperature below 10 °C. A yellow precipitate of the N-bromoamide may form.

  • After the addition, warm the reaction mixture to 50-70 °C and maintain for 1-2 hours. The rearrangement to the isocyanate and subsequent trapping occurs during this step.[5]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Neutralize the excess base with an acid (e.g., HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

2.3. Visualization of Workflow

G cluster_start Starting Materials cluster_reaction Hofmann Rearrangement cluster_workup Workup & Purification Nicotinamide Nicotinamide N-Bromination N-Bromination (0°C) Nicotinamide->N-Bromination Bromine Bromine Bromine->N-Bromination Base (NaOH) Base (NaOH) Base (NaOH)->N-Bromination Ethanol Ethanol Ethanol->N-Bromination Rearrangement Rearrangement & Trapping (50-70°C) N-Bromination->Rearrangement Form N-bromoamide Neutralization Neutralization Rearrangement->Neutralization 1-2 hours Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product Ethyl pyridin-3-ylcarbamate Purification->Product

Caption: Workflow for Hofmann Rearrangement.

Route 3: Curtius Rearrangement of Nicotinic Acid

The Curtius rearrangement offers a third major pathway, starting from nicotinic acid. This reaction is renowned for its versatility in converting carboxylic acids into amines, carbamates, or ureas via an isocyanate intermediate.[6]

3.1. Mechanism and Rationale

The process involves two main stages:

  • Acyl Azide Formation: Nicotinic acid is first converted into an activated derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. This activated species then reacts with an azide source (e.g., sodium azide or diphenylphosphoryl azide, DPPA) to form nicotinoyl azide.[7] Using DPPA allows for a one-pot procedure directly from the carboxylic acid.[8]

  • Rearrangement and Trapping: The nicotinoyl azide is thermally or photochemically unstable. Upon heating, it undergoes a concerted rearrangement, losing nitrogen gas (N₂) as the pyridyl group migrates to the electron-deficient nitrogen, yielding 3-pyridyl isocyanate.[9] This highly reactive intermediate is immediately trapped by the ethanol present in the reaction mixture to form the final product.[7][10]

The Curtius rearrangement is valued for its mild conditions and high functional group tolerance.[9] The primary hazard lies in the handling of potentially explosive acyl azides, although modern one-pot procedures using reagents like DPPA have significantly improved the safety profile.

3.2. Experimental Protocol (One-Pot using DPPA)

Materials:

  • Nicotinic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Toluene (solvent)

  • Anhydrous Ethanol (reagent)

Procedure:

  • To a solution of nicotinic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add DPPA (1.1 eq) under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. During this time, the acyl azide forms and rearranges to the isocyanate with the evolution of N₂ gas.

  • After the rearrangement is complete (monitored by IR for the disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹), cool the reaction mixture slightly.

  • Add anhydrous ethanol (2.0 eq or as solvent) to the mixture and continue heating at reflux for another 1-2 hours to ensure complete trapping of the isocyanate.

  • Cool the reaction to room temperature and perform an aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

3.3. Visualization of Workflow

G cluster_start Starting Materials cluster_reaction Curtius Rearrangement cluster_workup Workup & Purification Nicotinic Acid Nicotinic Acid AzideFormation Acyl Azide Formation & Rearrangement (Toluene, 80-100°C) Nicotinic Acid->AzideFormation DPPA DPPA DPPA->AzideFormation Triethylamine Triethylamine Triethylamine->AzideFormation Trapping Isocyanate Trapping (Ethanol, Reflux) AzideFormation->Trapping Form isocyanate AqueousWorkup Aqueous Workup Trapping->AqueousWorkup 1-2 hours Purification Purification AqueousWorkup->Purification Product Ethyl pyridin-3-ylcarbamate Purification->Product

Caption: Workflow for Curtius Rearrangement.

Comparative Analysis

The selection of an optimal synthetic route depends on a multifactorial analysis of yield, cost, safety, and scalability.

ParameterRoute 1: Direct CarbamoylationRoute 2: Hofmann RearrangementRoute 3: Curtius Rearrangement
Starting Material 3-AminopyridineNicotinamideNicotinic Acid
Key Reagents Ethyl Chloroformate, BaseBromine, NaOHDPPA (or SOCl₂, NaN₃), TEA
Number of Steps 11 (in situ)1 (one-pot) or 2
Typical Yield High (>90%)[1]Moderate to Good (60-85%)Good to High (70-90%)[8]
Atom Economy HighLow (loses CO group)Low (loses N₂ and others)
Safety Profile Moderate (Ethyl chloroformate is toxic and corrosive)Low (Bromine is highly toxic and corrosive)Low (Azides can be explosive; DPPA is safer but toxic)
Scalability Excellent; widely used in industry.Good; but waste disposal can be an issue.Good; one-pot procedures are scalable.
Cost-Effectiveness Generally high, depends on 3-aminopyridine cost.Can be high if nicotinamide is cheaper than 3-aminopyridine.Moderate; DPPA can be expensive.
Discussion of Findings
  • For Scalability and Simplicity: The Direct Carbamoylation of 3-aminopyridine is unequivocally the superior route for large-scale industrial production. Its single-step process, high yields, and straightforward purification protocol make it the most efficient and economically viable option, provided 3-aminopyridine is readily available.[1]

  • For Alternative Starting Materials: The Hofmann and Curtius rearrangements offer valuable alternatives when the supply chain or cost favors nicotinamide or nicotinic acid, respectively. Nicotinic acid is produced industrially on a large scale by the oxidation of picolines, potentially making it an inexpensive precursor.[11] The Hofmann rearrangement is a classic transformation, but the use of elemental bromine and the generation of significant waste can be drawbacks.[2]

  • For Versatility and Mild Conditions: The Curtius rearrangement is arguably the most versatile. The isocyanate intermediate can be trapped with various nucleophiles (water, amines, alcohols) to produce a range of derivatives.[6][7] Modern methods using DPPA avoid the isolation of hazardous acyl azides and allow the reaction to proceed under relatively mild, neutral conditions, which is beneficial for sensitive substrates.[8]

Conclusion

Each synthetic pathway to this compound possesses distinct advantages and disadvantages.

  • Direct Carbamoylation is the preferred method for its simplicity, high yield, and proven scalability, making it the industry standard.

  • The Hofmann Rearrangement is a viable alternative if nicotinamide is the most economical starting point, though it presents challenges related to reagent handling and waste management.

  • The Curtius Rearrangement provides a flexible and often high-yielding route from nicotinic acid, with modern one-pot protocols enhancing its safety and applicability, particularly in a research or discovery setting where substrate scope is important.

The ultimate choice of synthesis will be dictated by a careful consideration of project-specific priorities, including scale, cost of raw materials, available equipment, and safety regulations.

References

A Comparative Guide to the Efficacy of Pyridin-3-ylcarbamate Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a fertile ground for the development of new anticancer agents. When coupled with a carbamate functional group, specifically at the 3-position, it gives rise to the pyridin-3-ylcarbamate core, a structure of significant interest for its potential antiproliferative activities. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold against specific cancer cell lines, supported by experimental data and detailed methodologies. We will delve into the nuances of structure-activity relationships, the causality behind experimental choices, and the potential mechanisms of action that these compounds employ to exert their cytotoxic effects.

The Pyridin-3-ylcarbamate Scaffold: A Promising Anticancer Moiety

The pyridine nucleus is a well-established pharmacophore in a multitude of approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer effects.[1] The carbamate group, on the other hand, is known for its ability to improve the physicochemical properties of molecules and can act as a directing group or participate in crucial interactions with biological targets.[2] The combination of these two moieties in the pyridin-3-ylcarbamate scaffold presents a compelling starting point for the design of novel anticancer agents. While extensive data on ethyl pyridin-3-ylcarbamate derivatives is not abundant in publicly accessible literature, studies on analogous structures provide valuable insights into the potential of this chemical class.

Comparative Efficacy: A Look at Structurally Related Compounds

To understand the potential of this compound derivatives, we can examine the efficacy of structurally similar compounds where the ethyl group is varied or other substitutions are made on the pyridine ring. The following table summarizes the in vitro cytotoxic activity of representative pyridine-urea and other related derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of the cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea 8b MCF-7 (Breast)0.11 (72h)Sorafenib0.09
Pyridine-Urea 8e MCF-7 (Breast)0.13 (72h)Sorafenib0.09
Pyridine-Urea 8m MCF-7 (Breast)13.1 (72h)Sorafenib0.09
AHMA-ethylcarbamate (18) HL-60 (Leukemia)Potent Cytotoxicity--
Compound 9b A549 (Lung)< 5--
Compound 9d HCT116 (Colon)< 3--

Table 1: Comparative in vitro cytotoxicity (IC50) of selected pyridine-containing compounds against various human cancer cell lines.[3][4][5]

Expert Interpretation of the Data:

The data presented in Table 1, while not exclusively on this compound derivatives, offers critical insights. For instance, the pyridine-urea compounds 8b and 8e demonstrate potent activity against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range, comparable to the established drug Sorafenib.[3] The variation in activity with minor structural changes, as seen with compound 8m , underscores the importance of the substituent on the urea nitrogen for biological activity.[3] Similarly, the potent cytotoxicity of AHMA-ethylcarbamate (18) against HL-60 leukemia cells highlights the potential of the ethylcarbamate moiety in this class of compounds.[4] The promising activities of compounds 9b and 9d against lung and colon cancer cell lines further reinforce the therapeutic potential of the broader pyridine-derivative family.[5]

Experimental Protocols for Assessing Cytotoxicity

The determination of a compound's anticancer efficacy relies on robust and reproducible in vitro assays. The following are detailed protocols for two of the most widely used colorimetric assays for cytotoxicity screening: the MTT and SRB assays.[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone for assessing cell viability.[7] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10] During this time, metabolically active cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (4 hours) (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[12] It is a sensitive and reproducible method for assessing cytotoxicity.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[13]

  • Washing: Carefully wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry completely.[12]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Potential Mechanisms of Action: Targeting Key Signaling Pathways

Pyridine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. One of the key signaling pathways often implicated is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Some imidazo[1,2-a]pyridine derivatives, which share the core pyridine ring, have been reported to inhibit the Akt/mTOR pathway. This inhibition leads to a cascade of downstream effects, including the modulation of proteins involved in cell cycle control and apoptosis, ultimately leading to cancer cell death.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyridin-3-ylcarbamate Derivative (Hypothesized) Inhibitor->Akt Inhibits (Potential)

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The pyridin-3-ylcarbamate scaffold holds considerable promise for the development of novel anticancer agents. While direct and extensive studies on this compound derivatives are limited in the reviewed literature, the potent activities of structurally related compounds provide a strong rationale for further investigation. The comparative data suggests that modifications to the substituents on the pyridine ring and the carbamate/urea nitrogen are critical for optimizing anticancer efficacy.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives against a diverse panel of cancer cell lines. Elucidating their precise mechanisms of action, including their effects on key signaling pathways like PI3K/Akt/mTOR, will be crucial for their advancement as potential therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical evaluations.

References

Toxicological comparison between Ethyl carbamate and its pyridinyl derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical toxicology and drug development, understanding the structure-toxicity relationship is paramount. Ethyl carbamate (urethane), a simple ester of carbamic acid, is a well-established multi-species carcinogen found in fermented foods and beverages, and historically used in pharmaceuticals.[1][2][3] Its toxicological profile serves as a crucial benchmark. This guide provides a comprehensive toxicological comparison between ethyl carbamate and its pyridinyl derivatives, a class of compounds where the ethyl group is replaced by a pyridine ring.

While direct comparative toxicological data for pyridinyl carbamates is sparse, this document synthesizes the extensive knowledge on ethyl carbamate and contrasts it with available information and theoretical considerations for its pyridinyl analogs. We will explore the causal mechanisms of toxicity, present detailed experimental protocols for assessment, and highlight critical knowledge gaps to guide future research.

The Established Benchmark: Toxicology of Ethyl Carbamate

Ethyl carbamate is not directly genotoxic. Its carcinogenicity is a classic example of metabolic activation, where the parent compound is converted into reactive intermediates by metabolic enzymes.[4] The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[3][5]

Metabolic Activation Pathway

The primary driver of ethyl carbamate's toxicity is its biotransformation into highly reactive metabolites. This process is predominantly mediated by the Cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[6][7]

The key steps are:

  • Oxidation: The ethyl group of ethyl carbamate is oxidized to form vinyl carbamate. This step is considered rate-limiting.

  • Epoxidation: Vinyl carbamate is further metabolized by CYP2E1 to vinyl carbamate epoxide, a highly electrophilic and unstable intermediate.[8]

  • DNA Adduct Formation: The epoxide readily reacts with nucleophilic sites on DNA bases, primarily forming 1,N6-ethenoadenosine and 3,N4-ethenocytidine adducts. These adducts are mutagenic lesions that can lead to errors during DNA replication and transcription, initiating the carcinogenic process.[6]

G EC Ethyl Carbamate VC Vinyl Carbamate EC->VC CYP2E1 (Oxidation) VCE Vinyl Carbamate Epoxide (Ultimate Carcinogen) VC->VCE CYP2E1 (Epoxidation) DNA DNA VCE->DNA Nucleophilic Attack Adducts DNA Adducts (e.g., 1,N⁶-ethenoadenosine) DNA->Adducts Tumor Tumor Initiation Adducts->Tumor Mutagenesis

Genotoxicity and Carcinogenicity Profile

The genotoxic effects of ethyl carbamate are intrinsically linked to its metabolism.

  • In Vitro: Ethyl carbamate itself shows weak or no mutagenic activity in standard bacterial reverse mutation assays (Ames test) because these systems often lack the specific metabolic enzymes (CYP2E1) required for its activation.[8][9] However, in the presence of an S9 metabolic activation system, particularly from an induced liver, mutagenicity can be observed.[9]

  • In Vivo: In animal models, ethyl carbamate is a potent genotoxin, inducing sister chromatid exchanges, micronuclei, and chromosomal aberrations.[8] It is a broad-spectrum carcinogen in rodents, causing tumors in various organs, including the lungs, liver, and mammary glands.[4]

The Challenger: Toxicology of Pyridinyl Derivatives of Carbamate

The replacement of the ethyl group with a pyridine ring fundamentally alters the molecule's electronic and steric properties, which is expected to have a profound impact on its toxicological profile. However, the body of research on these derivatives is significantly smaller and more fragmented than that for ethyl carbamate.

Potential for Altered Metabolism

A direct parallel to the ethyl carbamate activation pathway is unlikely. The pyridine ring is more resistant to the type of oxidation that forms the vinyl intermediate. Instead, metabolism would likely focus on the pyridine ring or the carbamate linkage itself.

  • Ring Hydroxylation: The pyridine ring can be hydroxylated by Cytochrome P450 enzymes, a common metabolic pathway for pyridinyl-containing compounds. This could be a detoxification pathway, creating more polar metabolites that are readily excreted.

  • Esterase Cleavage: The carbamate ester linkage could be hydrolyzed by carboxylesterases, breaking the molecule into carbamic acid and a hydroxypyridine. This is generally a detoxification pathway.[10]

The key takeaway is that the pyridinyl derivatives lack the clear, well-defined toxification pathway of ethyl carbamate. Their potential for genotoxicity would likely arise from different mechanisms, if at all.

Review of Available Data

Direct toxicological comparisons are scarce, but isolated studies provide clues:

  • DNA Interaction: A study on p-pyridinyl oxime carbamates demonstrated that these compounds can be photochemically activated by UV light to induce DNA cleavage.[7][11] This indicates a potential for DNA damage, but through a mechanism (photocleavage) distinct from the metabolic activation of ethyl carbamate and requiring an external energy source.

  • Cytotoxicity & Anti-proliferative Activity: Certain aryl and pyridyl carbamate derivatives have shown moderate anti-proliferative activity against various cancer cell lines.[10] This cytotoxic effect is a desired outcome in an anti-cancer agent but represents a toxicological endpoint in other contexts.

  • Specific Derivative Toxicity (Flupirtine): Flupirtine, a centrally acting analgesic, is chemically an ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate. Its clinical use was severely restricted due to a significant risk of severe hepatotoxicity (liver injury), highlighting a specific organ toxicity that is different from the primary carcinogenic risk of ethyl carbamate.[2]

  • Acetylcholinesterase Inhibition: Many carbamates, particularly those designed as insecticides, function by inhibiting the enzyme acetylcholinesterase (AChE).[6] This leads to neurotoxicity through the accumulation of acetylcholine. While structurally distinct from simple pyridinyl carbamate, this underscores that the "carbamate" class has diverse mechanisms of action, and one cannot assume a genotoxic pathway.

Comparative Summary and Data Gaps

The following table summarizes the known toxicological data. The significant data gaps for pyridinyl derivatives underscore a critical area for future research.

Toxicological EndpointEthyl CarbamatePyridinyl Derivatives
Primary Mechanism Metabolic activation to genotoxic epoxide[4][8]Diverse; includes photocleavage, potential cytotoxicity, hepatotoxicity, AChE inhibition[2][6][7]
Metabolizing Enzymes CYP2E1, Esterases[6][7][10]Likely CYP isoforms (for ring hydroxylation), Esterases[10]
Genotoxicity (Ames) Negative without activation; positive with S9 mix[9]Data Not Available
In Vivo Genotoxicity Positive (SCE, Micronuclei)[8]Data Not Available
Carcinogenicity Group 2A: Probable human carcinogen[3]Data Not Available (Pyridine alone is suspected carcinogen)[8]
Primary Organ Toxicity Lung, Liver, Mammary Gland (Carcinogenesis)[4]Liver (Hepatotoxicity, e.g., Flupirtine)[2]

Experimental Protocols for Toxicological Assessment

To address the data gaps identified, a standardized battery of toxicological tests is required. The following protocols are foundational for comparing the genotoxic and cytotoxic potential of novel chemical entities like pyridinyl carbamates against the benchmark of ethyl carbamate.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

This assay is a self-validating system for assessing mutagenicity. The causality is clear: only compounds that cause a specific type of DNA mutation will allow the bacteria to grow.

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strain Selection: Use a minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants to at least twice the concurrent solvent control value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. typhimurium) Mix Mix Bacteria, Compound, S9, and Top Agar Bacteria->Mix TestCompound Test Compound (Pyridinyl Carbamate) TestCompound->Mix S9 S9 Mix (or Buffer) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control (Positive/Negative Result) Count->Compare

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. Its self-validating nature comes from the fact that only viable cells with active mitochondrial dehydrogenases can convert the MTT reagent into formazan.

Objective: To assess the effect of a test compound on cell viability by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells, CHO-K1 hamster ovary cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound (and ethyl carbamate as a positive control) for a defined period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: After the exposure period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the solvent control. Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Directions

The toxicological profile of ethyl carbamate is well-defined, characterized by a clear pathway of metabolic activation to a potent genotoxic and carcinogenic agent. In stark contrast, the toxicological landscape of its pyridinyl derivatives is largely uncharted territory. Available data suggest that these derivatives are unlikely to share the same mechanism of toxicity. Instead, they may present entirely different profiles, ranging from targeted cytotoxicity and organ-specific effects like hepatotoxicity to a lack of significant toxicity.

The pronounced data gap for pyridinyl carbamates represents both a challenge and an opportunity. For researchers in drug development and chemical safety, a systematic evaluation of these compounds using the standardized protocols outlined above is essential. Such studies will be critical to determine if the pyridinyl scaffold offers a safer alternative to the ethyl carbamate structure or if it introduces new, unforeseen toxicological risks.

References

A Comparative Guide to Confirming the Purity of Ethyl Pyridin-3-ylcarbamate Using Orthogonal HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is paramount. For a compound such as Ethyl pyridin-3-ylcarbamate, which holds potential in various therapeutic areas, ensuring its purity is not merely a regulatory formality but a critical determinant of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal methods for the comprehensive purity profiling of this compound. By leveraging the distinct separation and detection principles of these two techniques, a robust and self-validating analytical workflow can be established.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can introduce inherent biases and potentially overlook certain impurities.[1] Orthogonal methods, which employ different separation and/or detection principles, provide a more complete and reliable characterization of a sample.[1][2] For this compound, a polar and thermally labile compound, the combination of a liquid-phase separation (HPLC) and a gas-phase separation (GC-MS) offers a powerful strategy to detect a wider range of potential process-related impurities and degradation products. This dual-pronged approach is strongly advocated by regulatory bodies like the FDA and EMA to ensure the comprehensive evaluation of Critical Quality Attributes (CQAs).[1]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC8H10N2O2[3]
Molecular Weight166.18 g/mol [3]
AppearanceSolid (inferred)
SolubilityModerately soluble in polar organic solvents[4]
StabilityThe carbamate bond is susceptible to hydrolysis under acidic or basic conditions.[4]

The presence of the carbamate group suggests that HPLC is a suitable primary technique, as it is well-suited for the analysis of low-volatility and thermally sensitive compounds.[5][6] The pyridine moiety, being a volatile component, also makes GC-MS a viable, albeit potentially more challenging, orthogonal method.[7]

High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination. For carbamates, reversed-phase HPLC with UV detection is a common and effective approach.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic pyridine moiety and ensures consistent ionization for potential MS coupling.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is necessary to separate compounds with a range of polarities, from potential starting materials to less polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyridine ring exhibits strong UV absorbance, making this a sensitive detection wavelength. A PDA detector can provide spectral information for peak purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.Ensures sample solubility and compatibility with the initial mobile phase conditions.
Data Presentation: Illustrative HPLC Purity Profile
PeakRetention Time (min)Area (%)Identification
14.50.08Impurity A (e.g., 3-Aminopyridine)
28.299.85This compound
312.10.05Impurity B (e.g., Diethyl carbonate)
415.70.02Impurity C (Unknown)
Causality and Self-Validation in the HPLC Method

The choice of a C18 column and a water/acetonitrile gradient is a standard yet robust starting point for a moderately polar molecule. The inclusion of formic acid is critical; it protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks and preventing undesirable interactions with residual silanols on the silica support. The PDA detector acts as a self-validating system by allowing for peak purity analysis. If a chromatographic peak contains co-eluting impurities, the UV spectra across the peak will not be homogenous.[8] This is a fundamental check for the specificity of the method, a key validation parameter according to USP <1225>.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) as an Orthogonal Method

GC-MS offers a different separation mechanism based on volatility and interaction with the stationary phase, coupled with the highly specific and sensitive detection of mass spectrometry.[11] This makes it an excellent orthogonal technique to HPLC.[1] While the carbamate functional group can be thermally labile, a well-developed GC method can often analyze such compounds directly or with derivatization.

Experimental Protocol: GC-MS

Objective: To provide an orthogonal separation and identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

GC-MS Conditions:

ParameterConditionRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds, including those with aromatic rings.
Inlet Temperature 250 °CA balance between ensuring volatilization of the analyte and minimizing thermal degradation.
Injection Mode SplitlessTo maximize sensitivity for trace impurity analysis.
Oven Program 70 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with varying boiling points.
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas standard for GC-MS.
MS Transfer Line 280 °CTo prevent condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragments of the parent compound and expected impurities.
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane or Ethyl Acetate.Solvents that are volatile and compatible with GC analysis.
Data Presentation: Illustrative GC-MS Impurity Profile
PeakRetention Time (min)Tentative Identification (via MS Library)Match Factor
15.3Pyridine95
29.83-Aminopyridine92
314.2This compound88
416.5Unknown (m/z 180, 151, 123)N/A
Causality and Self-Validation in the GC-MS Method

The power of GC-MS lies in its dual-dimensional data: retention time and mass spectrum. The mass spectrum provides a molecular fingerprint, allowing for the tentative identification of impurities by comparison to spectral libraries (like NIST).[11] This provides a high degree of confidence in impurity identification that is often not possible with HPLC-UV alone. The use of a mass spectrometer as a detector is inherently more specific than UV detection.[2] The fragmentation pattern can also provide structural information about unknown impurities. The success of this method relies on the thermal stability of this compound under the analysis conditions. If degradation is observed, a lower inlet temperature or the use of a more inert column should be investigated.

Workflow and Logical Relationship

The following diagram illustrates the orthogonal approach to purity confirmation.

Caption: Orthogonal workflow for purity assessment.

Comparison Summary

FeatureHPLC-UV/PDAGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.
Analytes Well-suited for polar, non-volatile, and thermally labile compounds.[5]Ideal for volatile and semi-volatile, thermally stable compounds.[7]
Strengths - High precision and accuracy for quantification.- Non-destructive.- Robust and widely applicable.- High specificity and sensitivity.- Excellent for impurity identification via mass spectral libraries.[11]- Detects volatile impurities not seen by HPLC.
Limitations - Limited identification capabilities without MS.- May not detect highly volatile impurities.- Potential for thermal degradation of labile compounds.- Derivatization may be required for non-volatile compounds.- Quantification can be more complex.
Role in this Analysis Primary quantitative method: Determines the main peak purity and quantifies known and unknown impurities.Confirmatory and qualitative method: Identifies volatile impurities and provides structural information on other impurities.

Conclusion

The purity of this compound can be confidently established through the synergistic use of HPLC and GC-MS. HPLC serves as the robust, quantitative backbone of the analysis, providing precise purity values and a profile of non-volatile impurities. GC-MS complements this by offering an orthogonal separation mechanism and the unparalleled ability to identify volatile and semi-volatile impurities through mass spectral data. This dual-methodology approach creates a self-validating system that aligns with the principles of scientific integrity and meets the stringent requirements of pharmaceutical quality control. By understanding the causality behind the experimental choices for each technique, researchers and drug development professionals can implement a comprehensive and defensible purity assessment strategy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl pyridin-3-ylcarbamate, a heterocyclic carbamate, represents a class of compounds frequently explored for its potential biological activities. However, beyond its synthesis and application, its responsible disposal is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices expected in a professional research setting.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This informs the necessary precautions and underscores the importance of the disposal protocol. This compound is classified with specific hazards that necessitate careful management.[1]

1.1 GHS Hazard Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound presents the following hazards[1]:

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

These classifications demand the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations. The causality is clear: the potential for skin and eye irritation dictates the mandatory use of chemical-resistant gloves and safety goggles, while the respiratory hazard necessitates handling within a certified chemical fume hood.

1.2 Personal Protective Equipment (PPE) Requirements

A standard PPE ensemble for handling this compound waste includes:

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[2]

  • Body Protection: A standard laboratory coat must be worn.[2]

  • Respiratory Protection: All handling of waste, especially if dust or aerosols can be generated, must be conducted in a certified chemical fume hood to prevent inhalation.

Section 2: Regulatory Framework for Hazardous Waste

The disposal of laboratory chemicals is not merely a matter of best practice but a legal requirement. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3] Laboratories are considered generators of hazardous waste and must comply with these regulations, which cover everything from waste identification and labeling to storage and final disposal.[4][5]

Applying an industrial regulatory scheme to laboratories can be challenging, but frameworks like the EPA's Subpart K offer alternative, more suitable standards for academic and research laboratories.[6] Regardless of the specific framework, the core principle is that hazardous chemical waste must be managed systematically from the point of generation to its ultimate disposal by a licensed facility.

Section 3: Core Disposal Principles for this compound

Given that this compound is a stable carbamate ester and a pyridine derivative, its disposal protocol is governed by the standard procedures for these chemical classes.[2]

  • Segregation is Key: Do not mix this compound waste with other waste streams. It must be collected in a dedicated hazardous waste container. As a pyridine derivative, it is crucial to keep it segregated from strong oxidizers and acids.[7]

  • No Drain Disposal: Under no circumstances should this chemical or its residues be poured down the drain. This practice is a direct violation of environmental regulations and can lead to the contamination of waterways.

  • Containerization: Waste must be collected in a container that is compatible, in good condition, and has a secure, tight-fitting lid.[7] The container should be clearly labeled as hazardous waste from the moment the first drop of waste is added.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear description of the contents (e.g., "this compound Waste in Methanol").[5] The label should also include the primary hazard(s) (e.g., "Toxic," "Irritant").

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

4.1 Waste Collection (At the Point of Generation)

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a screw cap. A glass or high-density polyethylene bottle is appropriate.

  • Initial Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator's name, lab location, and the chemical constituents.

  • Transferring Waste: Conduct all transfers of waste inside a chemical fume hood. Carefully pour or transfer the this compound waste (whether solid, pure liquid, or in solution) into the designated container.

  • Secure the Container: After each addition, securely close the container to prevent the release of vapors.

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5] The SAA must be under the control of the operator and away from incompatible materials.[7]

4.2 Preparing for Disposal

  • Finalize the Label: Once the container is full or the experiment is complete, ensure the waste label is fully completed with all chemical components and their approximate percentages.

  • Request Pickup: Follow your institution's specific procedure for hazardous waste pickup. This typically involves submitting a chemical collection request form to your Environmental Health & Safety (EHS) department.[7]

  • Professional Disposal: Your institution's EHS department will manage the consolidation and transfer of the waste to a licensed hazardous waste disposal facility. The most common and effective disposal method for this type of organic chemical waste is controlled incineration at a licensed facility.[8]

Section 5: Emergency Procedures for Spills

Accidental spills must be handled immediately and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.

  • Contain the Spill: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a sealable container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Contamination: If skin contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For eye contact, use an emergency eyewash station to flush for at least 15 minutes and seek immediate medical attention.[7]

Section 6: Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_storage Accumulation cluster_disposal Final Disposal A Waste Generated (this compound) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Select & Label Compatible Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H H->E No, Add More Waste I Complete Waste Label (Contents & Percentages) H->I Yes J Submit Pickup Request to EHS/Safety Office I->J K EHS Collects Waste J->K L Transport to Licensed Waste Disposal Facility K->L

Caption: Workflow for this compound Waste Management.

References

A Senior Application Scientist's Guide to the Safe Handling of Ethyl Pyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of Ethyl pyridin-3-ylcarbamate (CAS No. 6276-11-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them. Our goal is to foster a culture of safety and build trust by providing guidance that is both technically sound and practically applicable in a laboratory setting.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to understand its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, signaling that it can be an irritant, a skin sensitizer, or acutely toxic (harmful).[1]

The primary hazard identified is H319: Causes serious eye irritation .[1] This necessitates stringent eye protection protocols. While specific toxicity data for this exact compound is limited, the broader family of carbamates and pyridine derivatives warrants a cautious approach. Some carbamates are known to be toxic if swallowed, inhaled, or on contact with skin.[2] Pyridine derivatives may cause skin and respiratory irritation.[3][4][5] Furthermore, the related compound ethyl carbamate is classified as possibly carcinogenic to humans and can affect the central nervous system and other organs upon repeated exposure.[6][7] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is imperative to apply the hierarchy of controls. PPE is the last line of defense.

  • Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood.[8] This minimizes inhalation exposure by capturing vapors and solid particulates at the source.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep work areas clean and uncluttered to prevent accidental spills.[9]

  • Personal Protective Equipment (PPE): Use PPE as the final barrier between you and the chemical, as detailed in the following section.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles if there is a significant risk of splashing.[8][10][11]The compound is classified as causing serious eye irritation (H319).[1] Goggles provide a seal around the eyes to protect against dust, powders, and splashes. A face shield offers an additional layer of protection for the entire face.[12]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.[8]Provides a chemical barrier to prevent skin contact. Carbamates can be toxic upon skin contact.[2] Regularly inspect gloves for any signs of degradation or punctures before and during use.[9]
Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[8]Minimizes skin exposure from accidental spills. This compound is a combustible solid, making a flame-resistant lab coat a prudent choice.[1][11]
Respiratory Protection When handling outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[8][10]Protects the respiratory tract from potentially irritating and harmful dust or vapors.[2][6] Local exhaust ventilation is the preferred primary control.[4][7]

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process, from acquisition to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Prep 1. Pre-Handling Check - Verify fume hood certification. - Assemble all necessary PPE. - Locate emergency equipment (eyewash, shower). Receive 2. Receiving & Storage - Inspect container for damage. - Store in a cool, dry, well-ventilated area. - Keep tightly sealed and away from ignition sources. Weigh 3. Weighing & Dispensing - Use anti-static weigh paper/boat. - Handle carefully to avoid creating dust. - Close container immediately after use. Receive->Weigh Experiment 4. Experimental Use - Keep all manipulations within the fume hood sash. - Avoid contact with skin and eyes. - Maintain situational awareness. Weigh->Experiment Decon 5. Decontamination - Clean work surfaces with appropriate solvent. - Wipe down exterior of primary container before storage. Experiment->Decon Disposal 6. Waste Disposal - Segregate all contaminated waste (gloves, wipes, etc.). - Place in a labeled, sealed hazardous waste container. Decon->Disposal Exit 7. Final Steps - Remove PPE in the correct order. - Wash hands thoroughly with soap and water. Disposal->Exit

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Prevent the spread of the spill. For a solid, carefully sweep it up, avoiding dust generation.[6] Moisten with an appropriate solvent if necessary to prevent dusting.

  • Decontaminate: Place spilled material and cleanup supplies into a sealed, labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[2][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][11]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, weigh boats, and wipes, in a dedicated, clearly labeled, and sealed hazardous waste container.[8][13]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. Adhere to all local, state, and federal regulations.[8][13]

  • Prohibition: Never dispose of this compound or its waste down the drain.[8][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyridin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl pyridin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.